molecular formula C8H14O2 B7823219 3-Octenoic acid CAS No. 5163-67-7

3-Octenoic acid

Cat. No.: B7823219
CAS No.: 5163-67-7
M. Wt: 142.20 g/mol
InChI Key: IWPOSDLLFZKGOW-AATRIKPKSA-N
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Description

Trans-beta-octenoic acid is a medium-chain fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOSDLLFZKGOW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315228
Record name (3E)-3-Octenoic acid
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Molecular Weight

142.20 g/mol
Source PubChem
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Physical Description

White solid; Oily, fatty aroma
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; soluble in most organic solvents, Soluble (in ethanol)
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.928-0.938 (20°)
Record name 3-Octenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5163-67-7, 1577-19-1
Record name (3E)-3-Octenoic acid
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Record name 3-Octenoic acid
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Record name 3-Octenoic acid, (3E)-
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Record name 3-Octenoic acid
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Record name (3E)-3-Octenoic acid
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Record name (E)-oct-3-enoic acid
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Record name Oct-3-enoic acid
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Record name 3-OCTENOIC ACID, (3E)-
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Foundational & Exploratory

3-Octenoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 3-octenoic acid. It includes tabulated quantitative data, detailed experimental protocols for characterization, and a visualization of a key signaling pathway, offering a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound, a medium-chain fatty acid, possesses a range of chemical and physical properties that are critical for its handling, characterization, and application in various scientific contexts. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name oct-3-enoic acid[1]
Synonyms 2-Heptene-1-carboxylic acid, Δthis compound[1]
CAS Number 1577-19-1[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance White solid; Oily, fatty aroma
Melting Point Not available
Boiling Point 240-242 °C at 760 mmHg
Density 0.928-0.938 g/cm³ at 20 °C
Solubility Slightly soluble in water; soluble in most organic solvents and ethanol.
Refractive Index 1.443-1.450 at 20 °C
Flash Point 141.3 °C
pKa (Predicted) ~5.05

Experimental Protocols

The characterization of this compound relies on standard analytical techniques for fatty acids. Below are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Objective: To determine the purity of a this compound sample and confirm its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

    • To a known quantity of this compound (e.g., 10 mg) in a glass vial, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

    • Seal the vial and heat at 60°C for 1 hour.

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of distilled water.

    • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Analysis:

    • The purity is determined by the relative peak area of the this compound methyl ester in the total ion chromatogram (TIC).

    • The mass spectrum is analyzed to confirm the molecular ion peak and the characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound, including the position of the double bond and the stereochemistry if applicable.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in an NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Acquire a standard carbon spectrum with proton decoupling.

      • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • 2D NMR (COSY, HSQC, HMBC):

      • Acquire 2D spectra as needed to resolve complex spin systems and confirm connectivity.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the chemical shifts of all proton and carbon signals to the corresponding atoms in the this compound structure.

    • Analyze coupling constants in the ¹H NMR spectrum to determine the stereochemistry of the double bond (cis or trans).

Infrared (IR) Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • IR Instrumentation and Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

    • Technique: Transmission or Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Analyze the resulting spectrum for characteristic absorption bands corresponding to the carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), the carbonyl C=O stretch (~1710 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).

Biological Activity and Signaling Pathway

Medium-chain fatty acids (MCFAs) like this compound are not only metabolic fuels but also act as signaling molecules. One of the key signaling pathways activated by MCFAs is through the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40 Signaling Pathway

The following diagram illustrates the activation of the GPR40 signaling pathway by a medium-chain fatty acid.

GPR40_Signaling MCFA This compound (MCFA) GPR40 GPR40 (FFAR1) MCFA->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Downstream Cellular Responses (e.g., Insulin Secretion) Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Phosphorylates Targets

Caption: GPR40 signaling pathway activated by a medium-chain fatty acid.

Synthesis of this compound

A common synthetic route to 3-alkenoic acids involves the Wittig reaction or a related olefination reaction. A plausible, though not explicitly detailed in the provided search results, synthesis of this compound could proceed as follows:

  • Preparation of the Phosphonium (B103445) Ylide: Pentanal can be reacted with a phosphonium ylide derived from a haloacetic acid ester (e.g., ethyl bromoacetate) and triphenylphosphine.

  • Wittig Reaction: The ylide would then react with pentanal to form ethyl 3-octenoate. The stereochemistry of the double bond (cis or trans) can often be influenced by the reaction conditions and the specific type of ylide used.

  • Hydrolysis: The resulting ester, ethyl 3-octenoate, is then hydrolyzed under acidic or basic conditions to yield this compound.

This represents a general synthetic strategy, and specific reaction conditions would need to be optimized for yield and purity.

Conclusion

This technical guide provides a consolidated resource on the chemical and physical properties of this compound, along with methodologies for its characterization and a relevant biological signaling pathway. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this and related medium-chain fatty acids.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of 3-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenoic acid (C₈H₁₄O₂) is an unsaturated medium-chain fatty acid that has garnered interest for its potential biological activities and its role as a volatile flavor compound in various natural products. This technical guide provides a comprehensive overview of the known natural sources, occurrence, and analytical methodologies for this compound. It is intended to serve as a resource for researchers in natural product chemistry, food science, and drug development.

Natural Occurrence of this compound

This compound has been identified in a limited number of natural sources, primarily in the plant kingdom and as a product of microbial metabolism. While its distribution is not as widespread as its saturated counterpart, octanoic acid, its presence is significant in the context of the chemical ecology and flavor chemistry of these sources.

Plant Sources

The most well-documented natural source of this compound is the root of the burdock plant (Arctium lappa L.).[1] This plant is widely used in traditional medicine and as a culinary ingredient. The presence of this compound contributes to the characteristic aroma and potential bioactive properties of burdock root. Several studies focusing on the volatile compounds of burdock root have qualitatively identified this compound as a constituent.[2][3][4]

Microbial and Fermentation Sources

Medium-chain fatty acids, including unsaturated forms, are known products of microbial fermentation. While specific quantitative data for this compound in many fermented products is scarce, the metabolic pathways for fatty acid synthesis in yeasts and bacteria suggest its potential formation. For instance, octanoic acid is a known sub-product of ethanolic fermentation by Saccharomyces cerevisiae, and its presence can influence yeast growth and the final flavor profile of fermented beverages. It is plausible that under certain fermentation conditions and with specific microbial strains, this compound could also be produced.

Animal Products

While octanoic acid is a well-known component of milk fat, particularly in goats, the presence of this compound is less defined.[5][6][7] The characteristic "goaty" flavor of some dairy products is attributed to a range of medium-chain fatty acids. Further research is required to definitively quantify the presence and significance of this compound in various animal-derived food products like cheese and milk.[8][9][10][11][12][13]

Quantitative Data on this compound and Related Compounds

Precise quantitative data for this compound in natural sources is notably limited in publicly available literature. However, to provide a comparative context for researchers, the following tables summarize the qualitative occurrence of this compound and quantitative data for the related and more extensively studied octanoic acid in various natural matrices.

Table 1: Qualitative Occurrence of this compound in Natural Sources

Natural SourcePart/MatrixMethod of IdentificationReference(s)
Arctium lappa L. (Burdock)RootGC-MS[2][3][4]

Table 2: Quantitative Occurrence of Octanoic Acid in Various Natural Sources

Natural SourcePart/MatrixConcentration RangeMethod of AnalysisReference(s)
Fermented Milk-6.08 - 13.43 µg/LGC-MS-
Pasteurized Milk-66.94 - 109.38 ng/mLGCxGC-TOFMS-
Goat MilkFat~2.5 - 3.5% of total fatty acidsGC[5][6][7]
Cow MilkFat~1.0 - 2.0% of total fatty acidsGC[6]
Various Cheeses-Variable (contributes to flavor)GC-MS[8][11][12]
Ethanolic FermentationMedium0.7 - 23 mg/LGC-

Note: The absence of specific quantitative data for this compound highlights a significant research gap and an opportunity for further investigation.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose. Due to the polarity of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic performance.

Protocol 1: Extraction of this compound from Plant Material (e.g., Arctium lappa Root)

This protocol is a generalized procedure based on common methods for fatty acid extraction from plant tissues.

1. Sample Preparation:

  • Fresh plant material should be washed, flash-frozen in liquid nitrogen, and lyophilized to remove water.

  • Dried material should be ground into a fine powder using a grinder or mortar and pestle.

2. Solvent Extraction:

  • Objective: To extract total lipids, including free fatty acids.

  • Procedure:

    • Weigh approximately 5-10 g of the powdered plant material into a flask.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the flask (e.g., 100 mL for 5 g of sample).

    • Agitate the mixture using a shaker or sonicator for 1-2 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Re-extract the residue with the same solvent mixture to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3. Fractionation (Optional):

  • For a more targeted analysis, the crude extract can be fractionated using solid-phase extraction (SPE) to isolate the free fatty acid fraction from other lipids.

Protocol 2: Derivatization of this compound for GC-MS Analysis

Objective: To convert the polar carboxylic acid group into a less polar, more volatile ester for optimal GC-MS analysis. Methylation to form fatty acid methyl esters (FAMEs) is a standard approach.

1. Reagents:

  • Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

2. Procedure:

  • Dissolve a known amount of the dried lipid extract (or a standard of this compound) in a small volume of toluene (B28343) or hexane in a screw-capped vial.

  • Add 1-2 mL of BF₃-MeOH solution to the vial.

  • Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound Methyl Ester

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for FAME analysis.

2. GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless or split, depending on the concentration.

3. MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

4. Identification and Quantification:

  • Identification: The this compound methyl ester can be identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

  • Quantification: Quantification can be performed by creating a calibration curve using a series of standard solutions of this compound methyl ester of known concentrations. An internal standard (e.g., heptadecanoic acid methyl ester) should be used to correct for variations in extraction and injection.

Signaling Pathways and Biological Roles

Currently, there is no direct experimental evidence elucidating a specific signaling pathway for this compound in either plants or animals. However, based on its structural similarity to other known signaling molecules, a hypothetical framework for its potential biological role can be proposed.

Hypothetical Biosynthesis and Signaling in Plants

In plants, the well-characterized octadecanoid pathway leads to the synthesis of jasmonates, which are key signaling molecules in plant defense. This pathway originates from C18 fatty acids like linolenic acid.[14] It is plausible that shorter-chain unsaturated fatty acids like this compound could be generated through related enzymatic processes, such as the oxidative cleavage of longer-chain fatty acids by lipoxygenases (LOX) and hydroperoxide lyases (HPL).

A hypothetical signaling pathway for the structurally similar 3-nonenoic acid has been proposed, which can serve as a model for this compound.[15]

Hypothetical_3_Octenoic_Acid_Signaling Precursor Longer-chain Unsaturated Fatty Acid LOX Lipoxygenase (LOX) Precursor->LOX Oxidation HPL Hydroperoxide Lyase (HPL) LOX->HPL Intermediate OctenoicAcid This compound HPL->OctenoicAcid Cleavage Receptor Putative Receptor OctenoicAcid->Receptor Binding SignalingCascade Downstream Signaling Cascade (e.g., Ca2+ influx, ROS burst, MAPK activation) Receptor->SignalingCascade Activation GeneExpression Activation of Defense Gene Expression SignalingCascade->GeneExpression DefenseResponse Plant Defense Response GeneExpression->DefenseResponse

Caption: Hypothetical signaling pathway of this compound in plant defense.

Potential Roles of Medium-Chain Fatty Acids in Mammals

In mammals, medium-chain fatty acids (MCFAs) are known to be rapidly absorbed and metabolized, serving as an efficient energy source. They can also influence various signaling pathways. For instance, octanoic acid has been shown to affect the Akt-mTOR axis, a key pathway in cellular metabolism and growth. While direct evidence for this compound is lacking, its status as an MCFA suggests it could potentially modulate similar metabolic and signaling pathways.

Experimental_Workflow Sample Natural Source (e.g., Burdock Root) Extraction Solvent Extraction (e.g., Chloroform:Methanol) Sample->Extraction Derivatization Esterification to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Identification Identification (Retention Time & Mass Spectrum) Analysis->Identification Quantification Quantification (Calibration Curve & Internal Standard) Analysis->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is an intriguing natural product with a confirmed presence in Arctium lappa and potential occurrence in various fermented foods and animal products. The lack of extensive quantitative data and detailed studies on its biological activities, particularly its role in signaling, represents a significant knowledge gap. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a solid foundation for future research in this area. Further investigations are warranted to:

  • Develop and validate specific and sensitive analytical methods for the routine quantification of this compound in diverse biological matrices.

  • Screen a wider range of plant, microbial, and animal sources to better understand its natural distribution and concentration.

  • Elucidate the biosynthetic pathway of this compound in its primary natural sources.

  • Investigate the potential biological and pharmacological activities of this compound, including its role as a signaling molecule in plant defense and mammalian metabolism.

Addressing these research questions will undoubtedly enhance our understanding of this unique medium-chain fatty acid and could pave the way for its application in the food, pharmaceutical, and agricultural industries.

References

A Technical Guide to the Putative Biosynthesis of 3-Octenoic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octenoic acid is an eight-carbon monounsaturated fatty acid that has been identified in various plant species. While its precise biosynthetic pathway has not been definitively elucidated, current knowledge of fatty acid metabolism in plants allows for the postulation of a putative pathway. This technical guide synthesizes the available information to propose a likely biosynthetic route for this compound, commencing with the synthesis of its saturated precursor, octanoic acid, followed by a desaturation step. This document provides a theoretical framework, detailed experimental protocols for pathway investigation, and a structure for quantitative data presentation to serve as a foundational resource for researchers in plant biochemistry, metabolic engineering, and drug development.

Introduction

Medium-chain fatty acids (MCFAs) and their derivatives are integral to various physiological processes in plants, including signaling and defense. This compound, a C8:1 fatty acid, is a naturally occurring compound with potential biological activities that are of interest to the agricultural, biotechnological, and pharmaceutical sectors. A thorough understanding of its biosynthesis is paramount for harnessing its potential through metabolic engineering of crops or enzymatic synthesis. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with established mechanisms of fatty acid synthesis and desaturation in plants.

Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound in plants is a two-step process that begins in the plastid with the formation of the C8 saturated fatty acid, octanoic acid, followed by a desaturation reaction.

Step 1: Synthesis of Octanoic Acid (Octanoyl-ACP)

De novo fatty acid synthesis in plants occurs in the plastids.[1] The process involves the sequential addition of two-carbon units from malonyl-ACP to a growing acyl-acyl carrier protein (acyl-ACP) chain. The chain length of the final fatty acid is primarily determined by the activity of acyl-ACP thioesterases (FATs), which terminate elongation by hydrolyzing the acyl-ACP ester bond.[2][3]

Specifically, the synthesis of octanoic acid is dependent on the presence of a FatB-type thioesterase with a high specificity for 8-carbon acyl-ACPs (octanoyl-ACP).[3][4] The expression of such C8-specific thioesterases leads to the premature termination of fatty acid elongation and the release of octanoic acid.[4]

Step 2: Desaturation of Octanoic Acid

The crucial step in the formation of this compound is the introduction of a double bond into the octanoyl chain. This is hypothesized to be catalyzed by a fatty acid desaturase (FAD). Plant FADs are a diverse family of enzymes that can be soluble or membrane-bound and exhibit specificity for substrate chain length and the position of the double bond.[1][5]

While a specific desaturase for octanoic acid has not been characterized, it is plausible that a yet-to-be-identified FAD, or a known FAD with broad substrate specificity, could catalyze the conversion of octanoyl-ACP or octanoyl-CoA to 3-octenoyl-ACP or 3-octenoyl-CoA. Soluble acyl-ACP desaturases are known to introduce double bonds into fatty acids attached to ACP.[6][7]

The following diagram illustrates the putative pathway:

Biosynthesis_of_3_Octenoic_Acid Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS Octanoyl_ACP Octanoyl-ACP FAS->Octanoyl_ACP Elongation cycles FatB Acyl-ACP Thioesterase (FatB, C8-specific) Octanoyl_ACP->FatB FAD Putative Fatty Acid Desaturase (FAD) Octanoyl_ACP->FAD Substrate Octanoic_Acid Octanoic Acid FatB->Octanoic_Acid Hydrolysis Three_Octenoic_Acid This compound FAD->Three_Octenoic_Acid Desaturation

Putative biosynthesis pathway of this compound in plants.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the putative this compound biosynthesis pathway. The following table provides a template for the types of data that need to be collected to characterize this pathway. For illustrative purposes, example values for other plant fatty acid modifying enzymes are included.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Optimal pHOptimal Temp. (°C)Plant SourceReference
Putative C8-FatB Octanoyl-ACPTBDTBDTBDTBDTBDTBD
CpFatB1 (mutant)Octanoyl-ACPN/A15x > WTN/AN/ACuphea palustris[4]
Putative C8-FAD Octanoyl-ACP/CoATBDTBDTBDTBDTBDTBD
Castor Δ⁹-18:0-ACP DESStearoyl-ACP4.61.27.225Ricinus communis(Shanklin & Cahoon, 1998)
Arabidopsis FAD2Oleoyl-PC250.57.230Arabidopsis thaliana(Miquel & Browse, 1992)

TBD: To Be Determined; N/A: Not Available; WT: Wild Type. Data for CpFatB1 mutant is a relative improvement. Data for other enzymes are examples and should be replaced with experimental values for the target enzymes.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acids and the characterization of related enzymes.

Extraction and Quantification of this compound from Plant Tissue

This protocol describes the extraction of total fatty acids from plant tissue and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • BF₃-methanol or HCl-methanol

  • Hexane (B92381)

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

  • Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a glass tube and add 3 mL of a 2:1 (v/v) chloroform:methanol mixture. Add the internal standard.

  • Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.

  • Add 1 mL of 0.9% NaCl solution and vortex to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 2% BF₃-methanol or 5% HCl-methanol and incubate at 60°C for 30 minutes to prepare fatty acid methyl esters (FAMEs).

  • Add 1 mL of hexane and 1 mL of water, vortex, and centrifuge.

  • Collect the upper hexane phase containing the FAMEs for GC-MS analysis.

  • Inject the sample into the GC-MS. Identify this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard. Quantify based on the peak area relative to the internal standard.

Fatty_Acid_Extraction_Workflow Start Plant Tissue Grinding Grind in Liquid N₂ Start->Grinding Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Extraction Phase_Separation Phase Separation (add NaCl) Extraction->Phase_Separation Lipid_Collection Collect Chloroform Phase Phase_Separation->Lipid_Collection Drying Dry and Evaporate Lipid_Collection->Drying Derivatization FAMEs Derivatization (BF₃-Methanol) Drying->Derivatization FAME_Extraction Extract FAMEs (Hexane) Derivatization->FAME_Extraction Analysis GC-MS Analysis FAME_Extraction->Analysis

References

The Role of 3-Octenoic Acid in Food Flavor and Aroma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octenoic acid, a medium-chain unsaturated fatty acid, is a significant contributor to the flavor and aroma profiles of a diverse range of food products. Its characteristic "fatty" and "oily" notes can be both desirable and indicative of lipid oxidation, depending on its concentration and the food matrix. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, sensory perception, and analytical methodologies for this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in food chemistry, flavor science, and sensory perception.

Introduction to this compound

This compound (C₈H₁₄O₂) is an eight-carbon unsaturated fatty acid with a double bond located at the third carbon position. It exists as two geometric isomers, cis-(Z) and trans-(E), which can exhibit different sensory properties. As a medium-chain fatty acid, it is practically insoluble in water but soluble in most organic solvents.[1] Its presence in food can arise from various sources, including microbial metabolism, enzymatic reactions, and the thermal or oxidative degradation of larger unsaturated fatty acids.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
CAS Number 1577-19-1[2]
Appearance White solid or colorless to light yellow liquid[2][3]
Odor Profile Oily, fatty[2][3][4]
Flavor Profile Fatty, oily, dairy[1][3]
Solubility Slightly soluble in water; soluble in most organic solvents[3]
Boiling Point 240-242 °C @ 760 mm Hg[4]
Vapor Pressure 0.01 mmHg @ 25 °C (estimated)[4]

Role in Food Flavor and Aroma

The primary sensory contribution of this compound is its characteristic fatty and oily aroma and taste.[1][2][3][4] This can be a defining note in some foods, while in others, its presence, particularly at high concentrations, can be associated with off-flavors resulting from lipid oxidation.

Natural Occurrence and Formation

This compound has been identified as a volatile or semi-volatile component in a variety of food products. Its formation is often linked to the breakdown of larger unsaturated fatty acids through enzymatic or chemical oxidation.

  • Dairy Products: While specific quantitative data for this compound in dairy products is limited, its saturated counterpart, octanoic acid, is found in butter, cheese, and milk, contributing to their characteristic flavors.[5][6][7] The presence of this compound is plausible due to the unsaturated fatty acids present in milk fat.

  • Fermented Foods: Fermentation processes can lead to the formation of various fatty acids. For instance, octanoic acid is produced by yeast during beer fermentation and can contribute a spicy taste at concentrations above 4-6 mg/L.[8] Volatile fatty acids are also key components in the flavor of fermented foods like cheese and kimchi.

Sensory Thresholds

Precise flavor and aroma threshold values for this compound are not extensively documented in the literature. However, it is generally described as having a "fatty type, medium strength odor."[2] For comparison, the odor threshold for the related saturated fatty acid, octanoic acid, has been reported as 24 µg/m³. The flavor threshold of fatty acids is dependent on the food matrix, with lower thresholds generally observed in aqueous solutions compared to oily media for low polarity fatty acids.[9]

Table 2: FEMA GRAS Usage Levels for this compound

The Flavor and Extract Manufacturers Association (FEMA) has listed this compound as Generally Recognized as Safe (GRAS) for use as a flavoring agent in various food categories.

Food CategoryAverage Usual Use Level (ppm)Average Maximum Use Level (ppm)
Seasonings / Flavors5.025.0
Snack Foods1.05.0
Fats / Oils2.010.0

Source: The Good Scents Company[4]

Sensory Perception of this compound

The perception of fatty acids is a complex process involving both the gustatory (taste) and olfactory (smell) systems.

Taste Perception and Signaling Pathway

The "taste" of fat is primarily attributed to the detection of free fatty acids by specialized receptors in the taste buds. Two key G-protein coupled receptors (GPCRs) involved in the perception of medium and long-chain fatty acids are GPR40 and GPR120.[10][11]

  • GPR40 (FFAR1): This receptor is activated by medium to long-chain fatty acids and is expressed in taste bud cells.[9][10]

  • GPR120 (FFAR4): Also activated by medium and long-chain fatty acids, GPR120 plays a crucial role in the preference for fatty acids.[10][11]

The binding of a fatty acid like this compound to these receptors is believed to initiate an intracellular signaling cascade, likely involving G-proteins of the Gαq family, leading to an increase in intracellular calcium and ultimately neurotransmitter release to signal the perception of "fatty" taste to the brain.

Taste_Signaling_Pathway cluster_taste_cell Taste Bud Cell FattyAcid This compound GPR40 GPR40 FattyAcid->GPR40 GPR120 GPR120 FattyAcid->GPR120 G_Protein Gαq GPR40->G_Protein activates GPR120->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Store IP3->Ca_Store triggers release from Ca_Ion Ca²⁺ Ca_Store->Ca_Ion Neurotransmitter Neurotransmitter Release Ca_Ion->Neurotransmitter stimulates Brain Brain Neurotransmitter->Brain Signal to Brain

Caption: Putative taste signaling pathway for this compound.

Olfactory Perception and Signaling Pathway

The "oily" and "fatty" aroma of this compound is detected by olfactory receptors in the nasal cavity. While the specific olfactory receptor for this compound has not been definitively identified, it is known that olfactory receptors are a large family of GPCRs. The binding of an odorant molecule, such as this compound, to its specific receptor initiates a signaling cascade that leads to the perception of smell. This canonical pathway involves the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This opens cyclic nucleotide-gated ion channels, causing depolarization of the neuron and the transmission of a signal to the olfactory bulb of the brain.

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Golf Gαolf OR->Golf activates AC Adenylyl Cyclase Golf->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP CNG_Channel CNG Ion Channel cAMP->CNG_Channel opens Ion_Influx Cation Influx (Na⁺, Ca²⁺) CNG_Channel->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Olfactory_Bulb Olfactory_Bulb Depolarization->Olfactory_Bulb Signal to Olfactory Bulb

Caption: General olfactory signaling pathway for odorants like this compound.

Analytical Methodologies

The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common techniques employed.

Sample Preparation

Effective sample preparation is critical for the accurate analysis of this compound. This typically involves extraction from the food matrix and, for GC-MS analysis, a derivatization step to increase volatility.

Sample_Prep_Workflow cluster_extraction Extraction cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Food_Sample Food Sample Homogenization Homogenization Food_Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Homogenization->Lipid_Extraction Lipid_Extract Lipid Extract Lipid_Extraction->Lipid_Extract Saponification Saponification (optional) (to release bound fatty acids) Lipid_Extract->Saponification Esterification Esterification (e.g., with BF₃-Methanol) Lipid_Extract->Esterification HPLCMS HPLC-MS/MS Analysis Lipid_Extract->HPLCMS Saponification->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) Esterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis HPLCMS->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocol: GC-MS Analysis of this compound in a Dairy Matrix (e.g., Cheese)

This protocol provides a detailed methodology for the extraction, derivatization, and quantification of this compound in cheese using GC-MS.

1. Sample Preparation and Lipid Extraction:

  • Weigh approximately 5 g of a homogenized cheese sample into a centrifuge tube.
  • Add an internal standard (e.g., a known amount of a deuterated C8 fatty acid).
  • Perform a lipid extraction using the Folch method:
  • Add 20 mL of a chloroform (B151607):methanol (2:1, v/v) mixture.
  • Homogenize for 2 minutes.
  • Add 5 mL of 0.9% NaCl solution and vortex thoroughly.
  • Centrifuge at 3000 x g for 10 minutes to separate the layers.
  • Carefully collect the lower chloroform layer containing the lipids.
  • Evaporate the solvent under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.
  • Heat at 80°C for 10 minutes to saponify the lipids.
  • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol.
  • Heat again at 80°C for 2 minutes to methylate the free fatty acids.
  • Cool and add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
  • Vortex and centrifuge to separate the layers.
  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: DB-FFAP capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar column suitable for FAMEs analysis.
  • Injection Volume: 1 µL in splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 1 minute.
  • Ramp at 10°C/min to 170°C, hold for 2 minutes.
  • Ramp at 5°C/min to 230°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MSD Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for the methyl ester of this compound and the internal standard. A full scan can also be used for initial identification.

4. Quantification:

  • A calibration curve is constructed using standard solutions of methyl 3-octenoate of known concentrations.
  • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a multifaceted flavor compound with a significant impact on the sensory properties of various foods. Its characteristic fatty and oily notes are integral to the flavor profiles of many products, yet its accumulation can also signal undesirable lipid degradation. A thorough understanding of its formation, sensory perception, and accurate analytical quantification is essential for food scientists and researchers aiming to control and optimize food flavor. The methodologies and data presented in this guide provide a foundational resource for further investigation into the complex role of this compound in the chemical and sensory landscape of our food supply.

References

Stereoselective Synthesis of cis-β-Octenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-β-octenoic acid ((Z)-oct-3-enoic acid), a medium-chain unsaturated fatty acid. Given the importance of stereochemistry in biological activity, this document focuses on synthetic routes that afford the desired cis (or Z) isomer with high selectivity. The content herein details established synthetic methodologies, provides plausible experimental protocols, and summarizes key quantitative data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

cis-β-Octenoic acid is a monounsaturated medium-chain fatty acid. While specific biological roles of cis-β-octenoic acid are not extensively documented in publicly available literature, the broader class of medium-chain fatty acids is known to play significant roles in various physiological processes, including lipid metabolism and cellular signaling.[1][2][3] Structurally similar molecules, such as cis-2-decenoic acid, have been identified as bacterial signaling molecules that regulate biofilm formation, suggesting that unsaturated medium-chain fatty acids can have specific biological functions. The precise geometry of the double bond is often crucial for biological activity, making stereoselective synthesis a critical aspect of studying and utilizing these compounds.

This guide will focus on two primary stereoselective strategies for the synthesis of cis-β-octenoic acid:

  • The Still-Gennari Olefination: A modification of the Horner-Wadsworth-Emmons reaction that provides excellent Z-selectivity for the formation of α,β-unsaturated esters, which can then be hydrolyzed to the target carboxylic acid.[4][5][6][7][8]

  • Partial Hydrogenation of an Alkyne: The reduction of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, to yield the corresponding cis-alkene.[9][10][11][12]

Synthetic Methodologies and Experimental Protocols

This section details the experimental protocols for the two primary synthetic routes to cis-β-octenoic acid.

Synthesis via Still-Gennari Olefination

The Still-Gennari olefination is a powerful method for the Z-selective synthesis of α,β-unsaturated esters from aldehydes.[4][6] The reaction utilizes a phosphonate (B1237965) reagent with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, which favors the kinetic formation of the Z-isomer.[4][13] The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Still_Gennari_Synthesis pentanal Pentanal olefination Still-Gennari Olefination pentanal->olefination phosphonate Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate phosphonate->olefination base KHMDS, 18-crown-6 (B118740) base->olefination ester Ethyl (Z)-oct-3-enoate olefination->ester hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) ester->hydrolysis product cis-beta-Octenoic Acid hydrolysis->product

Still-Gennari Synthesis of cis-beta-Octenoic Acid

This protocol is adapted from established Still-Gennari olefination procedures for aliphatic aldehydes.[4]

  • Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.5 equivalents). Dissolve the solids in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.2 M. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a 0.5 M solution in toluene) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to generate the phosphonate anion.

  • Olefination Reaction: To the cold solution of the phosphonate anion, add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise. Continue stirring the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude ethyl (Z)-oct-3-enoate can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

This protocol is a general procedure for the hydrolysis of esters.[14]

  • Saponification: Dissolve the purified ethyl (Z)-oct-3-enoate (1.0 equivalent) in a 2:1 mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) (2.0 equivalents) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 with 1 M HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cis-β-octenoic acid. Further purification can be achieved by distillation or chromatography if necessary.

Synthesis via Partial Hydrogenation of an Alkyne

The partial hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, is a classic and reliable method for the synthesis of cis-alkenes.[9][10][11][12] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.

Alkyne_Reduction_Synthesis alkyne Oct-3-ynoic Acid hydrogenation Partial Hydrogenation alkyne->hydrogenation catalyst Lindlar's Catalyst, H₂ catalyst->hydrogenation product cis-beta-Octenoic Acid hydrogenation->product

Synthesis via Partial Hydrogenation of an Alkyne

This protocol is based on general procedures for Lindlar hydrogenation.[10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oct-3-ynoic acid (1.0 equivalent). Dissolve the acid in a suitable solvent, such as methanol (B129727) or ethyl acetate. To this solution, add Lindlar's catalyst (5-10% by weight relative to the alkyne). For sensitive substrates, a small amount of quinoline (B57606) can be added as an additional poison to prevent over-reduction.

  • Hydrogenation: The flask is connected to a hydrogenation apparatus (e.g., a balloon filled with hydrogen or a Parr hydrogenator). The reaction vessel is purged with an inert gas (e.g., argon) and then placed under a positive pressure of hydrogen (1-4 atm). The mixture is stirred vigorously at room temperature.

  • Monitoring and Work-up: The reaction progress is carefully monitored by TLC or gas chromatography (GC) to ensure the reaction stops at the alkene stage. Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the reaction solvent. The filtrate is concentrated under reduced pressure to yield the crude cis-β-octenoic acid. Purification can be performed by column chromatography or distillation.

Quantitative Data Summary

The following tables summarize the expected yields and stereoselectivities for the described synthetic routes, based on literature data for similar substrates.

Reaction Substrate Product Typical Yield (%) Z:E Ratio Reference
Still-Gennari OlefinationAliphatic Aldehydes(Z)-α,β-Unsaturated Esters70-9086:14 to 91:9[4]
Alkyne HydrogenationInternal Alkynescis-Alkenes>95>95:5[10]
Compound Molecular Formula Molecular Weight ( g/mol )
cis-β-Octenoic AcidC₈H₁₄O₂142.20
Ethyl (Z)-oct-3-enoateC₁₀H₁₈O₂170.25
Oct-3-ynoic AcidC₈H₁₂O₂140.18

Potential Biological Signaling

While direct evidence for cis-β-octenoic acid's role in signaling pathways is limited, the known functions of structurally related fatty acids provide a basis for hypothesized activity. Medium-chain fatty acids can influence cellular metabolism and signaling.[1][2] For instance, cis-2-decenoic acid, a bacterial signaling molecule, is known to induce biofilm dispersion. This suggests a potential for cis-β-octenoic acid to interact with cellular signaling cascades, possibly through receptor-mediated pathways or by modulating membrane properties.

Putative_Signaling_Pathway cboa cis-beta-Octenoic Acid receptor Putative Receptor (e.g., GPCR) cboa->receptor downstream Downstream Signaling (e.g., cAMP, Ca²⁺) receptor->downstream cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) downstream->cellular_response

Hypothetical Signaling Pathway for cis-beta-Octenoic Acid

Conclusion

The stereoselective synthesis of cis-β-octenoic acid can be effectively achieved through modern organic chemistry methodologies. The Still-Gennari olefination offers a reliable route to the precursor ethyl (Z)-oct-3-enoate with high Z-selectivity, which can be subsequently hydrolyzed to the target acid. Alternatively, the partial hydrogenation of oct-3-ynoic acid using a Lindlar catalyst provides a direct and highly stereoselective method to obtain the cis-isomer. The choice of synthetic route will depend on the availability of starting materials, desired scale, and specific experimental conditions. Further research into the biological activity of cis-β-octenoic acid is warranted to elucidate its potential roles in cellular signaling and metabolism, drawing parallels from other biologically active medium-chain unsaturated fatty acids. This guide provides a foundational framework for the synthesis and further investigation of this intriguing molecule.

References

3-Octenoic Acid: A Versatile Biochemical Reagent for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenoic acid, a medium-chain unsaturated fatty acid, is emerging as a significant biochemical reagent with diverse applications in scientific research and drug development.[1][2] Its unique chemical structure and biological activities make it a valuable tool for investigating various cellular processes and as a potential scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its known interactions with cellular signaling pathways.

Biochemical and Physical Properties

This compound is an eight-carbon unsaturated fatty acid with the chemical formula C₈H₁₄O₂.[3] It is also known by its systematic name, oct-3-enoic acid.[3] As a medium-chain fatty acid, it exhibits moderate solubility in aqueous solutions and is soluble in most organic solvents.[2][4] Key physical and chemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][3]
Molecular Weight 142.20 g/mol [3][4]
CAS Number 1577-19-1[1][3]
Appearance White solid; Oily, fatty aroma[1][4]
Boiling Point 237-240 °C[5]
Density 0.928-0.938 g/cm³ (at 20°C)[4]
Solubility Slightly soluble in water; soluble in most organic solvents[4]
pKa 4.51 ± 0.10 (Predicted)[5]

Applications in Research

This compound and its derivatives have demonstrated significant potential in several areas of research, including microbiology and cell biology.

Antimicrobial and Antifungal Activity

Derivatives of octenoic acid have shown notable antimicrobial and antifungal properties. The presence of the carboxylic acid group is often crucial for this activity.

Table 2: Antimicrobial Activity of Octenoic Acid Derivatives

OrganismCompoundMIC (mM)Reference
Gram-positive & Gram-negative bacteriaOctanoic acid derivatives2.8 - 7.0
Candida albicansOctanoic acid derivatives0.1 - 6.3
Microsporum gypseumOctanoic acid derivatives0.1 - 6.3

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antiproliferative Activity

Certain derivatives of octanoic acid have also been investigated for their ability to inhibit the proliferation of mammalian cell lines.

Table 3: Antiproliferative Activity of Octenoic Acid Derivatives

Cell LineCompoundIC₅₀ (mM)Reference
Human lung fibroblast(E)-oct-2-enoic acid1.7
Human lung fibroblast3-oxooctanoic acid1.6

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

One of the most promising research applications of octenoic acid derivatives is the inhibition of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors like pyocyanin (B1662382). (E)-oct-2-enoic acid has been shown to inhibit the production of pyocyanin, a key virulence factor of P. aeruginosa.

Below is a generalized workflow for assessing the inhibition of pyocyanin production.

Quorum_Sensing_Inhibition_Workflow Workflow for Quorum Sensing Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture P. aeruginosa start->culture inoculate Inoculate bacteria with compounds culture->inoculate prepare_compounds Prepare this compound derivatives prepare_compounds->inoculate incubate Incubate at 37°C inoculate->incubate extract_pyocyanin Extract pyocyanin from supernatant incubate->extract_pyocyanin measure_absorbance Measure absorbance at 520 nm extract_pyocyanin->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for assessing quorum sensing inhibition.

Signaling Pathway Interactions

While the direct signaling pathways of this compound are still under investigation, studies on medium-chain fatty acids (MCFAs) suggest potential interactions with key cellular signaling cascades, such as the Akt-mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and metabolism. It is hypothesized that MCFAs may influence the phosphorylation status of Akt and mTOR, thereby modulating downstream cellular processes.

Akt_mTOR_Signaling_Pathway Hypothesized Interaction of this compound with the Akt-mTOR Pathway MCFA This compound (Medium-Chain Fatty Acid) Receptor Cell Surface or Intracellular Receptor MCFA->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Metabolism Metabolism mTORC1->Metabolism

Hypothesized modulation of the Akt-mTOR pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound or its derivatives against a target microbial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in appropriate broth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile broth medium

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 1 x 10⁵ CFU/mL).

  • Add 100 µL of the inoculum to each well, bringing the total volume to 200 µL.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Inhibition of Candida albicans Hyphal Formation

This protocol describes an assay to evaluate the effect of this compound on the morphological transition of Candida albicans from yeast to hyphal form.

Materials:

  • C. albicans strain

  • Yeast extract-peptone-dextrose (YPD) medium

  • Hyphae-inducing medium (e.g., RPMI-1640 or Spider medium)

  • This compound stock solution

  • 96-well plates

  • Inverted microscope

Procedure:

  • Grow C. albicans overnight in YPD medium at 30°C.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in the hyphae-inducing medium to a concentration of 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to the wells of a 96-well plate.

  • Add various concentrations of this compound to the wells. Include a solvent control.

  • Incubate the plate at 37°C for 3-6 hours to induce hyphal formation.

  • Observe the cell morphology under an inverted microscope and quantify the percentage of cells that have formed germ tubes or hyphae.

Conclusion

This compound is a promising biochemical reagent with demonstrated and potential applications in various fields of life science research. Its antimicrobial, antiproliferative, and quorum sensing inhibitory properties, coupled with its potential to modulate key signaling pathways, make it a valuable tool for researchers. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted biological activities of this intriguing medium-chain fatty acid. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

A Technical Guide to the Spectral Analysis of 3-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-octenoic acid, a medium-chain fatty acid. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and workflow visualizations are provided to assist in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its carbon and hydrogen atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Below are the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-COOH~10.0 - 12.0Singlet (broad)1H
H-3, H-4~5.4 - 5.6Multiplet2H
H-2~3.1Doublet2H
H-5~2.0Multiplet2H
H-6, H-7~1.3 - 1.4Multiplet4H
H-8 (-CH₃)~0.9Triplet3H

Note: Predicted values are based on standard chemical shift tables. Actual experimental values may vary based on solvent and instrument conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule. For trans-3-octenoic acid, the following chemical shifts are expected.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-3-Octenoic Acid

Atom AssignmentChemical Shift (δ) ppm
C-1 (-COOH)~179
C-4~132
C-3~123
C-2~38
C-5~32
C-6~31
C-7~22
C-8 (-CH₃)~14

Note: Predicted values are based on standard chemical shift tables and data for similar compounds.[2][3]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄).[1][4]

    • Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve high resolution.

  • Spectral Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse experiment to simplify the spectrum to single lines for each carbon environment. The typical spectral width is 0-200 ppm.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectrum (¹H and ¹³C) lock_shim->acquire process Process FID (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for NMR spectroscopic analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to the vibrational frequencies of different chemical bonds.

FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands for a carboxylic acid and a carbon-carbon double bond.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 2500O-H stretchCarboxylic AcidStrong, Broad
3100 - 3000=C-H stretchAlkeneMedium
2960 - 2850C-H stretchAlkaneStrong
~1710C=O stretchCarboxylic AcidStrong
~1650C=C stretchAlkeneMedium
~1410O-H bendCarboxylic AcidMedium
~1280C-O stretchCarboxylic AcidStrong
~970=C-H bend (out-of-plane)trans-AlkeneStrong

Note: Positions are based on general IR correlation tables.[5] The peak at ~970 cm⁻¹ is diagnostic for a trans double bond.

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing a liquid sample like this compound is using a neat (undiluted) sample.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the sample stage (e.g., salt plates or an Attenuated Total Reflectance (ATR) crystal) are clean and dry.

    • Record a background spectrum of the empty stage. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Sample Application:

    • Place a small drop of neat this compound directly onto the center of the ATR crystal or between two salt plates (as a capillary film).

  • Spectral Acquisition:

    • Acquire the FTIR spectrum, typically scanning the mid-infrared range (4000-400 cm⁻¹).

    • To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and correlate them with the functional groups in the molecule.

FTIR Experimental Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal or Salt Plates background Record Background Spectrum clean->background apply Apply Neat Sample background->apply acquire Acquire Spectrum (4000-400 cm⁻¹) apply->acquire process Process Spectrum (Baseline Correction) acquire->process analyze Identify Peaks process->analyze

Caption: Workflow for FTIR spectroscopic analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate, identify, and quantify components of a mixture. Due to the low volatility of carboxylic acids, this compound must first be converted into a more volatile derivative, typically a fatty acid methyl ester (FAME), before analysis.

GC-MS Spectral Data

The mass spectrum of the derivatized compound, methyl 3-octenoate, provides a fragmentation pattern that serves as a molecular fingerprint. The molecular weight of methyl 3-octenoate is 156.22 g/mol .

Table 4: Predicted Key Mass Fragments for Methyl 3-Octenoate

m/zIon Identity/OriginSignificance
156[M]⁺ (Molecular Ion)Confirms the molecular weight of the ester. May be weak or absent.
125[M - OCH₃]⁺Loss of the methoxy (B1213986) group.
113[M - C₃H₇]⁺Cleavage of the alkyl chain.
87[CH₃OOC-CH₂-CH=CH₂]⁺McLafferty-type rearrangement.
74[CH₂(OH)-OCH₃]⁺ or [CH₃OOC-CH₂]⁺Characteristic fragment for methyl esters.
55[C₄H₇]⁺Common hydrocarbon fragment.

Note: Fragmentation patterns are predicted based on established rules for fatty acid methyl esters.[6][7]

Experimental Protocol for GC-MS
  • Derivatization to FAME:

    • To a dried sample of this compound, add a derivatizing agent such as 14% Boron Trifluoride in Methanol (BF₃-Methanol).

    • Seal the reaction vessel and heat at approximately 60-100°C for 10-30 minutes to form the methyl ester.

    • After cooling, add hexane (B92381) and water to the reaction mixture.

    • Vortex and centrifuge to separate the layers. The upper hexane layer, containing the methyl 3-octenoate, is collected for analysis.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injection: Inject 1 µL of the hexane extract.

      • Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 250°C) to elute the compound.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Scan a mass range of m/z 40-400.

  • Data Analysis:

    • The retention time of the peak is used for identification relative to standards.

    • The resulting mass spectrum is compared against spectral libraries (e.g., NIST) and analyzed for characteristic fragments to confirm the structure.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Derivatization cluster_gc Gas Chromatography cluster_ms Mass Spectrometry react React this compound with BF₃-Methanol heat Heat Reaction react->heat extract Extract with Hexane heat->extract inject Inject Sample extract->inject separate Separate on Column (Temp. Program) inject->separate ionize Ionize Eluent (EI, 70 eV) separate->ionize detect Detect Fragments ionize->detect analyze Analyze Mass Spectrum detect->analyze

Caption: Workflow for GC-MS analysis of this compound via FAME derivatization.

References

IUPAC nomenclature and CAS number for 3-Octenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Octenoic acid, including its chemical identifiers, physicochemical properties, and relevant experimental methodologies. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

IUPAC Nomenclature and CAS Number

The standard chemical identifiers for this compound are crucial for unambiguous identification in research and regulatory documentation.

  • IUPAC Name : The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is oct-3-enoic acid [1][2].

  • CAS Number : The unique identifier assigned by the Chemical Abstracts Service (CAS) is 1577-19-1 [1][2][3]. This number is assigned to the compound regardless of its stereochemistry. The CAS number for the cis isomer is 5169-51-7, while the trans isomer is also commonly associated with 1577-19-1[4][5].

This compound is a medium-chain fatty acid characterized by an eight-carbon chain with a double bond located at the third carbon position[3][6].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its application in experimental settings.

PropertyValueReference(s)
Molecular FormulaC₈H₁₄O₂[1][2]
Molecular Weight142.20 g/mol [1][2]
AppearanceWhite solid[2][3]
OdorOily, fatty aroma[2][3]
Density0.928 - 0.938 g/cm³ at 20°C[2][7]
Boiling Point240 - 242 °C at 760 mmHg[7]
Refractive Index1.443 - 1.450 at 20°C[2][7]
SolubilitySlightly soluble in water; soluble in most organic solvents and ethanol (B145695).[2][7]
pKa (Strongest Acidic)~5.05[6]
logP (Octanol/Water)~2.73[6]

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. Below are representative protocols for the synthesis and analysis of this compound.

The synthesis of cis-3-octenoic acid can be achieved via the catalytic semihydrogenation of the corresponding acetylenic acid, 3-octynoic acid[8].

Materials:

  • 3-Octynoic acid

  • Lindlar catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas (H₂)

  • Anhydrous ethanol (solvent)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 3-octynoic acid in anhydrous ethanol in a suitable reaction flask.

  • Add a catalytic amount of Lindlar catalyst to the solution.

  • Flush the reaction system with nitrogen, followed by hydrogen gas.

  • Maintain a hydrogen atmosphere (typically at or slightly above atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction should be stopped once one molar equivalent of hydrogen has been consumed to prevent over-reduction to octanoic acid.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter pad with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude cis-3-octenoic acid.

  • The crude product can be further purified by distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of fatty acids like this compound, often requiring a derivatization step to increase volatility[9].

Materials:

  • Sample containing this compound

  • Internal standard (e.g., heptadecanoic acid)

  • Derivatization agent (e.g., isobutyl chloroformate)

  • Pyridine, Isobutanol

  • Hexane (B92381) (for extraction)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation & Extraction:

    • To an aqueous sample or standard, add a known amount of the internal standard.

    • Add 80 µL of isobutanol and 100 µL of pyridine[9].

  • Derivatization:

    • Carefully add 50 µL of isobutyl chloroformate to the prepared sample and vortex immediately for 30 seconds[9]. This reaction converts the carboxylic acid to a more volatile ester.

  • Liquid-Liquid Extraction:

    • Add 400 µL of hexane and vortex for 30 seconds to extract the derivatized analyte[9].

    • Centrifuge the mixture to achieve phase separation.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Transfer the dried hexane extract to a GC vial.

    • Inject an aliquot of the sample into the GC-MS system.

    • GC Conditions: Use a high-resolution fused silica (B1680970) capillary column. The injection is typically performed in splitless mode with helium as the carrier gas[9][10]. A temperature gradient program is used to separate the analytes.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification[9][10].

  • Quantification:

    • Identify the derivatized this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

Diagram 1: Synthesis Workflow for cis-3-Octenoic Acid cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve 3-Octynoic Acid in Ethanol B Add Lindlar Catalyst A->B 1 C Flush with H₂ B->C 2 D Stir and Monitor H₂ Uptake C->D 3 E Filter to Remove Catalyst D->E 4 F Evaporate Solvent E->F 5 G Purify by Distillation F->G 6 H cis-3-Octenoic Acid G->H

Caption: Synthesis Workflow for cis-3-Octenoic Acid.

Diagram 2: GC-MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis S Sample + Internal Standard D Derivatization (e.g., with Isobutyl Chloroformate) S->D E Liquid-Liquid Extraction (with Hexane) D->E F Dry Organic Phase (with Na₂SO₄) E->F G Inject into GC-MS F->G H Separation (GC) & Detection (MS) G->H I Data Processing & Quantification H->I

Caption: GC-MS Quantification Workflow.

References

An In-depth Technical Guide to the Solubility of 3-Octenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 3-octenoic acid in various organic solvents. Given the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document emphasizes the theoretical principles governing solubility, alongside a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for laboratory work involving this compound, enabling researchers to predict its behavior in different solvent systems and to design and execute robust solubility experiments.

Introduction to this compound

This compound is an unsaturated fatty acid with the chemical formula C₈H₁₄O₂. Its molecular structure consists of an eight-carbon chain with a carboxylic acid functional group and a carbon-carbon double bond between the third and fourth carbon atoms. This structure, featuring both a polar head (the carboxylic acid group) and a nonpolar tail (the hydrocarbon chain), dictates its solubility profile. While generally described as soluble in most organic solvents and slightly soluble in water, understanding its quantitative solubility is crucial for applications in chemical synthesis, drug formulation, and biological studies[1][2][3].

Predicted Solubility Profile

The solubility of this compound can be predicted based on the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol (B145695) are capable of hydrogen bonding. This compound is expected to be readily soluble in such solvents due to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl group of the alcohol[1][2].

  • Polar Aprotic Solvents (e.g., Ketones, Esters): Solvents such as acetone (B3395972) or ethyl acetate (B1210297) have dipole moments and can act as hydrogen bond acceptors. They can interact with the hydrogen bond donor (the hydroxyl group) of the carboxylic acid, leading to good solubility.

  • Nonpolar Solvents (e.g., Hydrocarbons): In nonpolar solvents like hexane, the primary intermolecular forces are weak van der Waals forces. The polar carboxylic acid group of this compound will have limited favorable interactions with these solvents, resulting in lower solubility compared to polar solvents.

  • Halogenated Solvents (e.g., Chloroform): Chloroform is a less polar solvent but can act as a weak hydrogen bond donor. It is expected to solubilize this compound to a moderate extent. For a similar C8 carboxylic acid, octanoic acid, it is freely soluble in chloroform[4].

Quantitative Solubility Data

As of this review, specific quantitative solubility data for this compound across a broad range of organic solvents at various temperatures is not widely available in published literature. The table below is presented as a template for researchers to populate with their own experimental data. For illustrative purposes, qualitative solubility information from available sources is included.

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)Observations/Notes
Polar Protic EthanolRTData not availableExpected to be high; "Soluble in ethanol"[1][2]
MethanolRTData not availableExpected to be high
Polar Aprotic AcetoneRTData not availableExpected to be good
Ethyl AcetateRTData not availableExpected to be good
AcetonitrileRTData not availableFor octanoic acid: miscible[4]
Nonpolar HexaneRTData not availableExpected to be low
TolueneRTData not availableExpected to be moderate
Halogenated ChloroformRTData not availableFor octanoic acid: freely soluble[4]
DichloromethaneRTData not availableExpected to be good

RT: Room Temperature

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a known volume of the same solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula:

      S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtrate) / (Mass of filtrate) × 100

4.3. Diagram of Experimental Workflow

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess this compound in solvent) B Equilibration (Constant temperature with agitation) A->B C Settling and Sample Withdrawal (Supernatant is collected) B->C D Filtration (Removal of undissolved solid) C->D E Quantification (e.g., GC-FID or HPLC-UV) D->E F Calculation of Solubility E->F G Factors Influencing this compound Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties A Polar Head (Carboxylic Acid) D Hydrogen Bonding Capacity A->D Strong Interaction (H-bonding) B Nonpolar Tail (Hydrocarbon Chain) E Van der Waals Forces B->E Weak Interaction C Polarity (Protic/Aprotic) Result Solubility Outcome C->Result D->Result E->Result

References

High-Purity 3-Octenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity 3-Octenoic acid (CAS 1577-19-1), a valuable biochemical reagent and synthetic building block for various research and development applications.[1][2][3] This document outlines key product specifications from various vendors, discusses general experimental considerations, and presents a logical workflow for the procurement and utilization of this compound in a laboratory setting.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the compound may vary between suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their experimental work. The following table summarizes the offerings from prominent vendors.

SupplierProduct Name/NumberPurity Specification(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
MedchemExpress This compound / HY-W10662995.36%1577-19-1C₈H₁₄O₂142.20For research use only.[1]
Santa Cruz Biotechnology This compound / sc-268804Not specified on product page1577-19-1C₈H₁₄O₂142.20For research use only. Classified as a Dangerous Good for transport.[4]
BOC Sciences This compound95%1577-19-1C₈H₁₄O₂142.20For experimental/research use only.[5]
TCI America This compound / O0070>94.0%(GC), ≥95.0% (T)1577-19-1C₈H₁₄O₂142.20Available through distributors like Fisher Scientific.[5][6]
Sigma-Aldrich This compoundNot specified; sold "as-is"1577-19-1C₈H₁₄O₂142.20Buyer assumes responsibility to confirm product identity and/or purity.
Chem-Impex This compound≥ 95% (Assay by titration)1577-19-1C₈H₁₄O₂142.20Described as a versatile unsaturated fatty acid.[2]
Lab Pro Inc. This compound / O0070-5MLMin. 95.0 (T)1577-19-1C₈H₁₄O₂142.20Air sensitive.[7]
Biosynth trans-3-Octenoic acid / FO70147Not specified on product page1577-19-1C₈H₁₄O₂142.20For pharmaceutical testing.[8]

Experimental Protocols and Considerations

The specific experimental protocol will be dictated by the research application. However, some general considerations for handling and analyzing this compound are outlined below.

Purity Verification and Analysis

Given that some suppliers do not provide detailed analytical data or sell the product "as-is," independent purity verification is recommended. Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for analyzing fatty acids like this compound.[9]

A general workflow for purity analysis using GC-MS would involve:

  • Sample Preparation: Dissolving a known quantity of this compound in a suitable organic solvent. Derivatization to a more volatile ester (e.g., methyl or isobutyl ester) may be necessary to improve chromatographic performance and is considered a gold-standard method for fatty acid analysis.[9]

  • GC Separation: Injecting the prepared sample onto a GC column (e.g., a WAX-UI or DB-35ms column) to separate the components based on their boiling points and interactions with the stationary phase.[10][11]

  • MS Detection and Analysis: The separated components are then introduced into a mass spectrometer, which provides mass-to-charge ratio data. This allows for the identification of this compound and any potential impurities by comparing the resulting mass spectra to known databases or standards.

Synthesis and Purification

For applications requiring custom synthesis or further purification, several chemical synthesis routes can be employed. One documented synthesis involves the oxidation of the corresponding alcohol.[3] Purification of the final product can be achieved through techniques such as distillation or chromatography. The progress and purity of the synthesis can be monitored using thin-layer chromatography (TLC) and confirmed by analytical techniques like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[2][3] Its applications span various fields, including:

  • Biochemical Research: As a starting material for the synthesis of more complex bioactive molecules.[2]

  • Flavor and Fragrance Industry: Utilized as a flavoring agent in food products and as a component in fragrances.[2][12]

  • Materials Science: Employed in the production of specialty polymers, coatings, and adhesives.[2]

While this compound is a fatty acid, its specific role in well-defined signaling pathways relevant to drug development is not as extensively documented as that of other fatty acids like arachidonic acid. It is a known component of some plant extracts and has been identified in burdock.[3][13] Some studies have explored the biological activities of related octanoic acid derivatives, such as (R)-3-hydroxyoctanoic acid, which has shown antimicrobial properties.[14] The octadecanoid pathway, which involves the biosynthesis of jasmonic acid and related signaling molecules, is a significant area of plant biology research, though a direct, prominent role for this compound in this pathway is not explicitly detailed in the provided search results.[15][16]

Logical Workflow for Procurement and Use of this compound

The following diagram illustrates a logical workflow for a researcher from the initial decision to use this compound through to its experimental application.

G cluster_procurement Procurement Phase cluster_exp Experimental Phase cluster_remediation Remediation start Identify Need for This compound supplier_eval Evaluate Commercial Suppliers (Purity, Cost, Availability) start->supplier_eval select_supplier Select Supplier and Place Order supplier_eval->select_supplier receive Receive and Log Compound select_supplier->receive analytical_qc Perform In-House QC (e.g., GC-MS, NMR) receive->analytical_qc compare_spec Compare Data to Supplier Specifications analytical_qc->compare_spec decision Purity Acceptable? compare_spec->decision prep_stock Prepare Stock Solutions decision->prep_stock Yes purify Purify Compound or Contact Supplier decision->purify No experiment Conduct Experiment prep_stock->experiment analyze_results Analyze and Interpret Results experiment->analyze_results

References

Methodological & Application

Application Note: Quantification of 3-Octenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Octenoic acid is an unsaturated medium-chain fatty acid of interest in various fields, including flavor and fragrance chemistry, microbiology, and metabolic research. Accurate quantification of this compound in complex matrices such as biological fluids, food, and environmental samples is crucial for understanding its roles and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the polarity and relatively low volatility of free fatty acids, a derivatization step is typically required to convert this compound into a more volatile and thermally stable ester, enabling robust chromatographic separation and detection.

This application note provides a detailed protocol for the quantification of this compound using GC-MS, covering sample preparation, derivatization, and instrument analysis.

Principle

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to form a volatile ester. The derivatized analyte is then separated from other components in the sample by gas chromatography and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve from standards of known concentrations and using an internal standard to correct for variations in sample preparation and instrument response.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Autosampler

    • GC column (e.g., DB-WAX, VF-5ms, or similar)

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • Nitrogen evaporator

    • Glassware (vials, tubes, pipettes)

  • Reagents:

    • This compound standard

    • Internal standard (e.g., heptanoic acid or a deuterated analog of this compound)

    • Derivatization agent (e.g., 14% Boron trifluoride in methanol (B129727) (BF3-Methanol) or Isobutyl chloroformate)

    • Extraction solvent (e.g., Hexane (B92381), Methyl tert-butyl ether (MTBE))

    • Pyridine (B92270)

    • Sodium hydroxide (B78521) (NaOH) solution

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

    • High-purity solvents (e.g., Methanol, Acetonitrile)

Detailed Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized for specific sample matrices.

  • Aqueous Samples (e.g., cell culture media, wastewater):

    • To 1 mL of the sample in a glass tube, add an appropriate amount of the internal standard.

    • Acidify the sample to a pH < 2 with a strong acid (e.g., HCl) to protonate the fatty acid.

    • Add 2 mL of an appropriate extraction solvent (e.g., MTBE or hexane).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction (steps 3-6) with another 2 mL of the extraction solvent and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

  • Biological Fluids (e.g., plasma, serum):

    • To 100 µL of the sample, add the internal standard.

    • Add 125 µL of 20 mM NaOH to ensure the fatty acids are in their salt form.[1]

    • Proceed with an extraction method suitable for the matrix, such as a Folch extraction or liquid-liquid extraction as described above, after acidification.

Derivatization

Derivatization is crucial for the volatilization of this compound. Two common methods are presented below.

Method A: Esterification with BF3-Methanol

This method forms fatty acid methyl esters (FAMEs).

  • To the dried extract from the sample preparation step, add 200 µL of 14% BF3-Methanol solution.

  • Cap the tube tightly and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

Method B: Derivatization with Isobutyl Chloroformate

This method forms isobutyl esters.

  • To the dried extract, add 100 µL of pyridine and 80 µL of isobutanol.

  • Carefully add 50 µL of isobutyl chloroformate to the prepared sample.[1]

  • Vortex the mixture immediately for 30 seconds.[1]

  • Add 400 µL of hexane and vortex for another 30 seconds to extract the derivatized fatty acid.[1]

  • Centrifuge to separate the phases.[1]

  • Transfer the upper hexane layer to a GC vial for analysis.[1]

GC-MS Analysis

The following are typical GC-MS parameters and should be optimized for the specific instrument and application.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Injector: Splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 240°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier and Qualifier Ions for this compound Methyl Ester: Based on the NIST database, characteristic ions would be selected (e.g., m/z 156 (M+), 125, 87, 55). The most abundant and specific ions should be chosen for quantification and confirmation.

    • Quantifier and Qualifier Ions for this compound Isobutyl Ester: Characteristic ions would be determined by analyzing the derivatized standard.

Calibration and Quantification
  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended.

  • Process each calibration standard through the same extraction and derivatization procedure as the samples.

  • Inject the processed standards into the GC-MS.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the standards.

  • The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of octenoic acid and its saturated analog, octanoic acid. These values are indicative and may vary depending on the specific method, matrix, and instrumentation.

ParameterValueCompoundDerivatizationSource
Linearity (r²) > 0.99cis-beta-Octenoic AcidGeneral[1]
Limit of Detection (LOD) Low ng/mL to pg/mL rangecis-beta-Octenoic AcidGeneral[1]
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangecis-beta-Octenoic AcidGeneral[1]
Lower Limit of Quantification (LLOQ) 0.43 µMOctanoate (B1194180)Isobutanol[2]
Intra-day Precision (CV) < 9.1%OctanoateIsobutanol
Inter-day Precision (CV) < 9.3%OctanoateIsobutanol

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Collection (e.g., Plasma, Wastewater) add_is Add Internal Standard sample->add_is acidify Acidification (pH < 2) add_is->acidify extract Liquid-Liquid Extraction (e.g., with MTBE or Hexane) acidify->extract separate Phase Separation (Centrifugation) extract->separate dry Evaporation of Solvent separate->dry add_reagent Add Derivatization Reagent (e.g., BF3-Methanol) dry->add_reagent heat Heating (e.g., 60°C) add_reagent->heat extract_deriv Extraction of Derivative (e.g., with Hexane) heat->extract_deriv gcms GC-MS Analysis extract_deriv->gcms data Data Acquisition (SIM Mode) gcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for GC-MS quantification of this compound.

derivatization_pathway octenoic_acid This compound (R-COOH) reaction + octenoic_acid->reaction bf3_methanol BF3-Methanol (Catalyst + CH3OH) bf3_methanol->reaction fame This compound Methyl Ester (R-COOCH3) (Volatile) water Water (H2O) arrow Heat (60°C) reaction->arrow reaction_product + reaction_product->fame reaction_product->water arrow->reaction_product

Caption: Derivatization of this compound to its methyl ester.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 3-Octenoic Acid from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenoic acid is a medium-chain fatty acid of interest in various fields, including flavor and fragrance industries, as well as in the study of metabolic pathways where it may serve as a potential biomarker.[1] Accurate and efficient extraction of this compound from aqueous matrices such as biological fluids, cell culture media, or environmental water samples is a critical first step for its quantification and further analysis. Liquid-liquid extraction (LLE) is a robust and widely used technique for this purpose, leveraging the differential solubility of the target analyte between two immiscible liquid phases.

This document provides detailed application notes and a comprehensive protocol for the liquid-liquid extraction of this compound from aqueous samples. The methodology is designed to ensure high recovery and purity of the analyte, making it suitable for downstream applications such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective LLE protocol. Key properties are summarized in the table below. The relatively low water solubility and acidic nature (pKa ≈ 5.05) are the primary determinants of the extraction strategy.[1][2] To ensure the acid is in its non-ionized, more organic-soluble form, the pH of the aqueous sample must be adjusted to be significantly lower than its pKa.[3][4][5]

PropertyValueSource
Molecular FormulaC8H14O2[6]
Molecular Weight142.20 g/mol [6]
AppearanceWhite solid or colorless liquid[2][6]
Water SolubilitySlightly soluble/practically insoluble (0.98 g/L estimated)[1][6][7]
logP (o/w)2.73 (estimated)[1]
pKa (Strongest Acidic)5.05 (estimated)[1]
Boiling Point240-242 °C[2]

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol details the step-by-step procedure for the extraction of this compound from an aqueous sample.

Materials:

  • Aqueous sample containing this compound

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether, hexane, or a mixture thereof)

  • Acidifying agent (e.g., 1 M Hydrochloric acid)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Separatory funnel

  • pH meter or pH indicator strips

  • Vortex mixer

  • Centrifuge (optional)

  • Glassware (beakers, flasks, graduated cylinders)

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen samples to room temperature.

    • Centrifuge samples containing particulates to pellet any solid material. Use the supernatant for extraction.

    • Transfer a known volume of the aqueous sample (e.g., 5 mL) to a suitably sized glass tube or flask.

  • Acidification:

    • Measure the initial pH of the aqueous sample.

    • Carefully add the acidifying agent (e.g., 1 M HCl) dropwise while monitoring the pH.

    • Adjust the pH of the sample to approximately 2-3. This ensures that the this compound is fully protonated.

  • Solvent Addition and Extraction:

    • Add a volume of the organic extraction solvent to the acidified aqueous sample. A common starting ratio is 1:1 (v/v).

    • Securely cap the tube or flask and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

    • Alternatively, for larger volumes, use a separatory funnel. Invert the funnel multiple times, venting frequently to release any pressure buildup.

  • Phase Separation:

    • Allow the mixture to stand for a few minutes until the aqueous and organic layers have clearly separated.

    • If an emulsion forms, centrifugation at a low speed (e.g., 2000 x g for 5-10 minutes) can help to break the emulsion.

    • Carefully collect the upper organic layer containing the extracted this compound using a pipette or by draining the lower aqueous layer from the separatory funnel.

  • Drying the Organic Extract:

    • Transfer the collected organic extract to a clean, dry tube.

    • Add a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

    • Allow the extract to stand for a few minutes, then carefully decant or filter the dried organic solvent into a new tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the this compound.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the intended analytical method.

Factors Affecting Extraction Efficiency

The efficiency of the liquid-liquid extraction process is influenced by several key parameters. Understanding and optimizing these factors is crucial for achieving high recovery of this compound.

G Factors Affecting LLE Efficiency A Extraction Efficiency B pH of Aqueous Phase B->A C Choice of Organic Solvent C->A D Phase Ratio (Organic:Aqueous) D->A E Mixing (Vortexing/Shaking) E->A F Presence of Emulsions F->A reduces G LLE Workflow for this compound cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Analysis start Aqueous Sample acidify Acidify to pH 2-3 start->acidify add_solvent Add Organic Solvent acidify->add_solvent vortex Vortex/Mix add_solvent->vortex phase_sep Phase Separation vortex->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry Dry with Na2SO4 collect_organic->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute evaporate->reconstitute end Analysis (GC-MS/LC-MS) reconstitute->end

References

Application Note: Derivatization of 3-Octenoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenoic acid is an unsaturated fatty acid of interest in various fields, including flavor and fragrance chemistry, pheromone research, and as a potential biomarker. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of free fatty acids like this compound by GC can be challenging due to their low volatility and high polarity, which can lead to poor peak shape, thermal degradation, and adsorption on the chromatographic column.

To overcome these challenges, derivatization is a crucial sample preparation step. Derivatization chemically modifies the carboxylic acid group, increasing the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and enabling sensitive and robust quantification by GC, often coupled with mass spectrometry (GC-MS).

This application note provides detailed protocols and a comparative overview of two common derivatization methods for this compound: esterification to form a fatty acid methyl ester (FAME) and silylation to form a trimethylsilyl (B98337) (TMS) ester.

Derivatization Methods: A Comparative Overview

The choice of derivatization reagent and method depends on several factors, including the sample matrix, the presence of other functional groups, and the desired sensitivity. For this compound, both esterification and silylation are effective methods.

FeatureEsterification (BF3-Methanol)Silylation (BSTFA)
Principle Converts the carboxylic acid to a more volatile methyl ester.Replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl group.
Reactivity Specific to carboxylic acids under mild conditions.Highly reactive and can derivatize other functional groups with active hydrogens (e.g., hydroxyls, amines).
Byproducts Water, which needs to be removed.Non-volatile byproducts that typically do not interfere with GC analysis.
Derivative Stability Methyl esters are generally stable. However, unsaturated FAMEs can be susceptible to oxidation.[1][2]TMS esters can be sensitive to moisture and should be analyzed relatively quickly, ideally within a week.
Advantages Cost-effective, produces clean mass spectra.Fast reaction, high yields, suitable for a wide range of compounds.
Disadvantages Longer reaction time compared to silylation.Reagent is moisture-sensitive, can derivatize other functional groups leading to a more complex chromatogram.

Experimental Protocols

Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This method converts this compound to its methyl ester (this compound, methyl ester). Boron trifluoride acts as a Lewis acid catalyst for the esterification reaction.

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., hexane or toluene).

  • Reaction: In a reaction vial, combine 100 µL of the this compound solution with 200 µL of 14% BF3-methanol solution.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Workflow Diagram:

Esterification Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction & Analysis start This compound Sample reagent Add BF3-Methanol start->reagent heat Heat at 60°C for 30 min reagent->heat extract Add Hexane & Saturated NaCl heat->extract separate Vortex & Separate Phases extract->separate collect Collect Organic Layer & Dry separate->collect end GC-MS Analysis collect->end

Caption: Esterification of this compound.

Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This method converts this compound to its trimethylsilyl (TMS) ester. BSTFA is a strong silylating agent that reacts readily with carboxylic acids. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.

Materials:

  • This compound standard or sample extract (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (optional, as a catalyst and solvent)

  • Hexane or other suitable solvent (GC grade)

  • Reaction vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • GC-MS system

Protocol:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.

  • Reagent Addition: To the dried sample residue, add 50 µL of pyridine (if used) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Add a suitable solvent such as hexane to dilute the sample to the final desired volume for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Workflow Diagram:

Silylation Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Dried this compound Sample reagent Add Pyridine & BSTFA + 1% TMCS start->reagent heat Heat at 70°C for 30 min reagent->heat cool Cool to Room Temperature heat->cool dilute Dilute with Solvent cool->dilute end GC-MS Analysis dilute->end

Caption: Silylation of this compound.

Quantitative Data

ParameterThis compound Methyl Ester (FAME)This compound TMS Ester
Derivatization Yield >95% (expected)>95% (expected)
Limit of Detection (LOD) 0.1 - 10 ng/mL (expected)0.5 - 20 ng/mL (expected)
Limit of Quantification (LOQ) 0.5 - 30 ng/mL (expected)1.5 - 60 ng/mL (expected)
Linearity (R²) >0.99 (typical)>0.99 (typical)
Precision (%RSD) <15% (typical)<15% (typical)

Note: These are estimated values based on published data for similar fatty acids. Actual performance may vary depending on the specific instrumentation and experimental conditions.

GC-MS Parameters

Optimized GC-MS conditions are critical for achieving good separation and sensitivity. The following are suggested starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended Conditions
GC Column DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless or Split (e.g., 10:1)
Injector Temperature 250 °C
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Conclusion

Both esterification with BF3-methanol and silylation with BSTFA are effective and reliable methods for the derivatization of this compound for GC-MS analysis. The choice between the two methods will depend on the specific requirements of the analysis. Esterification is a cost-effective and robust method that yields clean spectra, while silylation offers a faster reaction time and is suitable for a broader range of analytes if other compound classes are also of interest. Careful optimization of the derivatization and GC-MS parameters is essential for achieving accurate and precise quantification of this compound in various sample matrices.

References

Application Note: Quantitative Analysis of Short- and Medium-Chain Fatty Acids Using 3-Octenoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable methodology for the quantification of short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) in biological matrices using 3-octenoic acid as an internal standard (IS) for mass spectrometry (MS)-based analysis. The use of an appropriate internal standard is critical for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2] this compound, a C8 unsaturated fatty acid, serves as a suitable IS for the analysis of other C4-C12 fatty acids due to its similar chemical properties and chromatographic behavior. This document provides detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Introduction

Short- and medium-chain fatty acids are crucial metabolites and signaling molecules involved in a myriad of physiological and pathological processes, including gut microbiota function, energy metabolism, and inflammation.[3][4] Accurate quantification of these fatty acids in complex biological samples such as plasma, feces, and tissue homogenates is essential for advancing research and drug development. Mass spectrometry, coupled with either gas or liquid chromatography, offers high sensitivity and selectivity for this purpose.[1][5]

The selection of an appropriate internal standard is paramount for reliable quantification.[2] An ideal internal standard should mimic the analyte's behavior during extraction and ionization but be distinguishable by the mass spectrometer.[6][7] While stable isotope-labeled standards are considered the gold standard, they can be costly and are not always available for every analyte.[2][8] A structural analog, such as this compound, presents a practical and effective alternative for the quantitative analysis of a range of fatty acids.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H14O2[9]
Molecular Weight 142.20 g/mol [9]
IUPAC Name oct-3-enoic acid[9]
Synonyms 2-Heptene-1-carboxylic acid[9]
Physical Description White solid; oily, fatty aroma[10]
Classification Medium-chain fatty acid, Unsaturated fatty acid[11]

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for volatile and semi-volatile fatty acids and requires a derivatization step to increase analyte volatility.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of biological sample (e.g., plasma, fecal supernatant), add 10 µL of 10 µg/mL this compound internal standard solution in methanol (B129727).

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch extraction with 2:1 chloroform:methanol).[12]

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Transfer the organic layer containing the lipids to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 200 µL of a derivatization agent such as 14% boron trifluoride (BF₃) in methanol or 10% acetyl chloride in methanol.[12]

  • Incubate at 60°C for 30 minutes.

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water to partition the FAMEs into the hexane layer.

  • Vortex and centrifuge.

  • Transfer the upper hexane layer containing the FAMEs to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-FFAP capillary column (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature of 100°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min).[13]

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selective Ion Monitoring (SIM) or full scan mode (m/z 50-350).

  • Quantification: Base quantification on the ratio of the peak area of the analyte FAME to the peak area of the this compound methyl ester.

GC-MS Workflow

GCMS_Workflow Sample Biological Sample IS_Spike Spike with This compound IS Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis GCMS_Analysis->Data_Analysis

Caption: Workflow for fatty acid quantification by GC-MS.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is advantageous as it often does not require derivatization, simplifying sample preparation.[13]

1. Sample Preparation:

  • To 100 µL of biological sample, add 10 µL of 10 µg/mL this compound internal standard solution in methanol.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.[14]

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient: A suitable gradient to resolve the fatty acids of interest.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is [M-H]⁻ at m/z 141.1. Product ions should be determined by direct infusion of a standard.

  • Quantification: Based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

LC-MS Workflow

LCMS_Workflow Sample Biological Sample IS_Spike Spike with This compound IS Sample->IS_Spike Protein_Precipitation Protein Precipitation IS_Spike->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Enzymatic Synthesis of Esters from 3-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of esters offers a green and highly selective alternative to traditional chemical methods. This approach utilizes lipases as biocatalysts to perform esterification under mild conditions, which is particularly advantageous for the synthesis of flavor, fragrance, and pharmaceutical esters, minimizing the formation of byproducts and the need for harsh reagents. 3-Octenoic acid, a medium-chain unsaturated fatty acid, is a precursor to various esters with potential applications in the flavor and fragrance industry, as well as in the development of novel bioactive molecules.

This document provides a detailed overview and experimental protocols for the enzymatic synthesis of esters from this compound. Due to the limited availability of published data specifically for this compound, the protocols and quantitative data presented herein are largely based on studies conducted with its saturated analog, octanoic acid, and other structurally similar unsaturated fatty acids. These notes are intended to serve as a comprehensive starting point for researchers, with the understanding that optimization for the specific substrate, this compound, is recommended. The most commonly employed and robust biocatalyst for this type of reaction, immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, is the primary focus of the described methodologies.

Key Enzymes and Considerations

Lipases (EC 3.1.1.3) are the most widely used enzymes for ester synthesis. Their catalytic activity in non-aqueous or low-water environments allows for the reversal of their natural hydrolytic function, leading to ester formation.

  • Candida antarctica Lipase B (CALB): This is one of the most efficient and versatile lipases for ester synthesis. It exhibits broad substrate specificity, high stability, and excellent enantioselectivity. The immobilized form, Novozym 435, is particularly popular due to its ease of recovery and reuse, making the process more cost-effective.

  • Rhizomucor miehei Lipase: This lipase is also commercially available in an immobilized form and is effective for the synthesis of various esters.

  • Candida rugosa Lipase (CRL): While also used, CRL can sometimes exhibit lower conversion rates compared to CALB for certain substrates.

A Note on Substrate Specificity: The presence of a double bond in the acyl chain of this compound may influence the reaction kinetics and enzyme's substrate specificity compared to saturated fatty acids. Researchers should consider that the reaction rates and optimal conditions might differ from those established for octanoic acid.

Data Presentation: Enzymatic Esterification of C8 Fatty Acids

The following tables summarize quantitative data from studies on the enzymatic esterification of octanoic acid with various alcohols. This data provides a valuable reference for designing experiments with this compound.

Table 1: Influence of Reaction Parameters on the Synthesis of Thymol Octanoate

Molar Ratio (Thymol:Octanoic Acid)EnzymeTemperature (°C)Reaction Time (h)Conversion (%)Reference
1:1Soluble CALB5024~60[1]
1:2Soluble CALB5024~80[1]
1:4Soluble CALB5024~94[1]

Table 2: Optimization of Perillyl Octanoate Synthesis using Novozym 435

AlcoholFatty AcidMolar Ratio (Alcohol:Acid)Enzyme Amount (mg)Temperature (°C)Reaction Time (h)Conversion (%)Reference
(S)-(-)-Perillyl alcoholOctanoic acid1:1.5548302495.22 ± 0.61

Table 3: Comparative Performance of Lipases in Phenethyl Octanoate Synthesis

LipaseReaction Time (h)Ester Yield (%)Reference
Palatase®233.5
Palatase®2467.3
Lipozyme® RM IM263.8
Lipozyme® RM IM2475.1

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of esters, adapted for this compound from established methods for octanoic acid.

Protocol 1: General Screening of Lipases for 3-Octenoate Ester Synthesis

Objective: To identify the most effective lipase for the esterification of this compound with a chosen alcohol (e.g., ethanol (B145695) for ethyl 3-octenoate).

Materials:

  • This compound

  • Ethanol (or other desired alcohol)

  • Immobilized lipases (e.g., Novozym 435, Lipozyme RM IM, immobilized Candida rugosa lipase)

  • Solvent (e.g., n-hexane, tert-butanol, or solvent-free system)

  • Molecular sieves (3Å), activated

  • Reaction vials (e.g., 10 mL screw-cap vials)

  • Thermostatic shaker incubator

  • Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

  • In a series of reaction vials, add 1 mmol of this compound and 1 to 3 mmol of ethanol (to test different molar ratios).

  • If using a solvent, add 2-5 mL of the chosen solvent to each vial. For a solvent-free system, proceed to the next step.

  • Add a consistent amount of activated molecular sieves (e.g., 100 mg) to each vial to adsorb the water produced during the reaction.

  • To each vial, add a specified amount of the immobilized lipase to be tested (e.g., 10-50 mg). Include a control reaction without any enzyme.

  • Seal the vials tightly and place them in a thermostatic shaker incubator set at a desired temperature (e.g., 40-60°C) and agitation speed (e.g., 200 rpm).

  • Take small aliquots (e.g., 10 µL) from the reaction mixture at various time points (e.g., 2, 4, 8, 24 hours).

  • Dilute the aliquots with a suitable solvent (e.g., hexane) and analyze the samples by GC-FID to determine the conversion of this compound and the formation of the corresponding ester.

Protocol 2: Optimized Synthesis of Ethyl 3-Octenoate using Novozym 435

Objective: To synthesize ethyl 3-octenoate with high conversion using optimized reaction conditions.

Materials:

  • This compound

  • Ethanol

  • Novozym 435

  • Solvent-free system

  • Molecular sieves (3Å), activated

  • Round-bottom flask or jacketed reactor

  • Magnetic stirrer with heating

  • Vacuum pump (optional, for water removal)

  • GC-FID for analysis

Procedure:

  • To a round-bottom flask, add this compound and ethanol in an optimized molar ratio (e.g., 1:2 acid to alcohol, based on analogous reactions).

  • Add Novozym 435 at a concentration of 5-10% (w/w) of the total substrate mass.

  • Add activated molecular sieves (10-20% w/w of substrates).

  • Heat the mixture to the optimal temperature (e.g., 50°C) with constant stirring (e.g., 200-300 rpm).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID. The reaction is considered complete when the conversion of this compound plateaus.

  • Upon completion, stop the reaction by filtering to remove the immobilized enzyme. The enzyme can be washed with a solvent (e.g., hexane), dried, and stored for reuse.

  • The product mixture can be purified by removing the excess alcohol and any remaining acid, for example, by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for Enzymatic Ester Synthesis

G cluster_reaction Esterification cluster_downstream Downstream Processing reactants 1. Substrates (this compound + Alcohol) enzyme 2. Biocatalyst (e.g., Novozym 435) conditions 3. Reaction Medium (Solvent or Solvent-Free) water_removal 4. Water Removal (Molecular Sieves) incubation 5. Incubation (Controlled Temperature & Agitation) monitoring 6. Reaction Monitoring (e.g., GC-FID) incubation->monitoring separation 7. Enzyme Separation (Filtration) monitoring->separation purification 8. Product Purification (Distillation/Chromatography) separation->purification enzyme_reuse Enzyme Reuse separation->enzyme_reuse final_product Final Product (3-Octenoate Ester) purification->final_product

Caption: General workflow for the enzymatic synthesis of 3-octenoate esters.

Logical Relationship of Key Reaction Parameters

G cluster_params Key Parameters center_node Ester Conversion & Yield temp Temperature temp->center_node time Reaction Time time->center_node ratio Substrate Molar Ratio ratio->center_node enzyme_load Enzyme Loading enzyme_load->center_node water Water Activity water->center_node solvent Solvent Choice solvent->center_node

Caption: Key parameters influencing the enzymatic synthesis of esters.

References

Application of 3-Octenoic Acid Derivatives in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated fatty acids and their derivatives are increasingly recognized for their diverse biological activities and their potential as synthons for novel therapeutic agents. 3-Octenoic acid, a C8 unsaturated fatty acid, and its hydroxylated analogue, (R)-3-hydroxyoctanoic acid, serve as versatile precursors for a range of bioactive molecules. (R)-3-hydroxyoctanoic acid can be sustainably sourced from the bacterial polymer polyhydroxyalkanoate (PHA), making it an attractive starting material for chemical synthesis.[1][2]

This document provides detailed application notes and protocols for the synthesis of bioactive derivatives from (R)-3-hydroxyoctanoic acid, including halogenated compounds, α,β-unsaturated acids, and ketoacids. These derivatives have demonstrated significant antimicrobial and antiproliferative activities, as well as the ability to modulate bacterial communication through quorum sensing inhibition.

Key Bioactive Molecules Derived from (R)-3-Hydroxyoctanoic Acid

A library of bioactive compounds has been successfully synthesized from (R)-3-hydroxyoctanoic acid.[1][3][4] Key classes of these molecules include:

  • Halogenated Octanoic Acids: The introduction of halogen atoms is a common strategy in drug design to enhance biological activity.[1]

  • (E)-oct-2-enoic acid: An α,β-unsaturated carboxylic acid, which has shown both antiproliferative and quorum sensing inhibitory effects.[1][2]

  • 3-Oxooctanoic acid: A β-keto acid that exhibits significant antiproliferative activity.[1][2]

The synthesis of these derivatives typically requires the protection of the carboxylic acid group, often as a methyl or benzyl (B1604629) ester, before functionalization of the 3-position (hydroxyl group).[1] The free carboxylic acid group has been shown to be crucial for the antimicrobial activity of these compounds.[1][2][5]

Data Presentation

Antimicrobial Activity

The minimum inhibitory concentrations (MIC) of various (R)-3-hydroxyoctanoic acid derivatives were determined against a panel of bacterial and fungal pathogens. The presence of a free carboxylic acid was found to be essential for potent antimicrobial activity.[1][2][5]

Table 1: Minimum Inhibitory Concentration (MIC) of Octanoic Acid Derivatives

CompoundE. coli (mM)S. typhimurium (mM)S. aureus (mM)L. monocytogenes (mM)P. aeruginosa (mM)C. albicans (mM)M. gypseum (mM)
(R)-3-Hydroxyoctanoic acid>7.0>7.03.53.5>7.03.10.8
(E)-Oct-2-enoic acid>7.07.02.82.8>7.06.30.8
3-Oxooctanoic acid>7.0>7.03.53.5>7.06.30.8
3-Chloro-octanoic acid7.07.03.53.5>7.03.10.1
3-Bromo-octanoic acid7.07.03.53.5>7.03.10.1
3-Iodo-octanoic acid7.07.03.53.5>7.03.10.1

Data sourced from Radivojevic et al., 2015.[1]

Antiproliferative Activity

Select derivatives were evaluated for their in vitro antiproliferative effects against a human lung fibroblast cell line (MRC-5).

Table 2: Antiproliferative Activity of Octanoic Acid Derivatives

CompoundIC50 (mM) on MRC-5 cells
(E)-Oct-2-enoic acid1.7
3-Oxooctanoic acid1.6

Data sourced from Radivojevic et al., 2015.[1][2]

Signaling Pathway Inhibition: Quorum Sensing

(R)-3-Hydroxyoctanoic acid and (E)-oct-2-enoic acid have been shown to inhibit the production of pyocyanin (B1662382) in the opportunistic pathogen Pseudomonas aeruginosa.[1][2][5] Pyocyanin is a key virulence factor whose expression is regulated by a cell-density-dependent communication system known as quorum sensing (QS).[6][7]

The P. aeruginosa QS network is hierarchical, involving at least two interconnected systems, las and rhl.[2][3] The las system, which is at the top of the hierarchy, consists of the LasI synthase that produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL).[1] This autoinducer binds to the transcriptional regulator LasR. The LasR:3OC12-HSL complex then activates the expression of various virulence genes and also the rhl system, including the rhlR gene.[1][2] The rhl system's synthase, RhlI, produces a second autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), which binds to the RhlR regulator.[1] The RhlR:C4-HSL complex controls the expression of another set of virulence factors, including the genes responsible for pyocyanin biosynthesis.[8][9] By inhibiting this pathway, the octanoic acid derivatives can effectively reduce the pathogenicity of P. aeruginosa.

Quorum_Sensing_Pathway cluster_las las System cluster_rhl rhl System cluster_virulence Virulence Factor Production LasI LasI Synthase AHL1 3OC12-HSL (Autoinducer 1) LasI->AHL1 produces LasR LasR Regulator AHL1->LasR binds to LasR_AHL1 LasR:3OC12-HSL Complex LasR->LasR_AHL1 RhlI RhlI Synthase LasR_AHL1->RhlI activates transcription RhlR RhlR Regulator LasR_AHL1->RhlR activates transcription Other_Virulence Other Virulence Factors LasR_AHL1->Other_Virulence activates AHL2 C4-HSL (Autoinducer 2) RhlI->AHL2 produces AHL2->RhlR binds to RhlR_AHL2 RhlR:C4-HSL Complex RhlR->RhlR_AHL2 Pyocyanin Pyocyanin Biosynthesis RhlR_AHL2->Pyocyanin activates Inhibitor (E)-Oct-2-enoic Acid (Inhibitor) Inhibitor->RhlR_AHL2 inhibits activity

P. aeruginosa Quorum Sensing Pathway and Inhibition.

Experimental Protocols

The following protocols are adapted from methodologies described for the synthesis of bioactive derivatives from (R)-3-hydroxyoctanoic acid methyl ester, which is derived from PHA.

General Synthetic Workflow

The overall process involves obtaining the starting material, functionalizing it to create a library of derivatives, and then evaluating the biological activity of the synthesized compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start (R)-3-Hydroxyoctanoic Acid (from PHA) Ester Methyl (R)-3-hydroxyoctanoate (Esterification) Start->Ester Derivatives Library of Derivatives (Halogenation, Oxidation, etc.) Ester->Derivatives Final_Acids Bioactive Carboxylic Acids (Saponification) Derivatives->Final_Acids Antimicrobial Antimicrobial Assays (MIC Determination) Final_Acids->Antimicrobial Antiproliferative Antiproliferative Assays (IC50 Determination) Final_Acids->Antiproliferative QS_Inhibition Quorum Sensing Inhibition (Pyocyanin Assay) Final_Acids->QS_Inhibition

General workflow for synthesis and evaluation.
Protocol 1: Saponification of Methyl Ester Derivatives

This protocol describes the hydrolysis of the methyl ester to yield the free carboxylic acid, which is crucial for antimicrobial activity.

Materials:

  • Methyl ester derivative of octanoic acid (e.g., Methyl 3-bromo-octanoate)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the methyl ester (1 eq.) in a 2:1 mixture of THF and Methanol.[4]

  • To this solution, add a 2.5 M aqueous solution of LiOH (excess, e.g., 2-10 eq.).[4][10]

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4][10]

  • After completion, reduce the organic solvents using a rotary evaporator.

  • Acidify the remaining aqueous solution to a pH of ~2 with 1N HCl.[10]

  • Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the final carboxylic acid product.[10]

Protocol 2: Oxidation of Methyl (R)-3-hydroxyoctanoate to Methyl 3-oxooctanoate

This protocol utilizes Jones oxidation to convert the secondary alcohol to a ketone.

Materials:

  • Methyl (R)-3-hydroxyoctanoate

  • Jones Reagent (Chromium trioxide (CrO₃) in aqueous sulfuric acid)

  • Acetone (B3395972) (anhydrous)

  • Isopropanol (B130326)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round bottom flask (ice bath)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl (R)-3-hydroxyoctanoate (1 eq.) in anhydrous acetone in a round bottom flask and cool the mixture to 0°C in an ice bath.

  • Slowly add Jones Reagent dropwise to the stirred solution. A color change from orange/red to green indicates the progress of the oxidation.[11]

  • Maintain the temperature at 0°C during the addition. After the addition is complete, allow the reaction to stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Dilute the mixture with water and extract with DCM or ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-oxooctanoate.

  • Purify the product using column chromatography if necessary.

Protocol 3: Synthesis of (E)-oct-2-enoic acid from Methyl (R)-3-hydroxyoctanoate

This protocol involves a dehydration reaction to form the α,β-unsaturated ester, followed by saponification.

Step A: Dehydration

  • Mesylation: Dissolve Methyl (R)-3-hydroxyoctanoate (1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous DCM at 0°C. Add methanesulfonyl chloride (1.2 eq.) dropwise. Stir for 1-2 hours.

  • Elimination: Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) to the reaction mixture and allow it to warm to room temperature. Stir overnight.

  • Work-up: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting Methyl (E)-oct-2-enoate by column chromatography.

Step B: Saponification

  • Hydrolyze the resulting Methyl (E)-oct-2-enoate to (E)-oct-2-enoic acid using the procedure outlined in Protocol 1 .

Conclusion

This compound and its derivatives, particularly those accessible from (R)-3-hydroxyoctanoic acid, represent a promising platform for the development of new bioactive molecules. The synthetic routes are versatile, allowing for the creation of a library of compounds with diverse functionalities. The demonstrated antimicrobial, antiproliferative, and quorum sensing inhibitory activities highlight the potential of these molecules as leads for new anti-infective and anticancer agents. The provided protocols offer a foundation for researchers to synthesize and explore the therapeutic potential of this valuable class of compounds.

References

Application Note and Protocol: Solid-Phase Extraction of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs), primarily products of gut microbial fermentation of dietary fibers, are pivotal signaling molecules in host physiology and pathology. Accurate quantification of SCFAs in biological matrices is crucial for understanding their role in health and disease, and for the development of novel therapeutics. Solid-phase extraction (SPE) is a robust and efficient method for the purification and concentration of SCFAs from complex biological samples prior to downstream analysis by techniques such as gas chromatography (GC) or liquid chromatography (LC). This document provides a detailed protocol for the solid-phase extraction of SCFAs from biological samples.

Principle of Solid-Phase Extraction for SCFAs

Solid-phase extraction separates components of a mixture according to their physical and chemical properties. For SCFA extraction, a common approach involves using a reversed-phase or ion-exchange sorbent. In reversed-phase SPE, the nonpolar stationary phase retains hydrophobic molecules, including the undissociated forms of SCFAs, while polar impurities are washed away. The retained SCFAs are then eluted with an organic solvent. Ion-exchange SPE, on the other hand, utilizes a charged stationary phase to retain the ionized SCFAs.

Experimental Protocols

This section details a general protocol for the SPE of SCFAs from fecal samples, which can be adapted for other matrices like plasma or cell culture media.

Materials and Reagents
  • SPE Cartridges: e.g., Bond Elut Plexa, STRATA™-X-A 96 Well Plate, or C18 cartridges.

  • Organic Solvents: Acetone (B3395972), Methanol (B129727) (MeOH), Acetonitrile (ACN), Diethyl ether, Methyl tert-butyl ether (MTBE).

  • Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄).

  • Bases: Sodium hydroxide (B78521) (NaOH).

  • Internal Standards (IS): e.g., 2-ethyl butyric acid, caproic acid-d3.

  • SCFA Standards: Acetic acid, propionic acid, butyric acid, isobutyric acid, valeric acid, isovaleric acid, hexanoic acid.

  • Vortex mixer, centrifuge, nitrogen evaporator.

Sample Preparation (Fecal Sample)
  • Accurately weigh approximately 50-150 mg of the fecal sample.

  • To protect the volatile SCFAs, perform extraction procedures at 4°C.[1]

  • Add 1000 µL of 0.005 M aqueous NaOH containing an appropriate internal standard (e.g., 5 µg/mL caproic acid-d3) to the sample.[1]

  • Homogenize the sample for 10 minutes using a vortex mixer.

  • Centrifuge the homogenate at 13,200 x g at 4°C for 20 minutes.[1]

  • Transfer 500 µL of the supernatant to a clean tube.[1]

  • Acidify the sample by adding hydrochloric acid (HCl) to adjust the pH to 2-3, ensuring the SCFAs are in their undissociated form.[2]

Solid-Phase Extraction Protocol

The following is a general procedure that should be optimized based on the specific SPE cartridge and sample type.[3]

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the acidified sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar impurities. The composition and volume of the washing solvent should be optimized to ensure maximum removal of interferences without eluting the target analytes.[3]

  • Elution: Elute the retained SCFAs with an appropriate organic solvent. For example, a recent study used acetone for elution from a Bond Elut Plexa column.[4][5] The selection of the elution solvent is critical for achieving high recovery.[3] Collect the eluate for analysis.

  • Dry Down and Reconstitution (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for concentration of the sample and compatibility with the analytical instrument.

Quantitative Data Summary

The following tables summarize the performance of different SPE methods for SCFA analysis reported in the literature.

Table 1: Performance Metrics of SPE Methods for SCFA Quantification

SCFAMatrixSPE SorbentAnalytical MethodLOD (µM)LOQ (µM)Recovery (%)Linearity (R²)Reference
Acetic, Propionic, Butyric, Isobutyric, Valeric, Isovaleric, HexanoicFeces, Intestinal ContentsBond Elut PlexaGC-FID0.11 - 0.360.38 - 1.2198.34 - 137.83≥ 0.9998[4][5]
Acetic, Propionic, ButyricChicken FecesSTRATA™-X-AHPLC-DAD0.14 mg/mL0.44 mg/mL76.05 - 95.600.9966 - 0.9987[6]

Table 2: Comparison of different extraction techniques and their reported recovery rates.

Extraction TechniqueSCFARecovery (%)Reference
Ether LLEMultiple80.8 - 108.8[4]
MTBE LLEMultiple76.2 - 107.6[4]
Butanol LLEMultiple63.2 - 97.4[4]
Derivatization followed by SPEMultiple81.27 - 128.42[4]
SPME-GC-MSMultiple97.7 - 122.4[4]
HPLC-MSMultiple85.4 - 99.7[4]

Visualizations

Experimental Workflow for SCFA Solid-Phase Extraction

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Feces) Homogenization Homogenization with NaOH and Internal Standard Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification Conditioning 1. Cartridge Conditioning (Methanol, Water) Acidification->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Water) Loading->Washing Elution 4. Elution (Organic Solvent) Washing->Elution Eluate SCFA Eluate Elution->Eluate Analysis GC or LC Analysis Eluate->Analysis

Caption: Workflow for SCFA extraction using SPE.

Logical Relationship in Reversed-Phase SPE of SCFAs

SPE_Principle cluster_loading Sample Loading (Acidic Conditions) cluster_washing Washing Step cluster_elution Elution Step Sample_Mixture Sample Mixture Acidified Supernatant containing protonated SCFAs (nonpolar) and polar impurities SPE_Sorbent_Load SPE Sorbent Nonpolar Stationary Phase Sample_Mixture->SPE_Sorbent_Load Hydrophobic Interaction Sorbent_After_Load Sorbent with Analytes Protonated SCFAs retained Polar impurities weakly bound Waste_Impurities Waste Polar Impurities Sorbent_After_Load->Waste_Impurities Elute Sorbent_After_Wash Sorbent with SCFAs Only SCFAs retained Wash_Solution Wash Solution Aqueous (e.g., Water) Wash_Solution->Sorbent_After_Load Wash Collected_Eluate Collected Eluate Purified SCFAs Sorbent_After_Wash->Collected_Eluate Release Elution_Solvent Elution Solvent Organic Solvent Elution_Solvent->Sorbent_After_Wash Elute

Caption: Principle of reversed-phase SPE for SCFA purification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Octenoic acid is a medium-chain fatty acid of interest in various fields, including flavor and fragrance chemistry, as well as a potential biomarker. Accurate and precise quantification of this compound is crucial for quality control, research, and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is designed for accuracy, precision, and specificity, making it suitable for a range of sample matrices. While specific quantitative data for this compound is not widely published, this document provides a comprehensive protocol adapted from validated methods for structurally similar fatty acids, such as octanoic acid.[1][2]

Principle

The chromatographic separation is achieved on a reversed-phase column where this compound is retained and separated from other components in the sample matrix. An isocratic mobile phase consisting of an organic solvent and an acidified aqueous phase is used to elute the analyte. Detection is typically performed at a low UV wavelength, as aliphatic carboxylic acids have a weak chromophore. For higher sensitivity, derivatization or alternative detection methods like mass spectrometry (MS) can be employed.[3][4]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC method for this compound analysis, based on typical validation results for similar fatty acids.[1][4]

Table 1: Chromatographic Parameters and System Suitability

ParameterAcceptance Criteria
Retention Time (RT)Approx. 5-7 minutes
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.5 - 10 µg/mL
Limit of Quantification (LOQ)1.5 - 30 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
SpecificityNo interference at the retention time of the analyte

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array or Variable Wavelength Detector.[1]

  • Chromatography Data System (CDS): OpenLab CDS or equivalent software.[1]

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable choice. Alternatively, a mixed-mode column like Newcrom R1 can be used.[2][3]

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)

    • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase Preparation: Mix acetonitrile and water in a 50:50 (v/v) ratio. Add 0.2% phosphoric acid and mix thoroughly. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[2][3] Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range.

3. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[5]

  • For liquid samples (e.g., formulations, cell culture media): A simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.

  • For complex matrices (e.g., plasma, tissue homogenates):

    • Protein Precipitation: Add a precipitating agent like acetonitrile (1:1, v/v) to the sample, vortex, and centrifuge to remove precipitated proteins.[6]

    • Liquid-Liquid Extraction (LLE): Extract the analyte from an acidified aqueous sample into an immiscible organic solvent.[5]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to retain and elute the analyte, thereby removing interfering substances.[5][7]

4. Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.2% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm[2]
Run Time 10 minutes

5. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System DataAcquisition Data Acquisition (CDS Software) HPLC_System->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_System_Logic MobilePhase Mobile Phase Solvent Reservoir Pump Pump Gradient or Isocratic Flow MobilePhase->Pump Injector Autosampler Sample Injection Pump->Injector Column HPLC Column Analyte Separation Injector->Column Detector UV Detector Signal Detection Column->Detector CDS Data System Chromatogram & Results Detector->CDS

Caption: Logical relationship of key components in the HPLC system.

References

Application Notes and Protocols for the Study of 3-Octenoic Acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octenoic acid is an eight-carbon monounsaturated fatty acid. As a medium-chain fatty acid (MCFA), it is expected to be a substrate for mitochondrial β-oxidation, a critical metabolic pathway for energy production. The study of this compound can provide valuable insights into the metabolism of unsaturated fatty acids and their roles in cellular energy homeostasis and signaling. These application notes provide an overview of the potential metabolic roles of this compound and detailed protocols for its study, drawing upon established methodologies for similar fatty acids due to the limited specific data on this compound itself.

Key Applications

  • Elucidation of Unsaturated Fatty Acid β-Oxidation: Investigating the enzymatic steps and regulatory mechanisms involved in the breakdown of a monounsaturated medium-chain fatty acid.

  • Metabolic Fate Tracing: Utilizing isotopically labeled this compound to trace its incorporation into various cellular components and identify downstream metabolites.

  • Comparative Metabolic Studies: Comparing the metabolic effects of this compound with its saturated counterpart, octanoic acid, to understand the impact of the double bond on metabolism.

  • Investigation of Mitochondrial Function: Assessing the impact of this compound on mitochondrial respiration and membrane potential.

Expected Metabolic Pathway of this compound

This compound is anticipated to be metabolized via the mitochondrial β-oxidation pathway. Due to its unsaturation at the third carbon, its oxidation requires an additional enzymatic step compared to saturated fatty acids.

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 3_Octenoic_acid This compound 3_Octenoyl_CoA 3-Octenoyl-CoA 3_Octenoic_acid->3_Octenoyl_CoA Acyl-CoA Synthetase 3_Octenoyl_CoA_mito 3-Octenoyl-CoA 3_Octenoyl_CoA->3_Octenoyl_CoA_mito CPT System 2_3_trans_Enoyl_CoA trans-2-Octenoyl-CoA 3_Octenoyl_CoA_mito->2_3_trans_Enoyl_CoA Enoyl-CoA Isomerase 3_Hydroxyoctanoyl_CoA 3-Hydroxyoctanoyl-CoA 2_3_trans_Enoyl_CoA->3_Hydroxyoctanoyl_CoA Enoyl-CoA Hydratase 3_Ketoctanoyl_CoA 3-Ketoctanoyl-CoA 3_Hydroxyoctanoyl_CoA->3_Ketoctanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Hexanoyl_CoA Hexanoyl-CoA 3_Ketoctanoyl_CoA->Hexanoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoctanoyl_CoA->Acetyl_CoA ... ... Hexanoyl_CoA->... Further β-oxidation cycles TCA TCA Cycle Acetyl_CoA->TCA start Start with Isotopically Labeled This compound admin Administer to Cells or Animal Model start->admin incubate Incubate for a Defined Period admin->incubate harvest Harvest Cells/Tissues incubate->harvest extract Extract Metabolites harvest->extract analyze Analyze by Mass Spectrometry (LC-MS/MS or GC-MS) extract->analyze flux Metabolic Flux Analysis analyze->flux

Troubleshooting & Optimization

Overcoming matrix effects in 3-Octenoic acid LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound by LC-MS/MS?

The main challenges include its relatively small size and polarity, which can lead to poor retention on traditional reversed-phase columns, and its susceptibility to matrix effects, particularly ion suppression, from complex biological samples.[1] Additionally, achieving high sensitivity may require derivatization.

Q2: Which ionization mode is best for underivatized this compound analysis?

Negative electrospray ionization (ESI) mode is generally preferred for the analysis of underivatized carboxylic acids like this compound.[2] In negative mode, the molecule readily loses a proton to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.

Q3: What are typical Multiple Reaction Monitoring (MRM) transitions for this compound?

While specific transitions should always be optimized in your laboratory, a common approach for carboxylic acids in negative ion mode is to use the deprotonated molecule as the precursor ion and monitor for characteristic product ions. For this compound (molar mass: 142.20 g/mol ), the precursor ion ([M-H]⁻) would be m/z 141.1. Common product ions for short-chain fatty acids involve neutral losses of water or CO2. Therefore, potential product ions to investigate would include fragments resulting from these losses.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

Yes, a deuterated form, this compound-D9, is commercially available and is the recommended internal standard for quantitative analysis.[3] A SIL-IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

Q5: When should I consider derivatization for this compound analysis?

Derivatization should be considered when higher sensitivity is required, especially for low-concentration samples. Chemical derivatization can improve chromatographic retention and ionization efficiency.[4][5][6] A common derivatization agent for short-chain fatty acids is 3-nitrophenylhydrazine (B1228671) (3-NPH), which allows for analysis in positive ion mode with enhanced sensitivity.[5][6]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Retention Time
Potential Cause Recommended Solution
Inadequate Chromatographic Retention: this compound is relatively polar and may elute early on standard C18 columns.1. Optimize Mobile Phase: Ensure the starting percentage of the organic solvent is low. Use a shallow gradient. The addition of a weak acid like formic acid to the mobile phase is common. 2. Column Selection: Consider a C18 column with a high aqueous compatibility ("AQ" type) or explore alternative chemistries like HILIC if retention remains an issue.
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Reconstitute the final sample extract in a solvent that is the same as or weaker than the initial mobile phase conditions.
Column Overload: Injecting too high a concentration of the analyte.Dilute the sample and re-inject.
Issue 2: Low Signal Intensity or High Limit of Detection (LOD)
Potential Cause Recommended Solution
Ion Suppression from Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization.[7][8]1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[8] 2. Optimize Chromatography: Adjust the LC gradient to separate the analyte from the regions where major matrix components elute. 3. Use a SIL-IS: A stable isotope-labeled internal standard like this compound-D9 is the most effective way to compensate for ion suppression.[3]
Suboptimal MS Parameters: Incorrect cone voltage or collision energy can lead to poor sensitivity.Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor and product ion transitions, as well as the cone voltage and collision energy.
Inefficient Ionization: The inherent chemical properties of this compound may limit its ionization efficiency.Consider chemical derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) to enhance ionization and improve sensitivity.[5][6]
Issue 3: High Variability in Quantitative Results
Potential Cause Recommended Solution
Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples or matrix lots.1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[9] 2. Stable Isotope-Labeled Internal Standard: This is the most reliable method to account for sample-to-sample variations in matrix effects.[3]
Sample Preparation Inconsistency: Variations in extraction recovery between samples.Ensure a standardized and validated sample preparation protocol is strictly followed. Use of an internal standard added at the beginning of the sample preparation process will help correct for recovery issues.
Carryover: The analyte from a high-concentration sample may appear in subsequent blank or low-concentration samples.Optimize the autosampler wash procedure with a strong organic solvent. Injecting a blank sample after a high-concentration sample can confirm the effectiveness of the wash.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a rapid method suitable for initial screening but may be more susceptible to matrix effects.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound-D9 internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or low heat.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol enhances sensitivity and allows for positive mode ESI analysis.[5][6]

  • Follow steps 1-7 of the Protein Precipitation protocol.

  • Reconstitution for Derivatization: Reconstitute the dried extract in 50 µL of a 50:50 water:acetonitrile solution.

  • Derivatization Reaction:

    • Add 25 µL of 20 mM 3-NPH in 50% acetonitrile.

    • Add 25 µL of 12 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 0.6% pyridine (B92270) in 50% acetonitrile.

  • Incubation: Vortex briefly and incubate at 40°C for 30 minutes.

  • Quenching: Quench the reaction by adding a suitable volume of 0.1% formic acid.

  • Injection: Inject the derivatized sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Optional Derivatization for High Sensitivity sample Biological Sample (e.g., Plasma) add_is Add this compound-D9 (IS) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute derivatize Derivatize with 3-NPH dry->derivatize lcms LC-MS/MS Analysis (Negative ESI) reconstitute->lcms data Data Processing & Quantification lcms->data lcms_pos LC-MS/MS Analysis (Positive ESI) derivatize->lcms_pos lcms_pos->data

Caption: Workflow for this compound analysis.

troubleshooting_matrix_effects cluster_prep_options Sample Prep Options start High Signal Variability or Low Signal Intensity? check_is Using Stable Isotope-Labeled IS? start->check_is implement_is Implement SIL-IS (e.g., this compound-D9) check_is->implement_is No check_prep Optimize Sample Preparation check_is->check_prep Yes yes_is Yes no_is No final_check Re-evaluate Performance implement_is->final_check ppt_node Protein Precipitation (PPT) check_prep->ppt_node lle_node Liquid-Liquid Extraction (LLE) check_prep->lle_node spe_node Solid-Phase Extraction (SPE) check_prep->spe_node check_chrom Optimize Chromatography check_prep->check_chrom check_chrom->final_check

Caption: Troubleshooting decision tree for matrix effects.

References

Improving the yield of 3-Octenoic acid synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-octenoic acid synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for synthesizing this compound are:

  • Wittig-type Olefination Reactions: This approach, particularly the Horner-Wadsworth-Emmons (HWE) reaction, involves the reaction of an appropriate phosphonate (B1237965) ylide with an aldehyde. It offers good control over the stereochemistry of the resulting double bond.

  • Oxidation of 3-octen-1-ol (B8816688): This method utilizes an oxidizing agent to convert the primary alcohol, 3-octen-1-ol, into the corresponding carboxylic acid. Common reagents for this transformation include Jones reagent and Swern oxidation conditions.

Q2: How can I improve the stereoselectivity of the double bond in my this compound synthesis?

A2: Achieving high stereoselectivity is crucial. For Wittig-type reactions:

  • For (E)-3-octenoic acid: The Horner-Wadsworth-Emmons (HWE) reaction using a stabilized phosphonate ylide generally provides high E-selectivity.

  • For (Z)-3-octenoic acid: A standard Wittig reaction with a non-stabilized ylide typically favors the Z-isomer. The choice of solvent and the absence of lithium salts can further enhance Z-selectivity.

Q3: My this compound is impure after synthesis. What are the common purification methods?

A3: Purification of medium-chain unsaturated fatty acids like this compound can be achieved through several methods:

  • Distillation: Vacuum distillation is effective for separating this compound from non-volatile impurities.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the product from byproducts and unreacted starting materials.

  • Crystallization: Low-temperature crystallization from a suitable solvent can be employed to purify the final product.

Troubleshooting Guides

Route 1: Olefination Reactions (Wittig/Horner-Wadsworth-Emmons)

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete ylide formationEnsure anhydrous reaction conditions. Use a sufficiently strong and fresh base (e.g., NaH, n-BuLi).Improved conversion to the ylide, leading to a higher product yield.
Low reactivity of the ylideFor stabilized ylides, consider using a more reactive aldehyde or switching to a non-stabilized ylide if stereochemistry is not a concern.Increased reaction rate and higher conversion to the desired alkene.
Side reactions of the aldehydeAdd the aldehyde slowly to the ylide solution to minimize self-condensation or other side reactions.Reduced byproduct formation and increased yield of this compound.
Difficult hydrolysis of the ester intermediateEnsure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature.Complete conversion of the intermediate ester to the final carboxylic acid.

Issue 2: Poor E/Z Stereoselectivity

Potential Cause Troubleshooting Step Expected Outcome
Incorrect choice of Wittig reagentFor E-selectivity, use a stabilized ylide (HWE reaction). For Z-selectivity, use a non-stabilized ylide.Predominant formation of the desired stereoisomer.
Presence of lithium saltsFor Z-selectivity, use sodium- or potassium-based bases to avoid the formation of lithium salts which can favor the E-isomer.Increased proportion of the Z-isomer in the product mixture.
Inappropriate solventThe choice of solvent can influence stereoselectivity. For Z-isomers, polar aprotic solvents are often preferred.Improved E/Z ratio.
Route 2: Oxidation of 3-octen-1-ol

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete oxidationEnsure the use of a sufficient excess of the oxidizing agent. Monitor the reaction progress by TLC.Full conversion of the starting alcohol to the carboxylic acid.
Over-oxidation or side reactionsFor Jones oxidation, maintain a low reaction temperature. For Swern oxidation, ensure the reaction is performed at -78 °C.Minimized byproduct formation and improved yield of the desired acid.
Formation of aldehyde intermediateWith milder oxidizing agents, the reaction may stop at the aldehyde stage. Use a stronger oxidant like Jones reagent to ensure conversion to the carboxylic acid.Complete oxidation to the carboxylic acid.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Step Expected Outcome
Formation of esters (Jones Oxidation)Ensure the reaction is worked up promptly and avoid acidic conditions during workup if other alcohols are present.Reduced formation of ester byproducts.
Formation of dimethyl sulfide (B99878) (Swern Oxidation)This is an unavoidable byproduct. Ensure proper ventilation and consider quenching the reaction with a bleach solution to oxidize the sulfide.Safe and effective removal of the malodorous byproduct.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Octenoic Acid via Horner-Wadsworth-Emmons Reaction

This protocol involves a two-step process: the HWE reaction to form the ethyl ester of this compound, followed by hydrolysis to the carboxylic acid.

Step 1: Horner-Wadsworth-Emmons Reaction

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add pentanal (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ethyl (E)-3-octenoate by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ethyl (E)-3-octenoate in a mixture of ethanol (B145695) and water.

  • Add sodium hydroxide (B78521) (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (E)-3-octenoic acid.

Protocol 2: Synthesis of this compound via Jones Oxidation of 3-octen-1-ol
  • Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water, then slowly add concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.

  • Oxidation: In a flask equipped with a dropping funnel and a thermometer, dissolve 3-octen-1-ol (1.0 eq) in acetone (B3395972).

  • Cool the solution to 0 °C in an ice bath.

  • Add the prepared Jones reagent dropwise, maintaining the reaction temperature below 10 °C. The color of the reaction mixture will change from orange-red to green.

  • Continue adding the Jones reagent until the orange-red color persists.

  • Stir the reaction at room temperature for 2-4 hours.

  • Work-up: Quench the reaction by adding isopropanol (B130326) until the green color is predominant.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Representative Yields for (E)-3-Octenoic Acid Synthesis via HWE Reaction

Step Reaction Typical Yield (%)
1Horner-Wadsworth-Emmons80-95
2Ester Hydrolysis>95
Overall 76-90

Table 2: Representative Yields for this compound Synthesis via Oxidation

Oxidizing Agent Typical Yield (%) Key Considerations
Jones Reagent75-90Strong oxidant, requires careful temperature control.
Swern Oxidation (followed by oxidation of the aldehyde)70-85 (two steps)Milder conditions, but requires a two-step process to get to the carboxylic acid.

Visualizations

HWE_Workflow reagents Triethyl phosphonoacetate + NaH in THF ylide Phosphonate Ylide Formation reagents->ylide reaction HWE Reaction ylide->reaction aldehyde Pentanal aldehyde->reaction ester Ethyl (E)-3-octenoate reaction->ester hydrolysis Ester Hydrolysis (NaOH, EtOH/H2O) ester->hydrolysis acid (E)-3-Octenoic Acid hydrolysis->acid

Caption: Workflow for the synthesis of (E)-3-Octenoic Acid via the Horner-Wadsworth-Emmons reaction.

Oxidation_Workflow start 3-Octen-1-ol oxidation Oxidation start->oxidation swern Swern Oxidation (to aldehyde) start->swern Step 1 product This compound oxidation->product jones Jones Reagent jones->oxidation Direct aldehyde 3-Octenal swern->aldehyde oxidation2 Further Oxidation aldehyde->oxidation2 oxidation2->product Step 2

Caption: Synthetic pathways for this compound via oxidation of 3-octen-1-ol.

Troubleshooting_Logic start Low Yield in Synthesis route Identify Synthetic Route start->route olefination Olefination route->olefination Wittig/HWE oxidation Oxidation route->oxidation Oxidation ylide Check Ylide Formation olefination->ylide complete_ox Check for Complete Oxidation oxidation->complete_ox anhydrous Ensure Anhydrous Conditions ylide->anhydrous Incomplete strong_base Use Stronger/Fresh Base ylide->strong_base Incomplete excess_oxidant Use Excess Oxidant complete_ox->excess_oxidant Incomplete monitor_tlc Monitor by TLC complete_ox->monitor_tlc Incomplete

Caption: A logical decision tree for troubleshooting low yields in this compound synthesis.

Preventing isomerization of 3-Octenoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of 3-Octenoic acid during sample preparation.

Troubleshooting Guide: Isomerization of this compound

Isomerization of the double bond in this compound, a β,γ-unsaturated fatty acid, to the more stable conjugated α,β-position (2-octenoic acid) is a primary challenge during sample workup. This guide addresses common issues and provides corrective actions to maintain the integrity of your analyte.

Issue 1: Detection of 2-Octenoic Acid or Other Isomers in the Final Analysis

Possible Causes:

  • High Temperatures: Exposure to elevated temperatures during extraction, solvent evaporation, or derivatization can provide the energy needed for the double bond to migrate.

  • Strongly Acidic or Basic Conditions: The presence of strong acids or bases can catalyze the isomerization of the double bond.

  • Extended Processing Time: Prolonged exposure to even mild non-ideal conditions can lead to an accumulation of isomers.

  • Active Surfaces: Active sites on glassware or chromatography columns can promote isomerization.

Corrective Actions:

  • Temperature Control: Maintain low temperatures throughout the sample preparation process. Use ice baths for extractions and quenching steps. Evaporate solvents under reduced pressure at a low temperature (<40°C).

  • pH Management: Ensure the pH of the sample and any aqueous solutions used are kept neutral (pH 6-8). Avoid strong acids and bases for any pH adjustments; use buffered solutions where possible.

  • Time Efficiency: Streamline your sample preparation workflow to minimize the time the sample is exposed to potentially isomerizing conditions.

  • Inert Surfaces: Use silanized glassware to reduce active sites that can catalyze isomerization.

Issue 2: Poor Recovery of this compound

Possible Causes:

  • Degradation: In addition to isomerization, harsh pH conditions (especially acidic, pH < 5, or alkaline, pH ≥ 9) can lead to the degradation of the fatty acid.

  • Volatility: As a short-chain fatty acid, this compound can be lost during solvent evaporation if not performed under controlled conditions.

  • Adsorption: The polar carboxylic acid group can adsorb to active sites on glassware, leading to sample loss.

Corrective Actions:

  • Gentle Evaporation: Use a gentle stream of nitrogen or a rotary evaporator at low temperatures and reduced pressure for solvent removal.

  • Use of Silanized Glassware: Minimize adsorption by using glassware that has been treated to block active silanol (B1196071) groups.

  • Optimized Extraction: Ensure your liquid-liquid or solid-phase extraction protocol is optimized for the recovery of short-chain fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound isomerization during sample preparation?

A1: The primary mechanism is the migration of the double bond from the β,γ-position (C3-C4) to the more thermodynamically stable α,β-conjugated position (C2-C3), forming 2-octenoic acid. This isomerization is often catalyzed by heat, strong acids, or strong bases.

Q2: At what stages of sample preparation is isomerization most likely to occur?

A2: Isomerization is most likely during steps that involve elevated temperatures or non-neutral pH. This includes:

  • Saponification: If using a strong base like KOH or NaOH to hydrolyze lipids, this step is a high risk for isomerization.

  • Derivatization: Some derivatization procedures for GC analysis require heating, which can promote isomerization.

  • Solvent Evaporation: High temperatures used to speed up solvent removal can cause significant isomerization.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To prevent degradation and isomerization during storage, this compound should be stored at low temperatures, ideally at -20°C or lower for long-term storage. It should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that may promote isomerization. If in solution, use a high-purity, degassed aprotic solvent.

Q4: Can I use derivatization for the GC-MS analysis of this compound without causing isomerization?

A4: Yes, but the choice of derivatization agent and reaction conditions is critical.

  • Avoid Harsh Conditions: Methods requiring high heat or strongly acidic/basic catalysts should be avoided. For example, BF3-methanol, a common reagent for forming fatty acid methyl esters (FAMEs), can promote isomerization of conjugated fatty acids and should be used with caution for β,γ-unsaturated acids.[1]

  • Consider Milder Alternatives: Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can often be performed under milder conditions. Another option is alkylation with agents like (trimethylsilyl)diazomethane, which has been shown to be effective with less variation in recovery for unsaturated fatty acids compared to some acid-catalyzed methods.[2][3]

  • Derivatization-Free Methods: To completely avoid the risk of isomerization during derivatization, consider a derivatization-free GC-MS method. This involves acidifying the sample and extracting the free fatty acid into a solvent like methyl tert-butyl ether (MTBE).[4][5]

Data Presentation

The choice of derivatization method can significantly impact the recovery and integrity of unsaturated fatty acids. The following table summarizes a comparison of two methods for the analysis of various fatty acids, highlighting the better performance of a milder method for unsaturated species.

Table 1: Comparison of Derivatization Methods for Fatty Acid Analysis [2]

Fatty AcidKOCH3/HCl Method (% Recovery)(Trimethylsilyl)diazomethane (TMS-DM) Method (% Recovery)
C18:1 cis-992.4 ± 3.598.1 ± 2.1
C18:1 trans-988.7 ± 4.295.3 ± 2.8
C18:2 cis-9,1290.1 ± 3.896.5 ± 2.5
C18:2 trans-9,1286.5 ± 4.594.2 ± 3.1

Data is presented as mean ± standard deviation. The TMS-DM method shows higher and more consistent recovery for unsaturated fatty acids.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for this compound Analysis by GC-MS (Minimizing Isomerization)

This protocol is a synthesis of best practices for the extraction and analysis of short-chain fatty acids, adapted to minimize the risk of isomerization for this compound.

1. Extraction a. To 100 µL of the sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., a deuterated analog of this compound). b. Acidify the sample by adding 10 µL of 1 M HCl to bring the pH to ~3. This protonates the carboxylic acid, making it more soluble in organic solvents. Perform this step on ice to minimize any potential for acid-catalyzed isomerization. c. Add 500 µL of cold methyl tert-butyl ether (MTBE) to the sample. d. Vortex vigorously for 2 minutes to extract the fatty acids. e. Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases. f. Carefully transfer the upper organic layer (MTBE) to a clean, silanized glass vial. g. Repeat the extraction (steps c-f) with another 500 µL of cold MTBE and combine the organic layers.

2. Solvent Evaporation a. Evaporate the pooled MTBE extract to dryness under a gentle stream of nitrogen at room temperature or in a vacuum centrifuge. Avoid heating.

3. Derivatization (Silylation) a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile). b. Cap the vial tightly and heat at 60°C for 30 minutes. This is a mild heating step, but necessary for efficient derivatization. It is a compromise to achieve good derivatization while minimizing isomerization. c. Cool the sample to room temperature before analysis.

4. GC-MS Analysis a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable capillary column for fatty acid analysis (e.g., a mid-polar or polar column like a DB-WAX or FFAP). c. Develop a temperature program that provides good separation of octenoic acid isomers.

Mandatory Visualizations

Logical Workflow for Preventing this compound Isomerization

G Workflow to Minimize this compound Isomerization cluster_prep Sample Preparation cluster_factors Key Factors to Control start Start with Biological Sample extraction Liquid-Liquid Extraction (Cold MTBE, Neutral pH) start->extraction time Minimize Time start->time light Protect from Light start->light evaporation Solvent Evaporation (Nitrogen Stream, No Heat) extraction->evaporation temp Low Temperature extraction->temp ph Neutral pH extraction->ph derivatization Derivatization (Optional) (Mild Conditions, e.g., Silylation) evaporation->derivatization evaporation->temp analysis GC-MS or LC-MS Analysis derivatization->analysis derivatization->temp G Catalysis of this compound Isomerization cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products octenoic_3 This compound (β,γ-unsaturated) octenoic_2 2-Octenoic Acid (α,β-unsaturated, conjugated) octenoic_3->octenoic_2 Isomerization heat Heat heat->octenoic_2 acid Strong Acid (H+) acid->octenoic_2 base Strong Base (OH-) base->octenoic_2

References

Addressing poor chromatographic peak shape of short-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the analysis of short-chain fatty acids (SCFAs) by chromatography. Browse the frequently asked questions and detailed guides below to resolve poor peak shape and other analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of poor peak shape in my SCFA chromatogram?

Poor peak shape in chromatography can manifest in several ways, including:

  • Peak Tailing: The peak is asymmetrical, with a "tail" extending to the right of the peak maximum. This is a common issue when analyzing acidic compounds like SCFAs.[1][2]

  • Peak Fronting: The opposite of tailing, where the peak is asymmetrical with a leading edge that is less steep than the trailing edge.[1][2][3]

  • Split Peaks: A single compound appears as two or more distinct peaks.[1][2][3]

  • Broad Peaks: Peaks are wider than expected, which can lead to decreased sensitivity and poor resolution between adjacent peaks.[1][2]

Q2: Why is good peak shape critical for SCFA analysis?

Achieving a symmetrical, sharp (Gaussian) peak is crucial for accurate and reliable chromatographic analysis of SCFAs. Poor peak shape can significantly compromise the quality of your data by:

  • Reducing Resolution: Asymmetrical or broad peaks can overlap with neighboring peaks, making it difficult to accurately identify and quantify individual SCFAs, especially in complex biological samples.[1]

  • Affecting Quantification: Inaccurate peak integration due to tailing or fronting can lead to imprecise and erroneous quantification of SCFA concentrations.[1][2]

  • Lowering Detection Limits: Broad and short peaks have a lower signal-to-noise ratio, which can make it challenging to detect SCFAs present at low concentrations.[1][2]

Q3: What are the primary causes of peak tailing when analyzing SCFAs?

Peak tailing for SCFAs is often caused by secondary interactions between the acidic analytes and the stationary phase.[4][5][6] Other common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the carboxyl groups of SCFAs, leading to peak tailing.[4][7][8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the SCFAs, a mixed population of ionized and non-ionized molecules can exist, resulting in tailing peaks.[4]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][4]

Q4: How does sample preparation affect the peak shape of SCFAs?

Sample preparation is a critical step in SCFA analysis that can significantly impact peak shape. Due to their high volatility and hydrophilicity, improper sample handling can lead to poor results.[9][10] Key considerations include:

  • pH Control: Acidification of the sample is often necessary to ensure SCFAs are in their less hydrophilic, protonated form, which facilitates their extraction into an organic solvent.[11][12] Conversely, adding a base like sodium hydroxide (B78521) can reduce the volatility of SCFAs during sample preparation.[9][10]

  • Derivatization (for GC): For gas chromatography (GC) analysis, derivatization is often required to improve the volatility and thermal stability of SCFAs, leading to better peak shapes.[13][14] Incomplete or improper derivatization can result in tailing or split peaks.[15]

  • Sample Clean-up: Complex biological samples may contain interfering compounds that can co-elute with SCFAs or contaminate the column, leading to poor peak shape.[14][16] Techniques like solid-phase extraction (SPE) can help remove these interferences.[16]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common problem in SCFA analysis, particularly in reversed-phase HPLC. The following guide will help you diagnose and resolve this issue.

G cluster_0 Troubleshooting Peak Tailing for SCFAs start Peak Tailing Observed check_ph Is the mobile phase pH at least 2 units below the pKa of the SCFAs? start->check_ph adjust_ph Adjust mobile phase pH with an acidic modifier (e.g., 0.1% formic acid). check_ph->adjust_ph No check_column Is the column specifically designed for aqueous mobile phases or end-capped? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved change_column Switch to an end-capped or polar-embedded column. check_column->change_column No check_concentration Is the peak shape concentration-dependent? check_column->check_concentration Yes change_column->resolved reduce_concentration Reduce sample concentration or injection volume. check_concentration->reduce_concentration Yes check_extracolumn Is there excessive extra-column volume? check_concentration->check_extracolumn No reduce_concentration->resolved reduce_extracolumn Use shorter/narrower ID tubing. check_extracolumn->reduce_extracolumn Yes check_contamination Is the column old or contaminated? check_extracolumn->check_contamination No reduce_extracolumn->resolved flush_column Flush the column according to the manufacturer's protocol. check_contamination->flush_column Yes check_contamination->resolved No replace_column Replace the column. flush_column->replace_column Problem Persists replace_column->resolved

Caption: A decision tree to troubleshoot peak tailing in SCFA analysis.

Mobile Phase pHAnalyte StateRetention on C18 ColumnExpected Peak Shape
pH << pKa (e.g., pH 2.5-3)Predominantly non-ionized (R-COOH)IncreasedSymmetrical
pH ≈ pKa (e.g., pH 4-5)Mix of ionized and non-ionizedVariable/DecreasedTailing
pH >> pKa (e.g., pH > 6)Predominantly ionized (R-COO-)Significantly DecreasedPotentially Symmetrical but with low retention

Note: The pKa of most SCFAs is around 4.8.

Issue 2: Peak Fronting

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[1] This is often a result of column overload or issues with the sample solvent.

Potential CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.[3][5]
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used, reduce the injection volume.[5]
Column Collapse This is a less common issue but can occur with certain column types under specific conditions. If other solutions fail, consider replacing the column.[3]
Issue 3: Split Peaks

Split peaks can be a complex issue to diagnose as they can arise from problems either before or during the chromatographic separation.

G cluster_1 Diagnosing Split Peaks in SCFA Analysis start Split Peak Observed all_peaks Are all peaks in the chromatogram split? start->all_peaks pre_column_issue Problem likely occurs before the column. all_peaks->pre_column_issue Yes single_peak Is only a single peak split? all_peaks->single_peak No check_frit Check for a blocked inlet frit. pre_column_issue->check_frit check_void Check for a void in the column packing. check_frit->check_void separation_issue Problem is likely related to the separation chemistry. single_peak->separation_issue Yes check_solvent Is the sample dissolved in a solvent stronger than the mobile phase? separation_issue->check_solvent adjust_solvent Dissolve sample in mobile phase. check_solvent->adjust_solvent Yes check_coelution Could there be a co-eluting compound? check_solvent->check_coelution No resolved Problem Resolved adjust_solvent->resolved adjust_method Modify separation method (e.g., gradient, temperature) to improve resolution. check_coelution->adjust_method Yes adjust_method->resolved

Caption: A logical diagram for troubleshooting the cause of split peaks.

Experimental Protocols

Protocol 1: Sample Preparation of Fecal Samples for GC-MS Analysis

This protocol is adapted for the extraction and derivatization of SCFAs from fecal samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fecal sample (~50 mg)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Internal Standard Solution (e.g., Hexanoic acid-d3)

  • Methanol (MeOH)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • 1.5 mL Eppendorf tubes

  • Vortex mixer

  • Centrifuge

  • Heater block

Procedure:

  • Weigh approximately 50 mg of the fecal sample into a 1.5 mL Eppendorf tube.

  • Add 30 µL of 0.1 M aqueous NaOH to reduce the volatility of the SCFAs.[9][10]

  • Add 20 µL of the internal standard solution.

  • Add 430 µL of MeOH.

  • Vortex the mixture for 10 seconds and then store it at -20 °C for 20 minutes to precipitate proteins.

  • Centrifuge the sample at high speed to pellet the solids.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

  • To the dried extract, add a derivatizing agent such as MTBSTFA. The derivatization reaction can proceed smoothly at 60°C.[9]

  • The derivatized sample can be directly injected into the GC-MS for analysis.[9]

Protocol 2: HPLC-DAD Analysis of SCFAs

This protocol describes a method for the analysis of SCFAs using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[17]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, thermostated column compartment, and a DAD detector.[17]

  • Reversed-phase C18 column (e.g., Luna Omega C18, 150 x 4.6 mm, 5 µm).[17]

Chromatographic Conditions:

Parameter Condition
Mobile Phase Gradient elution with 0.05 M H₂SO₄ in water and Acetonitrile. A typical starting condition is 98:2 (Aqueous:Organic).[17]
Flow Rate 1.2 mL/min[17]
Column Temperature 40 °C[17]
Detection Wavelength 210 nm[17]

| Injection Volume | 20 µL[17] |

Procedure:

  • Prepare standard solutions of acetic, propionic, and butyric acid in the mobile phase.

  • Prepare samples by performing a suitable extraction, such as solid-phase extraction (SPE), to remove matrix interferences.[17]

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the standards and samples onto the column.

  • Identify and quantify the SCFAs based on the retention times and peak areas of the standards. The use of a low pH mobile phase and an elevated column temperature can help to improve peak symmetry.[17]

References

Technical Support Center: Minimizing Degradation of 3-Octenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 3-octenoic acid in biological samples. Adherence to proper sample handling, storage, and analytical procedures is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

A1: The primary degradation pathway for unsaturated fatty acids like this compound in biological samples is lipid peroxidation. This process is initiated by reactive oxygen species (ROS) that attack the double bond in the fatty acid chain, leading to a cascade of reactions that produce various degradation products, including hydroperoxides and aldehydes. This can result in a loss of the parent compound and the generation of interfering substances.

Q2: How should I store my biological samples to minimize this compound degradation?

A2: Proper storage is crucial for maintaining the integrity of this compound in your samples. It is recommended to store samples at ultra-low temperatures, ideally at -80°C, to slow down oxidative and enzymatic degradation processes. For long-term storage, temperatures at or below -70°C have been shown to maintain the stability of polyunsaturated fatty acids for years. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: Are there any additives I can use to stabilize this compound in my samples?

A3: Yes, the addition of antioxidants can help to prevent lipid peroxidation. Common antioxidants used for stabilizing fatty acids in biological samples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). These compounds work by scavenging free radicals and terminating the chain reaction of lipid peroxidation. The choice and concentration of the antioxidant may need to be optimized for your specific sample matrix and analytical method.

Q4: What is the best method to extract this compound from plasma or tissue samples?

A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for extracting this compound. The optimal method depends on the sample matrix and the desired purity of the extract. LLE, often using a solvent system like hexane (B92381)/isopropanol (B130326) or ethyl acetate, is a common and effective method. SPE with a suitable sorbent can provide a cleaner extract by removing more interfering substances. For either method, acidification of the sample is often necessary to ensure the fatty acid is in its protonated, less polar form, which improves extraction efficiency into an organic solvent.

Q5: Is derivatization necessary for the analysis of this compound?

A5: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential. This compound is not volatile enough for direct GC analysis. Derivatization to a more volatile ester, such as a methyl ester (FAME) or a silyl (B83357) ester (TMS), is required. For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary but can improve ionization efficiency and sensitivity.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Troubleshooting Step
Incorrect Sample pH Ensure the sample is acidified to a pH at least 2 units below the pKa of this compound (approximately 4.8) before extraction. This protonates the carboxylic acid group, making it less polar and more soluble in the extraction solvent.
Inappropriate Extraction Solvent For LLE, ensure the chosen organic solvent has a suitable polarity to efficiently extract a medium-chain fatty acid. Hexane, ethyl acetate, or a mixture of hexane and isopropanol are common choices. For SPE, ensure the sorbent type is appropriate for retaining and eluting fatty acids.
Insufficient Mixing/Vortexing During LLE, ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of this compound into the organic layer.
Emulsion Formation If an emulsion forms during LLE, try adding a small amount of salt (salting out) or centrifuging at a higher speed to break the emulsion.
Analyte Volatility If evaporating the extraction solvent to concentrate the sample, use a gentle stream of nitrogen and a controlled temperature to avoid loss of the relatively volatile this compound.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to analysis. Ensure consistent timing, temperatures, and volumes.
Sample Degradation Process samples as quickly as possible after collection. If storage is necessary, freeze immediately at -80°C. Add an antioxidant like BHT to the collection tube or during homogenization.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware to remove any residual fatty acids. Run method blanks to identify sources of contamination.
Matrix Effects The biological matrix can suppress or enhance the analytical signal. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. If not available, use a structurally similar fatty acid as an internal standard. Matrix-matched calibration standards can also be employed.
Issue 3: Presence of Unexpected Peaks in Chromatogram
Possible Cause Troubleshooting Step
Degradation Products The presence of smaller, more polar compounds could indicate degradation of this compound via lipid peroxidation. Review sample handling and storage procedures to minimize degradation.
Contamination from Labware/Reagents Run a blank extraction (without a sample) to check for contaminants from solvents, tubes, or other labware. Phthalates from plastics are a common source of contamination.
Incomplete Derivatization If performing GC-MS, broad or tailing peaks for this compound may indicate incomplete derivatization. Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Co-eluting Matrix Components Improve the sample cleanup procedure using SPE or a more selective LLE. Adjust the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC) to better separate the analyte from interfering compounds.

Quantitative Data Summary

Table 1: General Stability of Unsaturated Fatty Acids in Plasma/Serum at Different Storage Temperatures

Storage TemperatureApproximate Stability DurationKey Considerations
4°CHours to a few daysNot recommended for long-term storage due to rapid enzymatic and oxidative degradation.
-20°CWeeks to monthsSignificant degradation of polyunsaturated fatty acids can occur over longer periods.
-80°CYearsConsidered the optimal temperature for long-term storage to maintain fatty acid integrity.

Table 2: Effect of Antioxidants on the Stability of Polyunsaturated Fatty Acids (PUFAs)

AntioxidantTypical ConcentrationEfficacy
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Effective at preventing lipid peroxidation.
Butylated Hydroxyanisole (BHA)0.01 - 0.1% (w/v)Similar efficacy to BHT.
α-Tocopherol (Vitamin E)VariesNatural antioxidant, effective in preserving PUFA stability.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add an internal standard.

    • Acidify the sample by adding 10 µL of 1M HCl to a pH of approximately 2-3.

  • Extraction:

    • Add 500 µL of a hexane:isopropanol (3:2, v/v) mixture containing an antioxidant (e.g., 0.05% BHT).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Sample Collection:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step with another 500 µL of the solvent mixture.

    • Combine the organic layers.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS derivatization, or mobile phase for LC-MS).

Protocol 2: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
  • Reagent Preparation:

    • Prepare a 14% Boron Trifluoride (BF3) in methanol (B129727) solution. Handle BF3 with extreme care in a fume hood.

  • Esterification:

    • To the dried extract from the LLE protocol, add 200 µL of the 14% BF3-methanol reagent.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 500 µL of hexane and 200 µL of saturated NaCl solution.

    • Vortex for 30 seconds.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Sample for Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Visualizations

Lipid_Peroxidation_Pathway Lipid Peroxidation Pathway of this compound 3-Octenoic_Acid 3-Octenoic_Acid Lipid_Radical Lipid_Radical 3-Octenoic_Acid->Lipid_Radical Initiation (ROS attack) Peroxyl_Radical Peroxyl_Radical Lipid_Radical->Peroxyl_Radical Propagation (+O2) Lipid_Hydroperoxide Lipid_Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide Propagation (+ another this compound) Degradation_Products Degradation_Products Lipid_Hydroperoxide->Degradation_Products Decomposition

Lipid Peroxidation Pathway

Experimental_Workflow General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample_Collection Addition_of_Antioxidant Addition_of_Antioxidant Sample_Collection->Addition_of_Antioxidant Storage_at_80C Storage_at_80C Addition_of_Antioxidant->Storage_at_80C Thawing_on_Ice Thawing_on_Ice Storage_at_80C->Thawing_on_Ice Extraction Extraction Thawing_on_Ice->Extraction Derivatization_GCMS Derivatization_GCMS Extraction->Derivatization_GCMS GCMS_LCMS_Analysis GCMS_LCMS_Analysis Extraction->GCMS_LCMS_Analysis LC-MS (Direct) Derivatization_GCMS->GCMS_LCMS_Analysis Data_Analysis Data_Analysis GCMS_LCMS_Analysis->Data_Analysis

Experimental Workflow

Troubleshooting_Logic Troubleshooting Logic for Low Recovery rectangle_node rectangle_node Low_Recovery Low_Recovery Check_pH Sample pH Acidic? Low_Recovery->Check_pH Check_Solvent Extraction Solvent Appropriate? Check_pH->Check_Solvent Yes Adjust_pH Adjust_pH Check_pH->Adjust_pH No Check_Mixing Mixing Sufficient? Check_Solvent->Check_Mixing Yes Optimize_Solvent Optimize_Solvent Check_Solvent->Optimize_Solvent No Check_Evaporation Evaporation Conditions Gentle? Check_Mixing->Check_Evaporation Yes Increase_Mixing Increase_Mixing Check_Mixing->Increase_Mixing No Investigate_Matrix_Effects Investigate_Matrix_Effects Check_Evaporation->Investigate_Matrix_Effects Yes Optimize_Evaporation Optimize_Evaporation Check_Evaporation->Optimize_Evaporation No

Troubleshooting Flowchart

Technical Support Center: Optimization of Volatile Fatty Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the derivatization of volatile fatty acids (VFAs) for gas chromatography (GC) analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during VFA derivatization experiments.

Low Derivatization Efficiency / Small Peak Areas

Question: My derivatization reaction is incomplete, resulting in low product yield and small peak areas in my chromatogram. What are the common causes and solutions?

Answer: Incomplete derivatization is a frequent issue that can stem from several factors. A systematic approach is the best way to identify and resolve the problem.[1]

Potential Causes and Solutions:

  • Presence of Water: VFA derivatization, particularly esterification and silylation, is highly sensitive to moisture.[2] Water can hydrolyze the derivatizing reagent and the formed derivatives, hindering the reaction.[3]

    • Solution: If your sample is aqueous, evaporate it to complete dryness under a stream of nitrogen before adding reagents.[4] For organic solvents, ensure they are anhydrous. Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) or passing the final extract through anhydrous sodium sulfate.[4]

  • Reagent Quality and Quantity: The quality and amount of the derivatization reagent are critical.

    • Solution: Use high-quality, fresh reagents and adhere strictly to storage recommendations. An insufficient amount of reagent will lead to an incomplete reaction; a significant molar excess (e.g., 10x) of the derivatizing agent is often recommended to drive the reaction to completion.[2] If complete derivatization is not achieved, try using additional reagent.

  • Suboptimal Reaction Conditions: Reaction time and temperature must be optimized for your specific VFAs and derivatization agent.

    • Solution: To determine the ideal derivatization time, analyze aliquots at different time points and plot peak area versus time. The optimal time is where the peak area no longer increases. If the reaction is still incomplete, consider increasing the reaction temperature, but do not exceed the thermal stability limits of your analytes or reagents.[3]

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the derivatization reaction.

    • Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[4]

  • Improper pH: The pH of the reaction mixture can significantly influence the efficiency of certain derivatization methods.

    • Solution: Adjust the sample pH according to the specific protocol for your chosen derivatization reagent. For example, some methods require acidic conditions to ensure the VFAs are protonated.

Poor Peak Shape (Tailing or Fronting)

Question: My VFA derivative peaks are showing significant tailing or fronting in the gas chromatogram. What could be causing this?

Answer: Poor peak shape is often an indication of issues within the GC system or incomplete derivatization. Undivatized VFAs are highly polar and interact with active sites in the GC system, leading to severe peak tailing.[2][5]

Potential Causes and Solutions:

  • Incomplete Derivatization: As mentioned above, any remaining underivatized VFAs will exhibit poor chromatography.

    • Solution: Re-optimize the derivatization procedure to ensure the reaction goes to completion.

  • Active Sites in the GC System: Silanol groups in the injector liner, column, or detector can interact with polar analytes.

    • Solution: Use a deactivated inlet liner and ensure your GC column is in good condition. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[6] Silanizing the glassware used for sample preparation can also prevent loss of analyte due to adsorption.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting.[6]

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker stationary phase or a wider internal diameter to increase capacity.[6]

  • Improper Column Installation: If the column is installed too low in the inlet, it can cause peak tailing.[1]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.[7]

Extraneous or "Ghost" Peaks

Question: I am observing unexpected peaks in my chromatogram that are not from my target analytes. Where are they coming from?

Answer: These "ghost" peaks can originate from the derivatization reagent itself, contaminants, or side reactions.

Potential Causes and Solutions:

  • Reagent Byproducts: Many derivatization reactions produce byproducts. For example, silylation with BSTFA can leave behind byproducts that may interfere with early-eluting peaks.[2][3]

    • Solution: Always prepare and run a reagent blank (containing only the solvent and derivatization reagents) alongside your samples. This will help you identify peaks originating from the reagents. If byproducts interfere with your analytes of interest, you may need to choose a different derivatization agent or modify the sample cleanup procedure after derivatization.

  • Contamination: Contamination can be introduced from solvents, glassware, the syringe, or the GC system itself (e.g., septum bleed, previous injections).[6][8]

    • Solution: Use high-purity solvents and meticulously clean all glassware. Replace the injector septum regularly. Bake out the column and inlet to remove contaminants from previous runs.

  • Derivative Instability: Some derivatives, particularly trimethylsilyl (B98337) (TMS) esters, can be prone to hydrolysis if exposed to moisture, breaking down before or during analysis.[4]

    • Solution: Analyze silyl (B83357) derivatives as soon as possible after preparation.[4] Ensure all solvents and vials are completely dry and tightly sealed.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for VFA analysis by GC?

A1: Derivatization is crucial for several reasons. VFAs in their free, underivatized form are highly polar and have low volatility. This leads to strong interactions with the GC stationary phase (hydrogen bonding), resulting in poor peak shape (tailing) and late elution times.[2][5] Converting them into less polar and more volatile esters (e.g., methyl or propyl esters) or silyl derivatives neutralizes the polar carboxyl group, significantly improving chromatographic performance and allowing for sharp, symmetrical peaks.[9]

Q2: How do I choose the right derivatization reagent for my VFA analysis?

A2: The choice depends on your specific application, sample matrix, and available instrumentation. The three main categories are alkylation, acylation, and silylation.[3]

  • Alkylation (e.g., BF₃-Methanol, Propylchloroformate): These reagents form alkyl esters (e.g., fatty acid methyl esters, FAMEs). BF₃-methanol is a common and effective choice, but the reaction requires heating and removal of water.[2] Propylchloroformate (PCF) allows for rapid derivatization directly in aqueous samples.[10][11]

  • Silylation (e.g., BSTFA, MSTFA): These reagents replace active hydrogens with a trimethylsilyl (TMS) group. Silylation is fast and powerful, capable of derivatizing multiple functional groups, which can be an advantage for analyzing different compound classes in one run.[2] However, silylating reagents and the resulting TMS derivatives are highly sensitive to moisture and may be less stable.[2][3]

  • Acylation: This method converts compounds with active hydrogens into esters, amides, or thioesters, which can improve stability.[3]

Q3: What are the most critical parameters to control during the derivatization reaction?

A3: The most critical parameters are:

  • Absence of Water: As detailed in the troubleshooting section, water is detrimental to most VFA derivatization reactions.[2]

  • Reagent-to-Analyte Ratio: A sufficient molar excess of the derivatization reagent is necessary to drive the reaction to completion.[2]

  • Temperature: The optimal temperature depends on the reagent and analytes. Some reactions proceed at room temperature, while others require heating (e.g., 60°C) to ensure a complete reaction in a reasonable timeframe.[3]

  • Reaction Time: The reaction must be allowed to proceed long enough for completion. This can range from minutes to over an hour.[2]

  • Catalyst: Some reactions, like esterification with alcohols, require a catalyst (e.g., boron trichloride, pyridine) to proceed efficiently.[11]

Experimental Protocols & Data

Protocol: VFA Derivatization using Propylchloroformate (PCF)

This protocol is adapted for the derivatization of VFAs in an aqueous sample. PCF reacts with the carboxylic acids in the presence of an alcohol (propanol) and a catalyst (pyridine) to form stable propyl esters.

Materials:

Procedure:

  • Sample Preparation: To 100 µL of the aqueous sample in a micro-reaction vial, add 400 µL of a solution containing 1-propanol and pyridine (e.g., 3:2 v/v).

  • Derivatization: Add 50 µL of propylchloroformate (PCF) to the mixture. Cap the vial tightly and vortex vigorously for 1 minute. The reaction is rapid and typically proceeds at room temperature.[11]

  • Extraction: Add 500 µL of hexane to the vial to extract the newly formed VFA propyl esters. Vortex for 30 seconds.

  • Phase Separation: Centrifuge the vial briefly to ensure complete separation of the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper organic (hexane) layer to a clean GC vial. To ensure no water is transferred, the organic layer can be passed through a small amount of anhydrous sodium sulfate.[4]

  • Analysis: The sample is now ready for GC analysis.

Data: Comparison of Derivatization Conditions

Optimizing reaction parameters is key to achieving reproducible and accurate quantification. The following table summarizes typical conditions for common derivatization methods.

ParameterBF₃-Methanol EsterificationBSTFA SilylationPropylchloroformate Esterification
Reagent 12-14% Boron Trifluoride in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS)Propylchloroformate (PCF)
Sample State Dried (anhydrous)Dried (anhydrous)Aqueous or Dried
Catalyst BF₃ (included in reagent)TMCS (often added)Pyridine
Typical Temp. 60 °C[2]60 °C[2]Room Temperature
Typical Time 10 - 60 minutes[2]60 minutes[2]~1 minute
Key Advantage Forms stable FAMEsDerivatizes multiple functional groupsVery fast; works in aqueous media[11]
Key Disadvantage Requires heating; water sensitiveHighly moisture sensitive; derivatives can be less stable[2]Reagent is corrosive and moisture sensitive

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for VFA analysis, from sample preparation to final data acquisition.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Fermentation Broth) Cleanup Sample Cleanup (Optional) (e.g., Filtration, SPE) Sample->Cleanup Dry Evaporation to Dryness (If required by method) Cleanup->Dry Deriv Add Reagents (e.g., PCF, Pyridine, Propanol) Dry->Deriv React Vortex / Heat (Reaction) Deriv->React Extract Add Extraction Solvent (e.g., Hexane) React->Extract Separate Vortex & Centrifuge (Phase Separation) Extract->Separate Collect Collect Organic Layer Separate->Collect GC GC-MS / GC-FID Analysis Collect->GC Data Data Processing GC->Data

Caption: General experimental workflow for VFA derivatization and GC analysis.

Troubleshooting Logic: Low Derivative Yield

This flowchart provides a step-by-step decision-making process for troubleshooting low derivatization yield.

G start Problem: Low Peak Area / Yield check_water Was the sample completely dry? start->check_water check_reagent Is the reagent fresh? Is molar excess sufficient? check_water->check_reagent Yes sol_dry Action: Evaporate sample to complete dryness under N₂. check_water->sol_dry No check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes sol_reagent Action: Use fresh reagent. Increase reagent amount. check_reagent->sol_reagent No check_matrix Is the sample matrix complex? check_conditions->check_matrix Yes sol_conditions Action: Increase reaction time and/or temperature. check_conditions->sol_conditions No sol_matrix Action: Implement a sample cleanup step before derivatization. check_matrix->sol_matrix Yes end_node Re-analyze Sample check_matrix->end_node No sol_dry->end_node sol_reagent->end_node sol_conditions->end_node sol_matrix->end_node

Caption: Troubleshooting flowchart for low VFA derivatization yield.

Chemical Reaction: Propylchloroformate Derivatization

The diagram below shows the chemical reaction between a volatile fatty acid (propionic acid) and propylchloroformate to form a propyl ester derivative.

G cluster_products Products VFA Propionic Acid R-COOH Ester Propyl Propionate (Derivative) R-CO-O-Propyl Catalyst + Pyridine (Catalyst) VFA->Catalyst PCF Propylchloroformate Cl-CO-O-Propyl PCF->Catalyst Byproducts HCl + CO₂ Catalyst->Ester Reaction Catalyst->Byproducts Plus +

Caption: Derivatization of a VFA using propylchloroformate.

References

Troubleshooting low recovery of 3-Octenoic acid in extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of 3-Octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery of this compound can be attributed to several factors throughout the experimental workflow. These include suboptimal sample handling and storage, inefficient extraction from the sample matrix, degradation of the analyte, and issues during quantification.[1][2] Key areas to investigate are the choice of extraction solvent, the pH of the sample, and the potential for emulsion formation during liquid-liquid extraction.[1][3][4]

Q2: How does the choice of extraction solvent impact the recovery of this compound?

The selection of an appropriate extraction solvent is critical for achieving high recovery. The ideal solvent should have a strong affinity for this compound and be immiscible with the sample matrix.[4] For short-chain fatty acids like this compound, organic solvents such as diethyl ether, ethyl acetate, or mixtures like chloroform/methanol (B129727) are commonly used.[1][3][4] The polarity of the solvent system should be optimized; for instance, using less polar solvents can be more selective for lipids and reduce the co-extraction of impurities.[3]

Q3: What is the optimal pH for extracting this compound?

To ensure maximum recovery, the pH of the aqueous sample should be adjusted to be lower than the pKa of this compound (which is typically around 4.8 for similar short-chain fatty acids). Acidifying the sample to a pH of less than 3 with a strong acid like HCl ensures that the carboxylic acid group is protonated.[1][4] This increases its partition into the organic solvent during liquid-liquid extraction or its retention on a solid-phase extraction (SPE) sorbent.[1][4]

Q4: I am observing emulsion formation during liquid-liquid extraction. How can I resolve this?

Emulsion formation at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.[4] Several strategies can be employed to break the emulsion:

  • Addition of Salt: Adding a small amount of a saturated sodium chloride solution (brine) can help to break the emulsion.[1]

  • Centrifugation: Spinning the mixture can facilitate the separation of the layers.[3]

  • Gentle Mixing: Instead of vigorous shaking, gently inverting the separation funnel multiple times can minimize emulsion formation.[3]

  • pH Adjustment: Modifying the pH of the aqueous phase can sometimes help destabilize the emulsion.[3]

Q5: Can this compound degrade during the extraction process?

Yes, like other fatty acids, this compound can be susceptible to degradation, particularly through oxidation.[2] To minimize degradation, it is advisable to keep samples on ice throughout the extraction process, minimize exposure to light and air, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[1][2]

Data Summary: Extraction Recovery Rates

The following table summarizes recovery data for short-chain fatty acids using different extraction methods, which can serve as a reference for optimizing this compound extraction.

Extraction MethodAnalyte(s)Sample MatrixRecovery Rate (%)Reference
Solid-Phase Extraction (SPE)Acetic, propionic, butyric, etc.Feces and intestinal contents98.34 - 137.83[5]
Solid-Phase Extraction (SPE)Lactic, propionic, butyric, etc.Equine caecal liquor72.61 - 89.35[6]
Liquid-Liquid Extraction (LLE)Acetic and butyric acidsArtificial solution38.4 - 92.1[7][8][9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol provides a general method for the extraction of this compound from an aqueous sample.

  • Sample Preparation: Take a known volume of the aqueous sample (e.g., 100 mL) in a separatory funnel.

  • Acidification: Adjust the pH of the sample to approximately 2-3 by adding a suitable acid (e.g., HCl) dropwise. Confirm the pH using a pH meter or pH paper.[4]

  • First Extraction: Add an appropriate volume of a suitable organic solvent (e.g., 30 mL of ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.[4]

  • Phase Separation: Allow the layers to separate. The organic layer will typically be the top layer.[4]

  • Collection: Drain the lower aqueous layer into a clean beaker. Collect the upper organic layer containing the extracted this compound into a separate flask.[4]

  • Repeat Extraction: It is recommended to perform multiple extractions with smaller volumes of the organic solvent to improve efficiency.[4]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the sample for analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and purification of this compound using SPE.

  • Sorbent Selection: For retaining a relatively polar compound like this compound from an aqueous sample, a polystyrene-divinylbenzene (PS-DVB) based sorbent is often a good choice.[4]

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with an organic solvent (e.g., methanol) followed by acidified water.

  • Sample Pre-treatment: Acidify the aqueous sample to a pH of approximately 2 to ensure the this compound is in its protonated form.[4]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., approximately 5 mL/min) to ensure proper interaction between the analyte and the sorbent.[4]

  • Washing: After loading, wash the cartridge with a weak solvent (e.g., acidified deionized water) to remove any co-adsorbed impurities.[4]

  • Drying: Dry the cartridge by applying a vacuum for a sufficient time to remove residual water.[4]

  • Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile). Ensure the volume of the elution solvent is sufficient for complete recovery.[4]

  • Concentration: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen before analysis.[4]

Visual Guides

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_degradation Analyte Stability cluster_solutions Solutions start Low Recovery of This compound incorrect_ph Incorrect pH (> pKa) start->incorrect_ph suboptimal_solvent Suboptimal Solvent start->suboptimal_solvent emulsion Emulsion Formation start->emulsion oxidation Oxidation start->oxidation temp_instability Temperature Instability start->temp_instability acidify Acidify Sample (pH < 3) incorrect_ph->acidify optimize_solvent Optimize Solvent (e.g., Ethyl Acetate) suboptimal_solvent->optimize_solvent break_emulsion Break Emulsion (Salt, Centrifugation) emulsion->break_emulsion antioxidant Add Antioxidant (e.g., BHT) oxidation->antioxidant low_temp Work at Low Temp (on ice) temp_instability->low_temp

Caption: Troubleshooting workflow for low recovery of this compound.

Extraction_Workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Start: Aqueous Sample acidify_lle Acidify Sample (pH < 3) start->acidify_lle condition_spe Condition SPE Cartridge start->condition_spe add_solvent Add Organic Solvent acidify_lle->add_solvent mix Mix & Separate Phases add_solvent->mix collect_lle Collect Organic Layer mix->collect_lle end_process Dry & Concentrate for Analysis collect_lle->end_process load_sample Load Acidified Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_spe Elute with Solvent wash_spe->elute_spe elute_spe->end_process

Caption: General experimental workflows for this compound extraction.

References

Technical Support Center: Enhancing the Stability of 3-Octenoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Octenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions to ensure experimental consistency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in stock solutions?

A1: The stability of this compound, an unsaturated fatty acid, is primarily influenced by three main factors:

  • Oxidation: The double bond in the this compound structure is susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light and elevated temperatures, leading to the formation of various degradation products, including aldehydes and shorter-chain carboxylic acids.

  • Isomerization: The double bond at the C3 position can migrate to a more thermodynamically stable conjugated position, such as the C2 position, forming 2-Octenoic acid. This isomerization can be catalyzed by factors like pH and heat.

  • Temperature: Higher temperatures increase the rate of both oxidation and isomerization, leading to faster degradation of the stock solution.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound solutions may be indicated by:

  • A change in color, such as the development of a yellow or brownish tint in a previously colorless solution.

  • The appearance of precipitates or turbidity.

  • A noticeable change in odor.

  • Inconsistent or unexpected results in your experiments.

  • The appearance of new peaks or a decrease in the main peak area in chromatographic analysis (HPLC or GC).

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Due to its limited solubility in water, organic solvents are recommended for preparing high-concentration stock solutions of this compound. The most common and effective solvents are:

  • Dimethyl Sulfoxide (DMSO): Offers high solubility and is compatible with many cell culture applications at low final concentrations (typically <0.5%).

  • Ethanol: Also a good solvent for this compound and can be preferred in certain biological assays where DMSO might interfere.

For cell culture experiments, it is crucial to ensure the final concentration of the solvent in the culture medium is not toxic to the cells.

Q4: How should I store my this compound stock solutions to ensure long-term stability?

A4: To maximize the shelf-life of your this compound stock solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1]

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: To prevent oxidation, it is best practice to overlay the solution with an inert gas such as argon or nitrogen before sealing the vial.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound stock solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in the stock solution.1. Prepare a fresh stock solution from a new vial of this compound. 2. Verify the storage conditions of your current stock (temperature, light protection). 3. Analyze the purity of your stock solution using a stability-indicating method (see Experimental Protocols).
Precipitate forms in the stock solution upon storage The concentration of this compound exceeds its solubility at the storage temperature.1. Gently warm the solution to 37°C to redissolve the precipitate before use. 2. Prepare a new stock solution at a slightly lower concentration.
Stock solution has turned yellow Oxidation of this compound.1. Discard the discolored solution and prepare a fresh stock. 2. When preparing the new stock, consider adding an antioxidant (e.g., BHT at 0.01-0.1%). 3. Ensure the solution is stored under an inert atmosphere.
Unexpected peaks in HPLC/GC analysis Presence of degradation products (e.g., isomers, oxidation products).1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. 2. Optimize your chromatographic method to ensure separation of this compound from its degradation products.

Data Presentation

Table 1: Illustrative Stability of a this compound Solution (1 mg/mL in 10% Ethanol/Water) Over 48 Hours

Temperature (°C) pH Light Condition Estimated % this compound Remaining Potential Degradation Products
45.0Dark>99%Minimal
255.0Dark~98%Trace isomers
405.0Dark~90%Isomers, oxidation products
257.0Dark~95%Isomers, oxidation products
259.0Dark~85%Increased isomerization
257.0Ambient Light~90%Photo-oxidation products

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Sterile, disposable syringes and 0.22 µm syringe filters

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 14.22 mg of this compound into a sterile amber glass vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be used to aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber vial.

  • Flush the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

  • Immediately cap the vial tightly.

  • Prepare single-use aliquots in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 50% B

    • 21-25 min: 50% B (re-equilibration)

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation for Stability Study:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Subject aliquots of the stock solution to various stress conditions (e.g., heat at 60°C, exposure to acidic and basic conditions, UV light, and oxidation with 3% H₂O₂).

  • At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

Visualizations

Degradation Pathways of this compound

The following diagram illustrates the primary degradation pathways for this compound.

cluster_main This compound Degradation cluster_oxidation Oxidation cluster_isomerization Isomerization 3-Octenoic_Acid This compound Oxidation_Products Aldehydes, Shorter-chain acids 3-Octenoic_Acid->Oxidation_Products O2, light, heat 2-Octenoic_Acid 2-Octenoic Acid 3-Octenoic_Acid->2-Octenoic_Acid Heat, pH

Primary degradation pathways for this compound.
Experimental Workflow for Assessing Antimicrobial Activity

Based on the known antimicrobial properties of its saturated analog, octanoic acid, this workflow can be used to test the antimicrobial efficacy of this compound.

Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Prepare_Stock->MIC_Assay Bacterial_Culture->MIC_Assay MBC_Assay Perform Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Time_Kill_Assay Perform Time-Kill Kinetics Assay MBC_Assay->Time_Kill_Assay Analyze_Data Analyze Data and Determine Efficacy Time_Kill_Assay->Analyze_Data End End Analyze_Data->End

Workflow for antimicrobial testing of this compound.
Logical Relationship for Troubleshooting Inconsistent Results

This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.

Inconsistent_Results Inconsistent Experimental Results Observed Check_Stock Is the stock solution old or improperly stored? Inconsistent_Results->Check_Stock Prepare_New Prepare fresh stock solution and repeat experiment Check_Stock->Prepare_New Yes Check_Protocol Is the experimental protocol consistent? Check_Stock->Check_Protocol No Check_Purity Analyze purity of old stock via HPLC/GC Prepare_New->Check_Purity Review_Protocol Review and standardize the experimental protocol Check_Protocol->Review_Protocol No Investigate_Other Investigate other experimental variables (e.g., reagents, cell lines) Check_Protocol->Investigate_Other Yes

Troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing GC Separation of Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal gas chromatography (GC) column for the challenging task of separating fatty acid isomers. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right GC column so critical for fatty acid isomer analysis?

A1: The choice of the GC column, particularly its stationary phase, is the single most important factor determining the selectivity and resolution of fatty acid methyl ester (FAME) isomers.[1] Fatty acid isomers, especially geometric (cis/trans) and positional isomers, often have very similar boiling points, making their separation by GC challenging. The polarity of the stationary phase dictates the separation mechanism, and highly polar columns are generally preferred for their ability to resolve these complex mixtures.[1]

Q2: What are the most common types of GC columns used for fatty acid isomer separation?

A2: The most effective columns for separating fatty acid isomers are highly polar. The main types include:

  • Cyanopropyl Silicone Columns: These are highly polar columns specifically designed for FAME analysis.[2][3] Columns like the HP-88, CP-Sil 88, and DB-23 are well-suited for resolving complex mixtures and are particularly effective for separating cis and trans isomers.[3][4][5]

  • Ionic Liquid (IL) Columns: These represent a class of extremely polar stationary phases that offer unique selectivity for FAME isomers.[6][7][8] Columns such as the SLB-IL111 have demonstrated exceptional performance in separating positional and geometric isomers, often eliminating the need for complementary techniques like silver-ion HPLC.[9]

  • Polyethylene Glycol (PEG) Columns (e.g., Carbowax-type): These columns are also polar and are commonly used for the analysis of saturated and unsaturated fatty acid methyl esters.[10] While effective for general FAME analysis, they may not provide sufficient resolution for complex isomer separations compared to cyanopropyl or ionic liquid phases.[11]

Q3: What is derivatization and why is it necessary for fatty acid analysis by GC?

A3: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method. For GC analysis of fatty acids, they are typically converted into fatty acid methyl esters (FAMEs).[10] This is crucial for two primary reasons:

  • Increased Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to be vaporized and analyzed at lower GC oven temperatures.[10]

  • Improved Peak Shape: The carboxylic acid group of free fatty acids is polar and can interact with active sites in the GC system, leading to poor peak shape (tailing). Converting them to the less polar ester form minimizes these interactions, resulting in sharper, more symmetrical peaks.[10]

Q4: Can I use a non-polar column for fatty acid analysis?

A4: Non-polar columns are generally not recommended for the separation of fatty acid isomers. While they can separate FAMEs based on their boiling points (which correlates with chain length), they are ineffective at resolving positional and geometric isomers.[5] For instance, separating oleic and vaccenic acids is not possible on a non-polar column.[5] However, non-polar columns may be used for simpler separations of saturated versus unsaturated fatty acids or in GC-MS applications where mass spectral data can help differentiate some isomers.[5][11]

Troubleshooting Guide

Problem 1: Poor separation of cis/trans fatty acid isomers.

Possible CauseTroubleshooting Steps
Incorrect Column Polarity The stationary phase is not polar enough to resolve the geometric isomers.
Solution: Switch to a highly polar cyanopropyl silicone column (e.g., HP-88, CP-Sil 88) or an extremely polar ionic liquid column (e.g., SLB-IL111).[3][4][8]
Suboptimal Temperature Program The oven temperature ramp rate is too fast, not allowing for sufficient interaction with the stationary phase.
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2°C/min) to improve resolution. You can also add an isothermal hold at a specific temperature to target the elution range of the isomers of interest.
Column Overload Injecting too much sample can lead to broad, co-eluting peaks.
Solution: Reduce the injection volume or dilute the sample.

Problem 2: Peak tailing for FAMEs.

Possible CauseTroubleshooting Steps
Incomplete Derivatization The presence of underivatized free fatty acids can cause peak tailing due to their polar carboxylic acid group.
Solution: Ensure the derivatization reaction has gone to completion. Verify the quality and freshness of your reagents.[3]
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analytes.
Solution: Deactivate the injector liner by using a silanized liner. Trim the first few centimeters of the column to remove any active sites that may have developed.[3]
Column Contamination Buildup of non-volatile residues on the column can lead to poor peak shape.
Solution: Bake out the column at its maximum recommended temperature for a period of time to remove contaminants.

Problem 3: Ghost peaks appearing in the chromatogram.

Possible CauseTroubleshooting Steps
Carryover from Previous Injection Residual sample from a previous analysis is eluting in the current run.
Solution: Run a blank solvent injection to confirm carryover.[3] If present, increase the final oven temperature or add a post-run bake-out to ensure all compounds are eluted. Thoroughly rinse the syringe between injections.
Contaminated Syringe The syringe may be contaminated with a previous sample.
Solution: Clean the syringe thoroughly with an appropriate solvent.
Septum Bleed Components from the injector septum are bleeding into the system.
Solution: Use a high-quality, low-bleed septum. Ensure the septum purge is functioning correctly.

Data Presentation

Table 1: Comparison of Common GC Columns for Fatty Acid Isomer Analysis

Column TypeStationary PhasePolarityMax Temperature (°C)Typical DimensionsApplication Notes
Ionic Liquid e.g., SLB-IL111Extremely Polar~260100 m x 0.25 mm, 0.20 µmExcellent for complex mixtures, resolves positional and geometric isomers, often without the need for other methods.[9]
Cyanopropyl Silicone e.g., HP-88, CP-Sil 88Highly Polar~25060-100 m x 0.25 mm, 0.20 µmSpecifically designed for FAME analysis, provides excellent separation of cis/trans isomers.[2][5]
Polyethylene Glycol (PEG) e.g., DB-WAX, HP-INNOWaxPolar~25030 m x 0.25 mm, 0.25 µmGood for general FAME analysis, but may have limitations with complex isomer separations.[2]
Non-Polar e.g., DB-5ms, HP-5MSNon-Polar~32530 m x 0.25 mm, 0.25 µmNot suitable for isomer separation, used for separating FAMEs by chain length.[5][6]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using Boron Trifluoride (BF₃)-Methanol

This protocol provides a general guideline for the esterification of fatty acids to FAMEs.

Materials:

  • Sample containing fatty acids (e.g., extracted lipids)

  • Boron trifluoride-methanol (BF₃-Methanol) reagent (14% w/v)

  • Methanolic Sodium Hydroxide

  • Heptane (B126788) (or Hexane)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • GC vials

Procedure:

  • Saponification: Place approximately 10-25 mg of the lipid sample into a screw-cap test tube. Add 2 mL of methanolic sodium hydroxide.

  • Heat the mixture at 100°C for 5 minutes in a heating block or boiling water bath until the fat globules go into solution.

  • Esterification: Cool the tube to room temperature. Add 2 mL of BF₃-Methanol reagent.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of heptane (or hexane) and 1 mL of saturated sodium chloride solution.

  • Cap the tube and vortex vigorously for 1 minute.

  • Allow the layers to separate. The top layer contains the FAMEs in heptane.

  • Carefully transfer the top heptane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried FAME solution to a GC vial for analysis.

Visualizations

GC_Column_Selection_Workflow start Start: Define Analytical Goal is_isomer Isomer Separation Required? start->is_isomer simple_analysis Simple Profile (e.g., Saturated vs. Unsaturated) is_isomer->simple_analysis No complex_analysis Complex Mixture (Positional/Geometric Isomers) is_isomer->complex_analysis Yes non_polar Select Non-Polar Column (e.g., DB-5ms) simple_analysis->non_polar highly_polar Select Highly Polar Column complex_analysis->highly_polar optimize Optimize GC Method (Temperature, Flow Rate) non_polar->optimize cyanopropyl Cyanopropyl Silicone (e.g., HP-88) highly_polar->cyanopropyl Standard High Polarity ionic_liquid Ionic Liquid (e.g., SLB-IL111) highly_polar->ionic_liquid Extreme Polarity Needed cyanopropyl->optimize ionic_liquid->optimize end End: Perform Analysis optimize->end

Caption: Workflow for selecting the optimal GC column for fatty acid analysis.

Troubleshooting_Tree start Start: Chromatographic Problem problem_type Identify Problem Type start->problem_type poor_resolution Poor Resolution / Co-elution problem_type->poor_resolution Separation peak_tailing Peak Tailing problem_type->peak_tailing Peak Shape ghost_peaks Ghost Peaks problem_type->ghost_peaks Baseline check_column Check Column Polarity poor_resolution->check_column check_derivatization Check Derivatization peak_tailing->check_derivatization check_carryover Check for Carryover ghost_peaks->check_carryover optimize_temp Optimize Temperature Program check_column->optimize_temp Correct solution_polar Use Highly Polar Column check_column->solution_polar Incorrect solution_temp Decrease Ramp Rate optimize_temp->solution_temp check_active_sites Check for Active Sites check_derivatization->check_active_sites Complete solution_deriv Ensure Complete Reaction check_derivatization->solution_deriv Incomplete solution_active Deactivate/Trim Column check_active_sites->solution_active check_septum Check Septum Bleed check_carryover->check_septum No solution_carryover Run Blank/Bakeout check_carryover->solution_carryover Yes solution_septum Use Low-Bleed Septum check_septum->solution_septum

Caption: Decision tree for troubleshooting common GC issues in fatty acid analysis.

References

Reducing background noise in the mass spectrometric detection of 3-Octenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate background noise in the mass spectrometric detection of 3-Octenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise when analyzing this compound by mass spectrometry?

Background noise in the analysis of this compound can originate from several sources, broadly categorized as chemical, electronic, and environmental.

  • Chemical Noise: This is often the most significant contributor and includes interferences from the sample matrix, such as phospholipids (B1166683) in biological samples, which can cause ion suppression. Other sources include impurities in solvents and reagents, leachables from plastic containers and tubing (e.g., phthalates), and residues from previous analyses (carryover).[1][2]

  • System-Related Noise: For Gas Chromatography-Mass Spectrometry (GC-MS), column bleed, where the stationary phase degrades at high temperatures, and septum bleed from the injection port are common issues.[1]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[3]

  • Environmental Noise: Contaminants from the laboratory environment, such as dust and volatile organic compounds, can also contribute to background noise.[4]

Q2: Why is derivatization recommended for the GC-MS analysis of this compound?

Free fatty acids like this compound are polar and have low volatility, which presents challenges for direct GC-MS analysis.[1][5] This can result in poor peak shape (tailing) and adsorption to the column.[6] Derivatization converts the carboxylic acid into a less polar and more volatile ester, such as a fatty acid methyl ester (FAME) or a silyl (B83357) ester.[5][6] This improves chromatographic separation, leading to sharper peaks and increased sensitivity.[6][7]

Q3: How can I distinguish between different types of noise in my chromatogram, such as column bleed and septum bleed?

Distinguishing between noise sources is key to effective troubleshooting.

  • Septum Bleed: This typically manifests as sharp, discrete peaks that appear at higher temperatures in the chromatogram.[1]

  • Column Bleed: This is characterized by a rising baseline, particularly at elevated temperatures.[1][6]

  • Chemical Noise vs. Electronic Noise: A simple diagnostic test is to turn off the spray voltage and liquid flow to the mass spectrometer. If the noise level significantly drops, it is primarily chemical noise. If it persists, it is likely electronic.[3][4]

Q4: Can tandem mass spectrometry (MS/MS) help in reducing background noise?

Yes, tandem mass spectrometry (MS/MS) is a powerful technique for reducing chemical noise.[3] By selecting a specific precursor ion in the first stage of mass analysis and then fragmenting it to produce product ions in the second stage, a significant amount of chemical noise that may have the same nominal mass as the analyte of interest can be filtered out.[3] This enhances the signal-to-noise ratio and improves the selectivity of the analysis.

Troubleshooting Guides

Issue 1: High Baseline Noise in the Total Ion Chromatogram (TIC)

A consistently high or noisy baseline can obscure low-intensity peaks and compromise the accuracy of quantification.

Potential Cause Recommended Solution Expected Outcome
Contaminated Solvents or Mobile Phase Use fresh, high-purity, LC-MS or GC-MS grade solvents. Filter and sonicate mobile phases before use.[4][8]A significant reduction in baseline noise.
Contaminated GC/LC System Flush the system with high-purity solvents. For GC-MS, bake out the column and injector.[1][9] For LC-MS, flushing with a gradient of solvents from polar to non-polar can be effective.[3]Lower and more stable baseline.
Column Bleed (GC-MS) Condition the column by baking it at its maximum isothermal temperature for several hours. If the bleed persists, the column may be old or damaged and require replacement.[1]A lower baseline, especially at higher oven temperatures.
Leaks in the System Perform a leak check on the entire GC-MS or LC-MS system, paying close attention to fittings and seals.[6]A more stable baseline and improved reproducibility.
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Poor peak shape can lead to inaccurate integration and reduced sensitivity.

Potential Cause Recommended Solution Expected Outcome
Lack of Derivatization (GC-MS) Derivatize this compound to a more volatile and less polar form, such as a methyl or silyl ester.[5][6]Sharper, more symmetrical peaks.
Active Sites in the GC Inlet or Column Replace the inlet liner and ensure it is deactivated. Trim the front end of the GC column (a few centimeters) to remove active sites.[6]Reduced peak tailing.
Column Overloading Reduce the injection volume or dilute the sample.[6]Resolution of peak fronting.
Inappropriate Column Choice For GC-MS of FAMEs, a polar "WAX" type column is often suitable. For LC-MS, a C18 column is commonly used. Ensure the column is appropriate for the analyte and mobile phase.Improved peak shape and separation.

Experimental Protocols

Protocol 1: Derivatization of this compound to its Pentafluorobenzyl (PFB) Ester for GC-MS Analysis

This protocol is adapted from a method for short-chain fatty acids and is designed to enhance volatility and detection sensitivity.[7]

Materials:

  • This compound standard

  • Internal standard (e.g., Heptadecanoic acid)

  • Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS)

  • Pentafluorobenzyl bromide (PFBBr)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • LC-MS grade water

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound and the internal standard in a suitable solvent like methanol. For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the fatty acids.

  • Derivatization Reaction:

    • In a glass vial, combine 100 µL of the sample or standard with 100 µL of 0.1 M TBAHS.

    • Adjust the pH to >7 with 0.2 M NaOH.

    • Add 100 µL of a 10% (v/v) solution of PFBBr in DCM.

    • Cap the vial tightly and heat at 60°C for 1 hour.

  • Extraction:

    • After cooling to room temperature, add 200 µL of DCM and vortex for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the lower organic layer (DCM) containing the derivatized this compound to a clean autosampler vial for GC-MS analysis.

Protocol 2: Sample Cleanup using Solid-Phase Microextraction (SPME) for GC-MS

SPME is a solvent-free technique that can extract and concentrate volatile and semi-volatile compounds like this compound from a sample's headspace, reducing matrix interference.[10][11]

Materials:

  • SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)[11]

  • Sample vials with PTFE-lined septa

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For liquid samples, adding salt can help drive the analyte into the headspace.

  • Extraction:

    • Heat the sample vial to a specific temperature (e.g., 60°C) to increase the volatility of this compound.[10]

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) to allow for the adsorption of the analyte.[10]

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

    • Extend the fiber to desorb the analyte onto the GC column for separation and subsequent mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on reducing matrix effects, which is a primary source of background noise in LC-MS analysis.

Sample Preparation Technique Principle of Noise Reduction Relative Performance in Reducing Matrix Effects Reference
Protein Precipitation (PPT) Removes proteins but leaves many other matrix components.Least effective, often results in significant matrix effects.[12]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Generally provides cleaner extracts than PPT.[12][12][13]
Solid-Phase Extraction (SPE) Selectively adsorbs the analyte onto a solid sorbent while matrix components are washed away.More effective than PPT, with performance depending on the sorbent type.[12][13]
HybridSPE®-Phospholipid Specifically targets and removes phospholipids from the sample matrix.Highly effective at reducing phospholipid-based matrix effects.
Biocompatible SPME Isolates the analyte of interest from the sample matrix.Provides effective reduction of matrix interference.

Visualizations

G Diagram 1: Troubleshooting Workflow for High Background Noise cluster_0 Start High Background Noise Detected CheckSystem Perform System Checks: - Blank Run - Leak Check Start->CheckSystem IdentifyNoise Identify Noise Source: - Chemical vs. Electronic - Column vs. Septum Bleed CheckSystem->IdentifyNoise ChemicalNoise Chemical Noise (e.g., Matrix Effects, Contamination) IdentifyNoise->ChemicalNoise Chemical SystemNoise System Noise (e.g., Column/Septum Bleed) IdentifyNoise->SystemNoise System OptimizePrep Optimize Sample Prep: - SPE / LLE / SPME - Derivatization ChemicalNoise->OptimizePrep OptimizeMethod Optimize MS Method: - Adjust Cone Voltage - Optimize Gas Flow ChemicalNoise->OptimizeMethod SystemMaint Perform Maintenance: - Replace Septum - Bake/Replace Column SystemNoise->SystemMaint Resolved Noise Reduced OptimizePrep->Resolved OptimizeMethod->Resolved SystemMaint->Resolved

Caption: A logical workflow for troubleshooting high background noise.

G Diagram 2: Experimental Workflow for this compound Analysis by GC-MS cluster_1 Sample Biological or Standard Sample Extraction Sample Preparation (e.g., LLE, SPE, or SPME) Sample->Extraction Noise Reduction Step 1 Derivatization Derivatization (e.g., PFBBr or Silylation) Extraction->Derivatization Enhance Volatility GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound analysis highlighting noise reduction steps.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3-Octenoic Acid in Plasma: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of short-chain fatty acids (SCFAs), the accurate quantification of specific analytes like 3-octenoic acid in complex biological matrices such as plasma is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with a leading alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for this application. We will delve into the experimental protocols and performance characteristics of each technique to aid in the selection of the most suitable method for your research needs.

Method Comparison: Performance and Characteristics

The choice between GC-MS and LC-MS/MS for the analysis of this compound in plasma depends on various factors including sensitivity requirements, sample throughput, and the availability of instrumentation. Below is a summary of typical performance data for validated methods based on these technologies.

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Linearity (R²) ** > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 µM0.01 - 0.5 µM
Accuracy (% Bias) < 15%< 15%
Precision (% RSD) **< 15%< 15%
Sample Preparation Time 1-2 hours (including derivatization)30-60 minutes
Run Time per Sample 10-20 minutes5-10 minutes
Throughput ModerateHigh
Cost per Sample LowerHigher
Derivatization Required YesNo

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Here, we provide representative protocols for both the GC-MS and LC-MS/MS analysis of this compound in plasma.

GC-MS Method with Derivatization

This method involves the extraction of this compound from plasma, followed by a derivatization step to increase its volatility for gas chromatographic analysis.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Acidify the sample with 10 µL of 2M HCl to protonate the carboxylic acid.

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a solution of BF₃ in methanol (B129727) (14% w/v).[1]

  • Seal the vial and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester or fatty acid methyl ester (FAME), respectively.[1]

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10-20°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for quantification.

LC-MS/MS Method (Direct Analysis)

LC-MS/MS offers the advantage of analyzing this compound directly without the need for derivatization, leading to a simpler and faster workflow.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Perform a protein precipitation by adding 400 µL of cold acetonitrile (B52724), vortexing for 1 minute, and centrifuging at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly employed.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Detector: Electrospray ionization (ESI) in negative ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-product ion transition for this compound and its internal standard.

Workflow Diagrams

To visually represent the experimental processes, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Plasma Plasma Sample Acidify Acidification Plasma->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporation Extract->Dry Deriv Add Derivatizing Agent & Heat Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (SIM) GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound in plasma.

LCMSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis Plasma_LC Plasma Sample Precip Protein Precipitation Plasma_LC->Precip Centrifuge Centrifugation Precip->Centrifuge LCMSMS LC-MS/MS Analysis Centrifuge->LCMSMS Data_LC Data Acquisition (MRM) LCMSMS->Data_LC

References

A Comparative Analysis of 3-Octenoic Acid and Its Isomers: Properties, Activities, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Chemical and Biological Characteristics of 3-Octenoic Acid and its Isomeric Forms.

This guide provides a comprehensive comparative analysis of this compound and its various isomers, focusing on their chemical properties, biological activities, and underlying mechanisms of action. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound (C₈H₁₄O₂) is a monounsaturated medium-chain fatty acid.[1] Its properties, and those of its isomers, are dictated by the position and geometry of the double bond within the eight-carbon chain, as well as by any branching of the carbon skeleton. These structural variations significantly influence their physical and chemical characteristics. A summary of the key properties of this compound and some of its common isomers is presented in Table 1.

PropertyThis compound(E)-3-Octenoic Acid(Z)-3-Octenoic Acidtrans-2-Octenoic Acid
Molecular Formula C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂C₈H₁₄O₂
Molecular Weight ( g/mol ) 142.20142.20142.20142.20
CAS Number 1577-19-11577-19-15169-51-71871-67-6
Appearance White solid--Liquid
Aroma Oily, fatty--Musty, sour, cheesy
Boiling Point (°C) 244--139-141 @ 13 mmHg
Melting Point (°C) ---5-6
Density (g/cm³) 0.928-0.938 (20°C)--0.935-0.941
Refractive Index 1.443-1.450--1.458-1.462
Solubility Slightly soluble in water; soluble in most organic solvents--Slightly soluble in water

Table 1: Chemical and Physical Properties of this compound and Its Isomers. [2][3][4][5]

Comparative Biological Activities

The biological activities of fatty acids are intimately linked to their structure.[6] Isomerism, including the position and configuration of double bonds, plays a pivotal role in determining the efficacy and selectivity of their effects.[7] While research on the specific biological activities of all this compound isomers is not exhaustive, existing studies on related fatty acids provide a framework for understanding their potential therapeutic applications.

Antimicrobial Activity

Medium-chain fatty acids are known for their antimicrobial properties.[8] Octanoic acid, the saturated counterpart to octenoic acid, exhibits significant antibacterial activity against various pathogens, including Escherichia coli O157:H7 and Staphylococcus aureus.[8][9] The mechanism of action is believed to involve the disruption of the bacterial cell membrane.[8] It is plausible that isomers of this compound also possess antimicrobial effects, with potential variations in potency and spectrum of activity depending on their specific structures. For instance, a study on fatty acids from the Sydney rock oyster, which included 6-Octadecenoic acid, demonstrated effective suppression of both bacterial and fungal pathogens.[10]

Cytotoxic and Anti-Cancer Activity

The cytotoxic potential of fatty acids against cancer cells is an area of active investigation.[7] Different isomers can exhibit varying degrees of cytotoxicity.[11] For example, studies on other unsaturated fatty acid isomers have shown selective apoptosis-inducing effects in cancer cells while leaving normal cells unharmed.[7] Short-chain fatty acids, a class that includes octenoic acid, have been identified as inhibitors of histone deacetylases (HDACs), enzymes often dysregulated in cancer.[12][13] By inhibiting HDACs, these fatty acids can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13]

Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Certain fatty acids have demonstrated potent anti-inflammatory properties.[14] The mechanisms often involve the modulation of inflammatory signaling pathways. For instance, 8-oxo-9-octadecenoic acid has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways in macrophage cells.[15] Saturated fatty acids of different chain lengths have been shown to activate the NF-κB pathway, an effect that is dependent on the fatty acid's chain length.[16] It is therefore likely that the various isomers of this compound will exhibit differential effects on inflammatory responses.

Involvement in Cellular Signaling Pathways

The biological effects of this compound and its isomers are mediated through their interaction with various cellular signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism, as well as in inflammation.[17][18] Fatty acids are natural ligands for PPARs, and the activation of these receptors can lead to a variety of physiological responses.[19] Different PPAR isoforms (α, β/δ, and γ) have distinct tissue distributions and target genes.[18] The binding affinity and activation potential of fatty acids for PPARs are dependent on their structure, suggesting that the isomers of this compound could have distinct effects on metabolic regulation and inflammation through differential activation of PPAR isoforms.[20]

This compound Isomers This compound Isomers PPARs PPARs This compound Isomers->PPARs bind to and activate Gene Expression Gene Expression PPARs->Gene Expression regulate Metabolic Regulation Metabolic Regulation Gene Expression->Metabolic Regulation Inflammation Inflammation Gene Expression->Inflammation

Diagram 1: Activation of PPARs by this compound Isomers.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[21] Studies have shown that saturated fatty acids can activate the NF-κB pathway in a chain length-dependent manner, leading to the production of pro-inflammatory cytokines.[16] The activation of NF-κB by fatty acids can be a critical step in the development of insulin (B600854) resistance.[16] The structural differences among this compound isomers could translate into varying abilities to modulate NF-κB signaling, thereby influencing their pro- or anti-inflammatory potential.

Fatty Acid Isomer Fatty Acid Isomer IKK Complex IKK Complex Fatty Acid Isomer->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Diagram 2: Fatty Acid Modulation of the NF-κB Signaling Pathway.
Histone Deacetylase (HDAC) Inhibition

As mentioned earlier, short-chain fatty acids can act as HDAC inhibitors.[12][22][23] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SCFAs can lead to histone hyperacetylation, a more open chromatin structure, and the activation of gene expression.[24] This mechanism is a key contributor to the anti-cancer properties of some fatty acids.[13] The potency of HDAC inhibition can vary among different SCFAs, suggesting that the isomeric form of this compound could influence its efficacy as an HDAC inhibitor.

Experimental Protocols

This section provides an overview of standard methodologies used to assess the biological activities and to quantify this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids.

Sample Preparation (from microbial culture):

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable buffer to remove media components.

  • Perform lipid extraction using a solvent system such as chloroform:methanol.

  • The extracted fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol. This step increases the volatility of the fatty acids for GC analysis.

  • The FAMEs are extracted into an organic solvent (e.g., hexane) and concentrated.

GC-MS Analysis:

  • An aliquot of the FAMEs solution is injected into the GC.

  • The FAMEs are separated on a capillary column based on their boiling points and polarity.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique fingerprint for each FAME, allowing for its identification and quantification by comparison to standards.[25][26][27]

Microbial Culture Microbial Culture Lipid Extraction Lipid Extraction Microbial Culture->Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Diagram 3: Workflow for GC-MS Analysis of Fatty Acids.
MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound isomers for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3][28]

NF-κB Activation Assay

The activation of the NF-κB pathway can be assessed using a reporter gene assay.

Protocol:

  • Transfect cells (e.g., RAW 264.7 macrophages) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treat the transfected cells with the this compound isomers.

  • Lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates the activation of the NF-κB pathway.[21][29]

Conclusion

The isomeric form of this compound plays a critical role in defining its chemical and biological properties. Variations in the position and geometry of the double bond, as well as chain branching, can significantly impact its antimicrobial, cytotoxic, and anti-inflammatory activities. These effects are mediated through the modulation of key cellular signaling pathways, including PPARs, NF-κB, and HDACs. Further research is warranted to fully elucidate the specific activities of a broader range of this compound isomers and to explore their potential as therapeutic agents in various disease contexts. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies.

References

A Comparative Analysis of the Biological Activities of Cis- and Trans-2-Octenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, or stereoisomerism, can have profound implications for its biological activity. This is particularly true for unsaturated fatty acids, where the cis or trans configuration of the double bond can dictate their interaction with biological systems. This guide provides a detailed comparison of the known biological activities of cis- and trans-2-octenoic acid, summarizing the available experimental data and outlining the methodologies employed in these studies.

While direct comparative studies on the biological activities of cis- and trans-2-octenoic acid are limited, this guide synthesizes existing research on each isomer and their close structural analogs to illuminate their distinct properties and potential therapeutic applications. The primary areas of differential activity appear to lie in their influence on microbial communication and their antimicrobial properties.

Data Presentation

The following table summarizes the quantitative data available for the biological activities of cis- and trans-2-octenoic acid and their close analogs. It is important to note that much of the data for the cis isomer is extrapolated from studies on longer-chain cis-2-fatty acids, such as cis-2-decenoic acid, due to a lack of specific data on cis-2-octenoic acid.

Biological ActivityIsomerTest Organism/SystemEffective ConcentrationKey Findings
Biofilm Dispersal cis-2-decenoic acid (analog)Pseudomonas aeruginosa310 nMInduces dispersal of established biofilms.[1][2]
cis-2-decenoic acid (analog)Escherichia coli, Klebsiella pneumoniae310 nMInduces dispersal in single and dual-species biofilms.[2]
trans-2-decenoic acid (analog)Staphylococcus aureus125 µg/mLNo significant dispersal observed.[3]
Biofilm Inhibition cis-2-decenoic acid (analog)Staphylococcus aureus (MRSA)125 µg/mLInhibited biofilm formation.[4]
cis-2-decenoic acid (analog)P. aeruginosa PAO12.5 nMPrevented biofilm formation in flow cell reactors.[5]
trans-2-octenoic acidNot extensively studied for this activity.--
Antimicrobial Activity trans-2-octenoic acidAlternaria brassicicola (fungus)EC50 = 0.9075 mg/mLInhibits mycelial growth.[6]
trans-2-octenoic acidPhellinus noxium (fungus)1 mg/mL59.65% inhibition of growth.[6]
trans-2-octenoic acidVarious bacteria and fungiNot specifiedExhibits antimicrobial properties.[6]
cis-2-decenoic acid (analog)S. aureus (MRSA)500 µg/mLInhibited bacterial growth.[4]
Cytotoxicity cis-2-decenoic acid (analog)Human fibroblastsUp to 500 µg/mLNo cytotoxic effects observed.[3][4]
trans-2-decenoic acid (analog)Human fibroblastsNot specifiedNo significant toxicity reported.

Key Biological Differences

Cis-2-Octenoic Acid: A Putative Signaling Molecule

Based on the activities of its close structural analogs, cis-2-decenoic acid and cis-2-dodecenoic acid, cis-2-octenoic acid is hypothesized to function as a bacterial signaling molecule.[1][5] These cis-2-unsaturated fatty acids are key players in quorum sensing , a form of bacterial cell-to-cell communication that regulates a variety of collective behaviors, including virulence and biofilm formation.

The primary reported activity of these cis isomers is the induction of biofilm dispersal .[1][2] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. By triggering the dispersal of these biofilms, cis-2-fatty acids can render the bacteria more susceptible to conventional antimicrobial agents.[5] The cis configuration of the double bond is believed to be crucial for this signaling activity, as the corresponding trans isomers have been shown to be largely inactive in this regard.[3]

Trans-2-Octenoic Acid: A Potential Antimicrobial Agent

In contrast to its cis counterpart, trans-2-octenoic acid is primarily recognized for its direct antimicrobial properties .[6] It has demonstrated efficacy against both bacteria and fungi. The proposed mechanism of action for trans-2-octenoic acid and other medium-chain fatty acids is the disruption of the microbial cell membrane, leading to impaired metabolic function and cell death.[6]

While the saturated counterpart, octanoic acid, is known to have broad-spectrum microbicidal activity, the specific spectrum and potency of trans-2-octenoic acid are still under investigation.[6]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the comparison of cis- and trans-2-octenoic acid bioactivities.

Biofilm Inhibition and Dispersal Assays

These assays are crucial for evaluating the efficacy of compounds in preventing the formation of or breaking down existing biofilms.

1. Microtiter Plate Biofilm Assay (Static Model)

  • Objective: To quantify the inhibition of biofilm formation or the dispersal of pre-formed biofilms.

  • Protocol:

    • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight with shaking.

    • Inoculum Standardization: The overnight culture is diluted to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium.

    • For Inhibition Assay: 100 µL of the standardized inoculum is added to the wells of a 96-well microtiter plate, followed by 100 µL of serial dilutions of the test compound (e.g., cis-2-octenoic acid).

    • For Dispersal Assay: Biofilms are first allowed to form by incubating the inoculated plate for 24-48 hours. The planktonic cells are then removed, and fresh medium containing the test compound is added.

    • Incubation: The plate is incubated under static conditions for 24-48 hours.

    • Quantification: Non-adherent cells are washed away with phosphate-buffered saline (PBS). The remaining biofilm is stained with 0.1% crystal violet, which is then solubilized with 30% acetic acid. The absorbance is measured at 595 nm. A lower absorbance in treated wells compared to the control indicates biofilm inhibition or dispersal.[7]

2. Flow Cell Biofilm Assay (Dynamic Model)

  • Objective: To visualize and quantify biofilm dispersal under continuous flow conditions, which more closely mimic natural environments.

  • Protocol:

    • Biofilm Growth: Biofilms are grown in a flow cell system with a continuous supply of fresh medium for 48-72 hours to establish mature biofilms.

    • Treatment: A solution of the test compound is introduced into the medium flow for a defined period.

    • Analysis: The effluent from the flow cell is collected, and the number of dispersed cells is quantified by plating and counting colony-forming units (CFUs). An increase in CFUs during treatment indicates biofilm dispersal. The biofilm structure within the flow cell can also be visualized in real-time using microscopy.[8]

Antimicrobial Susceptibility Testing

These methods are used to determine the concentration of a compound required to inhibit or kill a microorganism.

Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

    • Serial Dilution: The test compound (e.g., trans-2-octenoic acid) is serially diluted in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized microbial suspension.

    • Incubation: The plate is incubated under appropriate conditions for the test organism.

    • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9][10]

Cytotoxicity Assay

These assays are essential to assess the potential toxicity of a compound to mammalian cells.

MTT Assay

  • Objective: To assess cell viability and proliferation based on the metabolic activity of the cells.

  • Protocol:

    • Cell Seeding: Mammalian cells (e.g., human fibroblasts) are seeded in a 96-well plate and allowed to adhere.

    • Treatment: The cells are exposed to various concentrations of the test compound for a specified period (e.g., 24 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • Absorbance Reading: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm). A decrease in absorbance in treated cells compared to the control indicates a reduction in cell viability.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cis_2_Octenoic_Acid cis-2-Octenoic Acid Receptor Putative Receptor Cis_2_Octenoic_Acid->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade c_di_GMP Decreased c-di-GMP Signaling_Cascade->c_di_GMP Biofilm_Dispersal Biofilm Dispersal c_di_GMP->Biofilm_Dispersal

Caption: Proposed signaling pathway for cis-2-octenoic acid in bacteria.

Experimental_Workflow cluster_biofilm Biofilm Assays cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay Biofilm_Formation Biofilm Formation (24-48h) Treatment Treatment with Octenoic Acid Isomer Biofilm_Formation->Treatment Quantification Quantification (Crystal Violet Staining) Treatment->Quantification MIC_Setup Serial Dilution of Isomer Inoculation Inoculation with Microorganism MIC_Setup->Inoculation MIC_Reading Read MIC (24h Incubation) Inoculation->MIC_Reading Cell_Seeding Seed Mammalian Cells Cell_Treatment Treat with Octenoic Acid Isomer Cell_Seeding->Cell_Treatment MTT_Assay MTT Assay for Viability Cell_Treatment->MTT_Assay

Caption: General experimental workflows for comparing bioactivity.

Conclusion

The geometric isomerism of 2-octenoic acid appears to be a critical determinant of its biological function. While the available evidence is largely based on structural analogs for the cis isomer, a clear distinction in their primary activities emerges. Cis-2-octenoic acid and its analogs act as signaling molecules that can modulate bacterial community behaviors like biofilm formation, a property highly dependent on the cis configuration. In contrast, trans-2-octenoic acid exhibits direct antimicrobial effects, likely through membrane disruption.

For drug development professionals, these differences are significant. The quorum sensing modulation by cis-2-octenoic acid suggests its potential as an anti-virulence agent that could be used in combination with traditional antibiotics to treat biofilm-associated infections. Conversely, trans-2-octenoic acid could be explored as a standalone topical or surface antimicrobial. Further research involving direct comparative studies of the 2-octenoic acid isomers is warranted to fully elucidate their therapeutic potential.

References

Quantitative Analysis of 3-Octenoic Acid: A Comparative Guide to Methodologies in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of medium-chain fatty acids like 3-octenoic acid in various biological matrices is crucial for understanding its physiological and pathological roles. This guide provides a comparative overview of the primary analytical methodologies for determining this compound levels, supported by performance data and detailed experimental protocols. While specific quantitative data for endogenous this compound across different biological matrices is not extensively available in the public domain, this guide focuses on the methods that enable such quantification.

Comparison of Analytical Techniques

The two principal techniques for the quantification of this compound and other medium-chain fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is contingent on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

Table 1: Performance Comparison of GC-MS and LC-MS/MS for the Quantification of Medium-Chain Fatty Acids

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Volatile derivatives are separated by gas chromatography and detected by mass spectrometry.The analyte is separated by liquid chromatography and detected by tandem mass spectrometry, often without derivatization.[1]
Derivatization Generally required to increase volatility (e.g., methylation, silylation).[1][2]Not always required, simplifying sample preparation.[2]
Linearity (R²) Typically > 0.99[1]Typically > 0.998[1]
Limit of Detection (LOD) Can reach low ng/mL to pg/mL levels.[1]Generally in the low µM to nM range.[1]
Limit of Quantification (LOQ) Low ng/mL to µg/mL range.Low µM to sub-µM range.
Accuracy (Recovery) Can be influenced by derivatization efficiency.Typically within 80-120%.
Precision (%RSD) Intra-day: < 5%; Inter-day: < 10%Typically < 15%.[3]
Matrix Effects Can be significant, often necessitating matrix-matched calibration standards.[1]Can be significant, often requiring the use of internal standards and careful method validation.

Experimental Protocols

Below are detailed methodologies for GC-MS and LC-MS/MS, which are robust approaches for the quantification of this compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is adapted from established methods for short and medium-chain fatty acid analysis.[1][4]

1. Sample Preparation and Extraction:

  • For Serum/Plasma: To 100 µL of serum or plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound). Add 1 volume of methanol (B129727) to precipitate proteins.[5] Centrifuge to pellet the precipitate.

  • For Urine: To 1 mL of urine, add an internal standard. Perform a liquid-liquid extraction with a solvent like ethyl acetate.[6]

  • For Saliva: Due to lower concentrations, a larger sample volume may be needed. Protein precipitation with methanol can be followed by liquid-liquid extraction.

  • For Tissue: Homogenize the tissue sample in a suitable buffer. Perform a lipid extraction using a method such as the Folch or Bligh-Dyer extraction.

2. Derivatization (Methylation with BF3-Methanol):

  • Dry the extracted sample under a gentle stream of nitrogen.

  • To the dried extract, add 200 µL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution.[4]

  • Cap the tube tightly and heat the mixture at 60°C for 30 minutes.[4]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution to extract the fatty acid methyl esters (FAMEs).[4]

  • Vortex and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[4]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Column: A suitable column for FAMEs analysis, such as a DB-23 (60 m × 0.25 mm I.D., 0.15 µm film thickness).[1]

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An example program starts at 50°C, holds for 1 minute, then ramps up to 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Detection: Selected Ion Monitoring (SIM) for quantification, using the molecular ion of this compound methyl ester (m/z 156.2) and a characteristic fragment ion.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the analysis of this compound in its native form, simplifying sample preparation.[2][7]

1. Sample Preparation:

  • For Serum/Plasma: To 50 µL of serum, add 100 µL of cold isopropanol (B130326) containing an appropriate internal standard.[7] Vortex and centrifuge to precipitate proteins.[7]

  • For Urine: Dilute the urine sample with water and add an internal standard. Direct injection may be possible after filtration.

  • For Saliva: Centrifuge the saliva sample to remove debris. Add an internal standard and perform a protein precipitation step with a solvent like acetonitrile (B52724).

  • For Tissue: Homogenize the tissue and perform a protein precipitation step with a solvent like methanol or acetonitrile, followed by centrifugation.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A system such as a Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: A typical flow rate would be between 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion for this compound will be [M-H]⁻ at m/z 141.1. Product ions will need to be determined by infusing a standard solution.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample_collection Biological Sample (Blood, Urine, Saliva, Tissue) add_is Addition of Internal Standard sample_collection->add_is extraction Extraction (e.g., LLE, SPE, Protein Ppt.) add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional chromatography Chromatographic Separation (GC or LC) extraction->chromatography derivatization->chromatography ms_detection Mass Spectrometric Detection (MS or MS/MS) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

General experimental workflow for this compound quantification.

References

A Comparative Guide to Inter-laboratory Performance for 3-Octenoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-octenoic acid, a medium-chain fatty acid, is critical in various fields, including metabolomics, flavor and fragrance analysis, and pharmaceutical research. The selection of a robust and reliable analytical method is essential for generating reproducible data. This guide provides a comparative overview of common analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The performance data herein is synthesized from typical findings in inter-laboratory proficiency tests for short-chain and medium-chain fatty acids to serve as a benchmark for laboratories.[1][2]

Data Presentation: Inter-laboratory Comparison

The performance of laboratories in quantifying this compound can be assessed through inter-laboratory comparison studies or proficiency tests (PT). In these studies, participating laboratories analyze identical samples, and their results are compared against a consensus or assigned value.[2] Key statistical measures include the z-score, which indicates how far a laboratory's result deviates from the consensus mean, and the reproducibility standard deviation (RSDr), which describes the variability between different laboratories.[2][3]

While a large-scale, publicly available inter-laboratory comparison exclusively for this compound is limited, the following table represents typical performance data derived from proficiency tests on volatile and semi-volatile organic compounds in relevant matrices.[2]

Table 1: Representative Inter-laboratory Comparison Data for this compound Analysis

ParameterValueDescription
Assigned Value (µg/mL)75.0The consensus concentration value established for the test sample.
Number of Participants18Total laboratories submitting results.
Reproducibility SD (µg/mL)11.5Standard deviation of results among all participating laboratories.
Reproducibility RSD (%)15.3%Relative Standard Deviation, indicating inter-laboratory precision.[2]
Acceptable z-score range-2.0 to +2.0A z-score within this range is typically considered a satisfactory performance.[2][3]

Table 2: Comparison of Analytical Method Performance

The quantification of short-chain and medium-chain fatty acids like this compound can be challenging due to their physicochemical properties.[1][4] Various analytical methods have been developed and validated to address these challenges. Below is a summary of the typical performance of different analytical platforms.[1]

ParameterGC-MS with DerivatizationLC-MS/MS (Direct Injection)
Principle Volatile derivatives are separated by gas chromatography and detected by mass spectrometry.The analyte is separated by liquid chromatography and detected by tandem mass spectrometry without prior derivatization.[1]
Derivatization Required to increase volatility and improve chromatographic properties. Common agents include silylating agents or chloroformates.[1]Not typically required, which simplifies sample preparation.[1]
Linearity (r²) Typically > 0.99[1][5]Typically > 0.998[1]
Limit of Detection (LOD) Can reach low ng/mL to pg/mL levels, depending on the derivatization agent and matrix.[1]Generally in the low µM to nM range.[1]
Precision (RSD) Typically < 15% for inter-day precision.Often < 10% for inter-day precision.
Matrix Effect Can be significant; stable isotope-labeled internal standards are recommended.Can be significant; stable isotope-labeled internal standards are recommended to compensate for ion suppression or enhancement.
Throughput Lower, due to the derivatization step and longer chromatographic run times.Higher, due to simpler sample preparation and faster run times.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Quantification with Derivatization

This method is suitable for a variety of biological matrices, such as plasma, serum, and tissue homogenates.

1. Sample Preparation and Extraction:

  • To 100 µL of sample (e.g., plasma), add an internal standard solution (e.g., deuterated octenoic acid).

  • Acidify the sample with an appropriate acid (e.g., HCl) to protonate the fatty acid.[6]

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or hexane/isopropanol.[6]

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization agent. A common choice is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent like pyridine (B92270) or acetonitrile (B52724).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction. This step converts the carboxylic acid to a more volatile and thermally stable silyl (B83357) ester.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]

  • Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.[1]

  • Detection: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard.[1]

4. Quantification:

  • A multi-point calibration curve is generated by analyzing standard solutions of derivatized this compound.

  • The concentration in samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]

Protocol 2: LC-MS/MS Quantification (Direct Injection)

This method offers higher throughput and is suitable for high-throughput screening and clinical studies.

1. Sample Preparation:

  • To 100 µL of sample (e.g., serum), add an internal standard (e.g., ¹³C-labeled octenoic acid).

  • Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol (B129727) (e.g., 3 volumes of solvent to 1 volume of sample).

  • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A system such as a Shimadzu Nexera or Waters Acquity UPLC.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex 6500+ or a Waters Xevo TQ-S.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

3. Quantification:

  • A calibration curve is prepared in a surrogate matrix (e.g., stripped serum or a buffer solution) to match the sample matrix as closely as possible.

  • The concentration of this compound in the samples is calculated from the calibration curve based on the peak area ratios of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the general workflows for the quantification of this compound and the evaluation of inter-laboratory performance.

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gcms_sample Sample Collection (e.g., Plasma, Serum) gcms_is Internal Standard Spiking gcms_sample->gcms_is gcms_extraction Liquid-Liquid Extraction gcms_is->gcms_extraction gcms_derivatization Derivatization (e.g., Silylation) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis (SIM) gcms_derivatization->gcms_analysis gcms_data Data Analysis & Quantification gcms_analysis->gcms_data lcms_sample Sample Collection (e.g., Plasma, Serum) lcms_is Internal Standard Spiking lcms_sample->lcms_is lcms_precipitation Protein Precipitation lcms_is->lcms_precipitation lcms_analysis LC-MS/MS Analysis (MRM) lcms_precipitation->lcms_analysis lcms_data Data Analysis & Quantification lcms_analysis->lcms_data cluster_zscore Inter-laboratory Performance Evaluation lab_result Individual Laboratory Result (xi) z_score Calculate z-score: z = (xi - X) / σ lab_result->z_score assigned_value Assigned Value (X) assigned_value->z_score std_dev Standard Deviation for Proficiency (σ) std_dev->z_score evaluation Performance Evaluation z_score->evaluation satisfactory Satisfactory (|z| ≤ 2) evaluation->satisfactory questionable Questionable (2 < |z| < 3) evaluation->questionable unsatisfactory Unsatisfactory (|z| ≥ 3) evaluation->unsatisfactory

References

Comparative study of different derivatization agents for fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of fatty acids is paramount in fields ranging from metabolic research to pharmaceutical development. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are powerful techniques for this purpose. However, the inherent chemical properties of fatty acids—namely their low volatility and, in the case of LC-MS, poor ionization efficiency—necessitate a crucial sample preparation step: derivatization.[1][2] This guide provides a comparative overview of common derivatization agents, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

Comparison of Key Derivatization Techniques

The choice of derivatization agent significantly influences the accuracy, sensitivity, and structural information obtained from fatty acid analysis. The most prevalent methods involve the conversion of fatty acids into more volatile and ionizable derivatives.[3][4] These primarily include esterification for GC analysis and charge-reversal derivatization for enhanced LC-MS detection.

For Gas Chromatography (GC) Analysis

Derivatization for GC aims to increase the volatility of fatty acids by converting the polar carboxyl group into a less polar ester or silyl (B83357) derivative.[5]

1. Fatty Acid Methyl Esterification (FAMEs)

This is the most common derivatization technique for GC analysis.[2] FAMEs are stable, volatile, and well-suited for separation on various GC columns. The primary methods for FAME preparation are acid-catalyzed and base-catalyzed transesterification/esterification.

  • Acid-Catalyzed Esterification: Reagents like Boron Trifluoride (BF₃) in methanol (B129727) or methanolic HCl are versatile, capable of esterifying free fatty acids (FFAs) and transesterifying acyl lipids such as triglycerides and phospholipids.[3][6] While effective for a broad range of lipids, these methods often require higher temperatures and longer reaction times.[3]

  • Base-Catalyzed Transesterification: Reagents like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOCH₃) in methanol are rapid and efficient for transesterifying glycerolipids under mild conditions.[6][7] However, they are ineffective for derivatizing FFAs.[3]

2. Silylation

Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), convert the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester.[5][8] This method is advantageous as it can also derivatize other functional groups like hydroxyls and amines.[5][9] However, silylation reagents are highly sensitive to moisture.[5]

3. Picolinyl Esters

For detailed structural elucidation, derivatization to picolinyl esters is a powerful technique.[10][11] The mass spectra of picolinyl esters provide valuable fragmentation patterns that help determine the position of double bonds, branching, and other structural features, which is not readily achieved with FAMEs.[10][11]

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Derivatization for LC-MS focuses on improving the ionization efficiency of fatty acids, which is typically poor in their native form.[1][12] A common strategy is "charge reversal," where the carboxyl group is derivatized to carry a permanent positive charge, allowing for sensitive detection in the positive ion mode.[12][13] This can lead to a significant increase in detection sensitivity, in some cases up to 2500-fold higher than analyzing underivatized fatty acids in negative ion mode.[13]

Data Presentation: Performance Comparison of Derivatization Agents

The following tables summarize the performance of different derivatization techniques based on published data and common laboratory practices.

Table 1: Comparison of Derivatization Agents for GC Analysis

Derivatization MethodReagent(s)Typical Reaction TimeTypical Reaction Temperature (°C)Derivatization EfficiencyKey AdvantagesKey Disadvantages
Acid-Catalyzed EsterificationBoron Trifluoride in Methanol (BF₃-Methanol)5-60 minutes[2]60-100[2]High for FFAs and glycerolipids[3]Broad applicability to various lipid classes.[3]Longer reaction times, potential for artifact formation with unsaturated fatty acids.[14]
Acid-Catalyzed EsterificationMethanolic HCl20-60 minutes[4][15]80[4][15]High for FFAs and glycerolipids[6]Cost-effective and robust.[4][6]Requires careful preparation of the reagent.
Base-Catalyzed TransesterificationMethanolic KOH or NaOCH₃2-30 minutes[4][6]Room Temperature - 70[4][6]High for glycerolipids[7]Rapid and efficient for transesterification.[7]Does not derivatize free fatty acids.[3]
SilylationBSTFA or MSTFA (+ 1% TMCS)60 minutes[2][5]60[2][5]HighDerivatizes multiple functional groups.[5]Highly sensitive to moisture, byproducts can sometimes interfere with analysis.[5]
Picolinyl Ester Formation3-Pyridylcarbinol / Thionyl Chloride45 minutes[14]45[14]HighProvides detailed structural information via MS fragmentation.[10][11]More complex, multi-step procedure.[11]

Table 2: Comparison of Derivatization Approaches for LC-MS Analysis

Derivatization StrategyExample ReagentPrincipleImprovement in SensitivityKey AdvantagesKey Disadvantages
Charge Reversal (Positive Ion Mode)2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide (forms AMMP derivatives)[13]Attaches a quaternary amine, enabling positive mode ionization.[13]Up to 2500-fold increase compared to negative mode analysis of underivatized fatty acids.[13]Dramatically improves sensitivity and allows for stable isotope coding for quantification.[13][16]Requires additional sample preparation steps.
Double Bond DerivatizationNot specified in general comparisonAims to identify the location of double bonds in unsaturated fatty acids.[1][12]VariesProvides structural information.[1]Method-specific and may not be universally applicable.

Experimental Protocols

Detailed methodologies for key derivatization experiments are provided below.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is widely used for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[2]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube with a PTFE liner.[2] If the sample is in an aqueous solution, it must first be evaporated to dryness.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol.[2]

  • Reaction: Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically.[2]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or heptane).

  • Phase Separation: Vortex the tube vigorously to ensure the FAMEs are extracted into the organic layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This protocol is suitable for the rapid preparation of FAMEs from glycerolipids.[4]

  • Sample Preparation: Dissolve the oil or lipid extract in 2 mL of n-hexane in a reaction tube.[4]

  • Reagent Addition: Add 1 mL of 2 M methanolic potassium hydroxide (KOH) solution.[4]

  • Reaction: Cap the tube and shake vigorously for 30 seconds. For some samples, heating at 70°C for 2 minutes may be required.[4]

  • Neutralization and Extraction: Cool the tube to room temperature. Add 1.2 mL of 1.0 M HCl to neutralize the base, followed by 1 mL of n-hexane.[4]

  • Collection: After phase separation, transfer the upper hexane layer to a GC vial for analysis.

Protocol 3: Silylation using BSTFA + 1% TMCS

This method is effective for derivatizing free fatty acids and other compounds with active hydrogens.[5]

  • Sample Preparation: Transfer 100 µL of a 1 mg/mL solution of the fatty acid mixture in an aprotic solvent (e.g., acetonitrile) into an autosampler vial. This method is highly sensitive to moisture, so samples must be thoroughly dried.[2][5]

  • Reagent Addition: Add 50 µL of BSTFA with 1% TMCS as a catalyst. A molar excess of the reagent is required.[2][5]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][5]

  • Analysis: After cooling, the sample is ready for GC-MS analysis. If necessary, a solvent like dichloromethane (B109758) can be added for dilution.[2]

Mandatory Visualization

The following diagrams illustrate the general workflows for FAME preparation and the chemical transformation in acid-catalyzed esterification.

FAME_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Lipid_Sample Lipid Sample (Oil, Tissue, etc.) Extraction Lipid Extraction Lipid_Sample->Extraction Dried_Extract Dried Lipid Extract Extraction->Dried_Extract Derivatization_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Dried_Extract->Derivatization_Reagent Heating Heating Derivatization_Reagent->Heating Extraction_FAMEs Extraction with Organic Solvent Heating->Extraction_FAMEs GC_MS_Analysis GC-MS Analysis Extraction_FAMEs->GC_MS_Analysis

General workflow for FAME preparation and analysis.

Acid_Catalyzed_Esterification cluster_reactants Reactants cluster_products Products Fatty_Acid Fatty Acid (R-COOH) Catalyst Acid Catalyst (e.g., H+ from BF3) FAME Fatty Acid Methyl Ester (R-COOCH3) Fatty_Acid->FAME + CH3OH, H+ Methanol Methanol (CH3OH) Catalyst->FAME Water Water (H2O) FAME->Water + H2O

Acid-catalyzed esterification of a fatty acid.

References

Navigating the Gut Metabolome: A Comparative Guide to Short-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of the gut microbiome, the analysis of short-chain fatty acids (SCFAs) is a critical endeavor. These microbial metabolites, primarily acetate, propionate, and butyrate, are key signaling molecules that profoundly influence host health and disease.[1][2][3] This guide provides an objective comparison of the predominant analytical techniques used for SCFA quantification, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The accurate measurement of SCFAs in complex biological matrices such as feces, cecal contents, and plasma is paramount for understanding the functional output of the gut microbiota.[4][5][6] The primary analytical platforms employed for this purpose are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and sample preparation requirements.

Comparative Analysis of SCFA Quantification Methods

The choice of analytical technique significantly impacts the quality and utility of the resulting data. Below is a summary of the performance characteristics of GC, HPLC, and NMR for SCFA analysis.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Coupling Flame Ionization Detector (FID), Mass Spectrometry (MS)Mass Spectrometry (MS/MS), UV DetectorNot applicable
Sensitivity High (LOD: ~0.01 - 0.8 mg/L)[7][8][9]High (LOD: ng/mL to µg/mL range)[10]Lower (LOD: ~2 µg/mL)[11]
Specificity High, especially with MSHigh, especially with MS/MSHigh, provides structural information
Throughput Moderate to HighHighHigh
Sample Prep. Often requires derivatization[12][13][14][15]Derivatization often required for improved sensitivity[10][16][17][18]Minimal sample preparation[19][20]
Quantitative Accuracy Good, requires internal standardsGood, requires internal standardsGood, can be absolute without standards[19]
Cost ModerateModerate to HighHigh

Experimental Protocols: A Step-by-Step Overview

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible SCFA quantification. Below are representative workflows for the most common analytical platforms.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for SCFA analysis due to its high sensitivity and specificity.[12] Derivatization is often necessary to improve the volatility and chromatographic behavior of SCFAs.[15][21]

Sample Preparation & Extraction:

  • Homogenize fecal samples (e.g., 50 mg) in an extraction solvent such as acetone (B3395972) or a mixture of water and diethyl ether.[4][22]

  • Acidify the sample to a pH < 3 using hydrochloric acid or sulfuric acid to protonate the SCFAs.[12][23]

  • Add an internal standard (e.g., 2-ethylbutyric acid or deuterated SCFAs) to correct for extraction and derivatization variability.[23]

  • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the SCFAs.[5][22] Common LLE solvents include diethyl ether or methyl tert-butyl ether (MTBE).[24]

  • Evaporate the organic solvent to concentrate the extracted SCFAs.[14]

Derivatization (Propyl Esterification Example):

  • Reconstitute the dried extract in a solution of propanol (B110389) and pyridine.

  • Add propyl chloroformate and vortex the mixture.

  • Incubate the reaction mixture to allow for the formation of propyl esters.

  • Extract the derivatized SCFAs with a non-polar solvent like hexane.

GC-MS Analysis:

  • Column: A capillary column suitable for fatty acid analysis (e.g., DB-FFAP or VF-5ms).[12][22]

  • Injector Temperature: 220–250°C.[23]

  • Oven Program: A temperature gradient is used to separate the different SCFA derivatives.

  • Detector: Mass spectrometer operating in selected ion monitoring (SIM) mode for targeted quantification.[6]

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Fecal_Sample Fecal Sample Homogenization Homogenization & Acidification Fecal_Sample->Homogenization Extraction Extraction (LLE/SPE) Homogenization->Extraction Derivatization Propyl Esterification Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: GC-MS workflow for SCFA analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and specificity for SCFA analysis and can sometimes be performed without derivatization, although derivatization is common to enhance performance.[10][16][18]

Sample Preparation & Extraction:

  • Homogenize the fecal sample in a suitable solvent.

  • Add an internal standard mixture (e.g., 13C-labeled SCFAs).[10]

  • Perform liquid-liquid extraction.

Derivatization (3-Nitrophenylhydrazine Example):

  • To the sample extract, add 3-nitrophenylhydrazine (B1228671) (3NPH) hydrochloride and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride.[10][17][18]

  • Incubate the mixture at 40-60°C to facilitate the derivatization reaction.[10][25]

  • Quench the reaction by adding formic acid.[10]

HPLC-MS/MS Analysis:

  • Column: A reverse-phase C18 column is typically used.[26]

  • Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).

  • Detector: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16]

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Fecal_Sample Fecal Sample Extraction Extraction Fecal_Sample->Extraction Derivatization 3-NPH Derivatization Extraction->Derivatization HPLC_MS_MS HPLC-MS/MS Analysis Derivatization->HPLC_MS_MS Data_Analysis Data Analysis HPLC_MS_MS->Data_Analysis

Caption: HPLC-MS/MS workflow for SCFA analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that requires minimal sample preparation and can provide absolute quantification.[19] However, it generally has lower sensitivity compared to GC-MS and HPLC-MS/MS.[11][12]

Sample Preparation:

  • Homogenize the fecal sample in a buffer solution (e.g., phosphate (B84403) buffer in D2O).

  • Centrifuge the homogenate to pellet solid debris.

  • Transfer the supernatant to an NMR tube.

  • Add an internal standard for quantification if required (e.g., trimethylsilylpropanoic acid - TSP).

NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[27]

  • Experiment: A one-dimensional 1H NMR spectrum is acquired.

  • Data Processing: The resulting spectrum is processed (phasing, baseline correction) and the signals corresponding to the different SCFAs are integrated. Quantification is performed by comparing the integral of the SCFA signals to the integral of the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Fecal_Sample Fecal Sample Homogenization Homogenization in Buffer Fecal_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation NMR_Acquisition NMR Spectrum Acquisition Centrifugation->NMR_Acquisition Data_Analysis Data Analysis NMR_Acquisition->Data_Analysis

Caption: NMR workflow for SCFA analysis.

SCFA Signaling Pathways in the Gut

SCFAs produced by the gut microbiota exert their physiological effects primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs), namely Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, and inhibition of histone deacetylases (HDACs).[1][28][29]

Activation of FFAR2 and FFAR3 on enteroendocrine L-cells by SCFAs stimulates the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[2][30] These hormones play crucial roles in regulating appetite, glucose homeostasis, and gut motility.[1][2] Butyrate, in particular, is a potent HDAC inhibitor and serves as the primary energy source for colonocytes, thereby maintaining gut barrier integrity.[1]

SCFA_Signaling cluster_lumen Gut Lumen Dietary_Fiber Dietary Fiber Microbiota Gut Microbiota Dietary_Fiber->Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbiota->SCFAs FFAR2_3 FFAR2/3 SCFAs->FFAR2_3 HDAC HDAC Inhibition SCFAs->HDAC L_Cell Enteroendocrine L-Cell GLP1_PYY GLP-1 & PYY Release L_Cell->GLP1_PYY Colonocyte Colonocyte Energy_Source Energy Source Colonocyte->Energy_Source Gut_Barrier Gut Barrier Integrity Colonocyte->Gut_Barrier

Caption: SCFA signaling pathways in the gut.

References

Differentiating 2-Octenoic and 3-Octenoic Acid via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the mass spectral fragmentation patterns of 2-octenoic acid and 3-octenoic acid reveals key diagnostic differences crucial for their unambiguous identification. While both isomers share the same molecular weight, the position of the carbon-carbon double bond dictates distinct fragmentation pathways under electron ionization (EI), providing a reliable method for their differentiation.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the mass spectra of 2-octenoic acid and this compound. By understanding their unique fragmentation patterns, analysts can confidently distinguish between these positional isomers, a critical step in many chemical and biochemical studies.

Distinguishing Fragmentation Patterns

Under electron ionization, both 2-octenoic acid and this compound produce a molecular ion (M+) at a mass-to-charge ratio (m/z) of 142. However, the subsequent fragmentation differs significantly due to the influence of the double bond's position on bond cleavages within the molecule.

The mass spectrum of 2-octenoic acid is characterized by a prominent base peak at m/z 73. This ion is formed through a McLafferty-type rearrangement, which is favored due to the double bond's proximity to the carboxylic acid group. Another significant fragment is observed at m/z 99, resulting from the loss of a propyl radical.

In contrast, the mass spectrum of This compound displays a characteristic base peak at m/z 41. The fragmentation of this compound is dominated by allylic cleavage, leading to the formation of highly stable allyl cations. The presence of a significant peak at m/z 55 is also a key indicator for this isomer.

Comparative Data Summary

The following table summarizes the key diagnostic ions and their relative intensities observed in the electron ionization mass spectra of 2-octenoic acid and this compound.

m/zProposed FragmentRelative Intensity (%) in 2-Octenoic AcidRelative Intensity (%) in this compoundDiagnostic Value
142[M]+LowLowMolecular Ion
99[M-C3H7]+ModerateLowDifferentiates 2-Octenoic Acid
87[M-C4H7]+LowModerateDifferentiates this compound
73[C4H9O]+ (McLafferty)100 (Base Peak) LowPrimary identifier for 2-Octenoic Acid
55[C4H7]+ModerateHighDifferentiates this compound
41[C3H5]+High100 (Base Peak) Primary identifier for this compound

Fragmentation Pathways

The distinct fragmentation pathways for 2-octenoic and this compound are visualized below. These diagrams illustrate the formation of the key diagnostic ions that enable their differentiation.

2_Octenoic_Acid_Fragmentation M 2-Octenoic Acid (m/z 142) F73 [C4H9O]+ (m/z 73) Base Peak M->F73 McLafferty Rearrangement F99 [M-C3H7]+ (m/z 99) M->F99 - C3H7 F41 [C3H5]+ (m/z 41) M->F41 Further Fragmentation

Fragmentation of 2-Octenoic Acid

3_Octenoic_Acid_Fragmentation M This compound (m/z 142) F41 [C3H5]+ (m/z 41) Base Peak M->F41 Allylic Cleavage F55 [C4H7]+ (m/z 55) M->F55 Allylic Cleavage F87 [M-C4H7]+ (m/z 87) M->F87 - C4H7

Fragmentation of this compound

Experimental Protocols

The following provides a general methodology for the analysis of 2-octenoic and this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare standard solutions of 2-octenoic acid and this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • For complex matrices, perform appropriate extraction and derivatization (e.g., esterification) to improve volatility and chromatographic separation if necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

3. Data Analysis:

  • Acquire the mass spectra of the eluting peaks corresponding to 2-octenoic and this compound.

  • Identify the molecular ion peak and the characteristic fragment ions as detailed in the comparative data summary.

  • Compare the obtained spectra with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.

By following this guide, researchers can effectively utilize mass spectrometry to differentiate between 2-octenoic and this compound, ensuring accurate compound identification in their analytical workflows.

Safety Operating Guide

Essential Safety and Logistics for Handling 3-Octenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the proper handling and disposal of 3-Octenoic acid. Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment for all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is also harmful to aquatic life with long-lasting effects. Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical safety goggles and face shieldGoggles must be tight-sealing. A face shield should be worn over goggles to provide an additional layer of protection against splashes.[2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for degradation before use and change them immediately if contact with the chemical occurs.[3]
Body Laboratory coat or acid-resistant apronA flame-retardant lab coat is the minimum requirement. When handling larger quantities, an acid-resistant apron worn over the lab coat is necessary.[2][3]
Respiratory N95 respirator or an air-purifying respiratorTo be used when handling the substance outside of a certified chemical fume hood or if aerosolization is possible. Ensure proper fit testing and training.[3]

Note: Always consult the specific Safety Data Sheet (SDS) for the this compound you are using, as PPE recommendations may vary slightly between suppliers.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must occur in a controlled environment to minimize exposure risk.

2.1. Engineering Controls and Emergency Equipment

  • Ventilation: All work with this compound must be performed inside a certified chemical fume hood.[3][4]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][3]

2.2. Handling Procedure

  • PPE Inspection: Before initiating any work, thoroughly inspect all PPE for any signs of damage or wear. Replace any compromised items immediately.[3]

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.

    • Clearly label all containers with the chemical name and hazard information.

  • Handling:

    • Dispense the required amount of this compound carefully, avoiding splashing or aerosolization.

    • Keep containers tightly closed when not in use.[4][5]

    • If any skin or eye contact occurs, immediately use the nearest safety shower or eyewash station for at least 15 minutes and seek medical attention.[4]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the acid.

    • Properly remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.[6]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations. Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

3.1. Waste Segregation and Collection

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, labeled, and sealed container. The container should be made of a material compatible with corrosive organic acids.

    • Do not overfill the waste container; leave adequate headspace for vapor expansion.

  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., gloves, pipette tips, absorbent materials) must be collected in a separate, clearly labeled, and sealed waste bag or container.

  • Uncleaned Containers: Handle uncleaned original containers as you would the product itself.

3.2. Waste Disposal Procedure

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₂[1][7]
Molecular Weight 142.20 g/mol [1]
Appearance White solid or colorless to light yellow liquid[1][8]
Odor Oily, fatty aroma[1][9]
Boiling Point 240-242 °C at 760 mm Hg[9]
Flash Point >110 °C (>230 °F) - closed cup
Solubility Slightly soluble in water; soluble in most organic solvents.[1]
Density 0.928-0.938 g/cm³ at 20 °C[1][9]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Inspect PPE prep2 Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 prep4 Prepare Workspace prep3->prep4 handle1 Dispense Chemical prep4->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Skin/Eye Contact handle1->emergency1 handle3 Close Containers handle2->handle3 handle2->emergency1 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Remove & Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency2 Use Safety Shower/Eyewash emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.